Boc-freidinger'S lactam
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAFDMYUYIYLC-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Challenge of Peptide Therapeutics and the Genius of Conformational Constraint
An In-Depth Technical Guide to Boc-Freidinger's Lactam: Structure, Properties, and Application in Peptidomimetic Design
Peptides represent a vast and promising frontier in drug discovery, offering high potency and selectivity for biological targets. However, their therapeutic application is often hindered by inherent liabilities, including poor metabolic stability due to enzymatic degradation and low bioavailability stemming from high conformational flexibility.[1][2][3] In solution, peptides exist as a dynamic equilibrium of multiple conformers, only one of which may be the "bioactive conformation" responsible for interacting with a receptor or enzyme.[1][2][4] The energy expended to adopt this specific shape upon binding, known as the entropic penalty, can significantly reduce binding affinity.
The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[3][5] A cornerstone strategy in this field is the introduction of conformational constraints to lock a peptide into its bioactive shape. In the early 1980s, a milestone was achieved by Dr. Roger M. Freidinger and his team at Merck, who proposed and developed lactam-bridged dipeptides.[1][2][3] These rigid scaffolds, now universally known as Freidinger lactams , serve as powerful tools to induce specific secondary structures, most notably the β-turn.
This guide provides a detailed technical overview of a key derivative, This compound , a versatile building block for researchers in peptide science and drug development. We will explore its core chemical properties, three-dimensional structure, synthesis, and its critical role in the design of next-generation, conformationally constrained therapeutics.
PART 1: Molecular Structure and Physicochemical Properties
The precise identity of this compound is (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid.[6] This structure is a fusion of two amino acid-derived moieties: a γ-lactam (a five-membered cyclic amide) derived from a modified glutamic acid, and a leucine residue. The amine on the lactam ring is protected by the tert-butyloxycarbonyl (Boc) group.
Chemical Structure
The structure incorporates several key features that are fundamental to its function:
-
γ-Lactam Ring: This five-membered ring is the core conformational constraint. It restricts the dihedral angles of the peptide backbone, forcing it to adopt a specific turn-like structure.[7]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a crucial element for synthetic utility. It renders the amine nucleophile inert under many reaction conditions (e.g., peptide coupling, basic conditions) but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8][9][10] This orthogonality is essential in multi-step solid-phase or solution-phase peptide synthesis.[9]
-
Chiral Centers: The molecule possesses two defined stereocenters, (3S) on the lactam ring and (2S) on the pentanoic acid (leucine) side chain, which are critical for mimicking the specific stereochemistry of natural L-amino acids in a peptide sequence.[6]
Caption: Chemical structure of this compound.
Physicochemical Properties
Summarizing the core data for this compound provides a quick reference for experimental design.
| Property | Value | Source |
| IUPAC Name | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | [6] |
| CAS Number | 82611-48-1 | [6][11][12] |
| Molecular Formula | C₁₅H₂₆N₂O₅ | [6][11] |
| Molecular Weight | 314.38 g/mol | [6][11] |
| Appearance | White to off-white solid | Inferred from typical protected amino acids |
| Purity | ≥97% (HPLC) | [11] |
| Storage | Store at 0-8°C | [11] |
| Solubility | Soluble in common organic solvents (DCM, DMF, MeOH) | Inferred from structure and common use |
PART 2: Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While several routes have been reported, a common conceptual pathway involves the formation of a dipeptide precursor followed by intramolecular cyclization.[13][14]
Synthetic Workflow: A Conceptual Overview
The rationale behind the synthesis is to first construct a linear dipeptide containing a precursor to the electrophilic center needed for cyclization. The Boc group provides essential protection of the N-terminus during these steps.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established principles of peptide chemistry and lactam formation.[15][16]
Objective: To synthesize (2S)-2-((S)-3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid.
Materials:
-
N-Boc-L-glutamic acid γ-methyl ester
-
L-leucine methyl ester hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe) in Methanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether, Ethyl acetate, Hexane
-
1N HCl, Saturated NaHCO₃ solution, Brine
Methodology:
-
Step 1: Dipeptide Formation (Boc-Glu(OMe)-Leu-OMe)
-
Rationale: Standard peptide coupling to form the linear backbone. EDC/HOBt is used to create an active ester from the carboxylic acid, minimizing racemization and promoting efficient amide bond formation. DIPEA is a non-nucleophilic base to neutralize the hydrochloride salt of the leucine ester.
-
Procedure:
-
Dissolve N-Boc-L-glutamic acid γ-methyl ester (1.0 eq), L-leucine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir for 15 minutes.
-
Add EDC (1.2 eq) portion-wise and stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure dipeptide.
-
-
-
Step 2: Intramolecular Cyclization
-
Rationale: A base is used to deprotonate the amide nitrogen of the leucine residue, which then acts as a nucleophile, attacking the γ-methyl ester of the glutamic acid residue to form the five-membered lactam ring.
-
Procedure:
-
Dissolve the purified dipeptide from Step 1 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Neutralize the reaction with a weak acid (e.g., Amberlyst resin or a few drops of acetic acid) and concentrate under reduced pressure.
-
The crude product can be purified by chromatography to yield the protected lactam ester.
-
-
-
Step 3: Saponification
-
Rationale: The final methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide. A mixed solvent system (THF/water) is used to ensure solubility of both the substrate and the reagent.
-
Procedure:
-
Dissolve the protected lactam ester from Step 2 in a 3:1 mixture of THF and water.
-
Cool to 0°C and add LiOH (1.5 eq) in water.
-
Stir vigorously, allowing the reaction to warm to room temperature. Monitor by TLC/LC-MS.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
-
-
Chemical Reactivity: The Role of the Boc Group
The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the Boc-protected amine.
-
Stability: The Boc group is robust and stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for a wide range of chemical modifications at other parts of a molecule without affecting the protected amine.[8][9]
-
Deprotection (Cleavage): The primary reactivity of the Boc group is its removal under acidic conditions.[8][10] A 20-50% solution of trifluoroacetic acid (TFA) in DCM is the standard method, proceeding rapidly at room temperature. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8]
PART 3: Spectroscopic and Conformational Analysis
The entire purpose of the Freidinger lactam is to enforce a specific conformation. Therefore, its structural analysis is paramount.
Conformational Properties: A β-Turn Mimic
The lactam bridge serves to constrain the peptide backbone, effectively "locking" the dihedral angles.[1][7] Specifically, the Freidinger lactam is known to stabilize a Type II β-turn, a common secondary structure motif where the polypeptide chain reverses its direction.[17] This mimicry is crucial because β-turns are frequently involved in molecular recognition events, such as a peptide hormone binding to its receptor.[5][18] By pre-organizing the peptide into this bioactive conformation, the Freidinger lactam reduces the entropic penalty of binding, often leading to a significant increase in potency.[3]
Spectroscopic Characterization
Spectroscopic methods are essential to confirm the identity and structure of the synthesized molecule. While a full dataset is proprietary to manufacturers, typical expected signals are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | - ~1.4 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group of the Boc protector.[19] - ~0.9 ppm (doublets, 6H): The two methyl groups of the leucine side chain. - Multiplets in the 1.5-2.5 ppm range: Protons on the leucine side chain and the C4 position of the lactam ring. - Multiplets in the 3.5-4.5 ppm range: Protons at the two α-carbon positions (C2 of leucine and C3 of the lactam) and the C5 protons of the lactam ring. - Broad singlet (~5.0-5.5 ppm): The NH proton of the carbamate. - Broad singlet (>10 ppm): The carboxylic acid proton. |
| ¹³C NMR | - ~170-180 ppm: Carbonyl carbons of the lactam and carboxylic acid. - ~155 ppm: Carbonyl carbon of the Boc group. - ~80 ppm: Quaternary carbon of the Boc group. - ~50-60 ppm: The two α-carbons. - ~28 ppm: The three methyl carbons of the Boc group. - Other signals in the 20-40 ppm range: Aliphatic carbons of the lactam ring and leucine side chain. |
| IR Spectroscopy | - ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the carbamate. - ~2960 cm⁻¹: Aliphatic C-H stretches. - ~1740 cm⁻¹: C=O stretch of the carboxylic acid. - ~1680-1700 cm⁻¹: C=O stretch of the Boc carbamate. - ~1650 cm⁻¹: C=O stretch of the γ-lactam amide. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z 315.19 - [M+Na]⁺: Expected at m/z 337.17 - [M-H]⁻: Expected at m/z 313.18 |
PART 4: Applications in Medicinal Chemistry and Drug Development
This compound is not merely a chemical curiosity; it is a validated and powerful tool in the hands of medicinal chemists. Its primary application is as a building block in the synthesis of peptidomimetics with constrained conformations.[1][2][11]
-
Peptide Synthesis: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The carboxylic acid is activated for coupling to the N-terminus of a growing peptide chain, and after coupling, the Boc group is removed to reveal a new N-terminus for further elongation.[11]
-
Drug Development: The Freidinger lactam scaffold has been successfully used in the design of inhibitors for various enzymes, including renin and other proteases.[1][3][7] By mimicking the turn conformation of a substrate at the active site, these lactam-containing analogs can act as potent and selective inhibitors.
-
Probing Bioactive Conformations: Even when a peptide's active conformation is unknown, incorporating a Freidinger lactam can help test the hypothesis that a β-turn is required for activity. If the lactam-containing analog shows high potency, it provides strong evidence for the importance of that specific secondary structure.[3][7]
Conclusion
This compound represents a sophisticated solution to a fundamental problem in peptide-based drug design. By imposing a rigid, predictable β-turn conformation, it allows researchers to overcome the inherent flexibility of natural peptides, leading to compounds with enhanced potency, stability, and selectivity. Its well-behaved chemical properties, particularly the synthetically versatile Boc protecting group, have cemented its place as an indispensable building block in the modern medicinal chemist's toolbox. The continued application of this and similar scaffolds promises to accelerate the development of novel peptide and peptidomimetic therapeutics for a wide range of diseases.
References
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. [Link][1]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Bentham Science Publishers. [Link][2]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link][3]
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Scott, M. D., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 13(5), 459–473. [Link][5]
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Smith, A. B., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6529–6533. [Link][20]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Sci-Hub. [Link][21]
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Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. SciSpace. [Link][4]
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Google Patents. (n.d.). KR20150040272A - Synthesis of beta-turn peptidomimetic cyclic compounds. Retrieved January 14, 2026, from [22]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13145584, this compound. Retrieved January 14, 2026, from [Link].[6]
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Aubé, J., et al. (2001). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 66(25), 8455–8461. [Link][13]
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Schweizer, E., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences, 107(43), 18433–18438. [Link][23]
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Horne, W. S., & Gellman, S. H. (2008). β-Turn Mimics by Chemical Ligation. Organic Letters, 10(23), 5433–5436. [Link][18]
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Aubé, J., et al. (2001). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. ACS Publications. [Link][24]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link][25]
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ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. Retrieved January 14, 2026, from [Link][7]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link][9]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link][10]
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Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link][26]
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Organic Syntheses. (n.d.). L-Proline. Retrieved January 14, 2026, from [Link][15]
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World Scientific Publishing. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. Retrieved January 14, 2026, from [Link][17]
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Chemsigma. (n.d.). BOC-FREIDINGERS LACTAM [82611-48-1]. Retrieved January 14, 2026, from [Link][12]
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Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link][16]
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Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231–235. [Link][14]
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ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved January 14, 2026, from [Link][19]
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The Freidinger Lactam: A Keystone in Modern Peptide Chemistry and Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of peptide chemistry and drug discovery, the quest for conformational control is paramount. Peptides, with their inherent flexibility, often exist as a dynamic ensemble of conformers in solution, only one of which may be biologically active. This conformational ambiguity presents a significant hurdle in the rational design of potent and selective therapeutic agents. In the early 1980s, a seminal breakthrough emerged from the laboratories of Merck, led by Dr. Roger M. Freidinger. This was the conception and synthesis of lactam-bridged dipeptides, now widely known as Freidinger lactams.[1] This innovation provided a powerful tool to constrain the peptide backbone, effectively locking it into a desired bioactive conformation. This guide offers an in-depth exploration of the discovery, synthesis, and profound impact of Freidinger lactams on the field of peptide science, providing both foundational knowledge and practical insights for researchers in the field.
The Challenge of Peptide Flexibility and the Genesis of a Solution
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability, largely attributable to their flexible nature which leaves them susceptible to enzymatic degradation. To overcome these limitations, medicinal chemists have long sought strategies to develop peptidomimetics—molecules that mimic the essential structural features of a peptide required for biological activity but with improved pharmacological properties.
A key strategy in peptidomimetic design is the introduction of conformational constraints to reduce the number of accessible low-energy conformations, thereby pre-organizing the molecule into its bioactive shape. This not only enhances binding affinity for its target receptor but can also improve metabolic stability. It was within this context that the Freidinger lactam was born. The pioneering work by Freidinger and his team at Merck in 1982 introduced the concept of using a lactam bridge to create a rigid dipeptide surrogate that could mimic a β-turn, a common secondary structure motif in peptides that is often involved in molecular recognition events.[1]
The Discovery and Structural Significance of Freidinger Lactams
The initial design of the Freidinger lactam was a result of computational modeling and keen chemical intuition. The goal was to create a rigid scaffold that could replace two adjacent amino acid residues in a peptide sequence and induce a specific turn conformation. The resulting γ-lactam structure, formed by cyclizing a dipeptide, proved to be an excellent mimic of a type II' β-turn.[2] This conformational constraint restricts the peptide bond to a trans-conformation and limits the accessible conformational space of the ψ and ω dihedral angles.
The ability of the Freidinger lactam to stabilize a β-turn conformation has been extensively validated through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Conformational analyses of peptides incorporating Freidinger lactams consistently show Nuclear Overhauser Effect (NOE) correlations and coupling constants characteristic of a well-defined turn structure. For instance, NOE studies on lactam-containing peptides often reveal a short distance between the alpha proton of the constrained amino acid and the amide proton of the following residue, a hallmark of a β-turn.
Synthesis of Freidinger Lactams: From Classical Methods to Modern Innovations
The synthesis of Freidinger lactams has evolved significantly since its inception, with several distinct strategies now available to peptide chemists.
The Original Freidinger Synthesis: Intramolecular Alkylation of Methionine-Containing Dipeptides
The first synthesis of a γ-lactam involved the intramolecular alkylation of a protected methionine-containing dipeptide.[2] This elegant approach utilizes the nucleophilicity of the methionine thioether to form a sulfonium salt, which then serves as a leaving group for the subsequent intramolecular cyclization by the amide nitrogen.
Experimental Protocol: Original Freidinger Lactam Synthesis
-
Starting Material: A protected dipeptide containing methionine at the N-terminus (e.g., Boc-Met-Xaa-OR).
-
Sulfonium Salt Formation: The dipeptide is treated with an alkylating agent, typically methyl iodide, in an appropriate solvent to form the corresponding dimethylsulfonium salt.
-
Cyclization: The sulfonium salt is then subjected to base-mediated cyclization. A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the amide nitrogen, which then displaces the dimethyl sulfide in an intramolecular SN2 reaction to form the γ-lactam ring.
-
Purification: The resulting lactam-bridged dipeptide is then purified using standard chromatographic techniques.
Caption: Original Freidinger lactam synthesis workflow.
Stereoselective Synthesis via Oxaziridines
A significant advancement in Freidinger lactam synthesis was the development of a stereoselective method using oxaziridines, reported by Wolfe and Aubé in 1997.[3][4] This approach allows for the synthesis of enantiopure lactams with defined stereochemistry at the α-carbon.
Experimental Protocol: Stereoselective Synthesis using Oxaziridines
-
Condensation: An (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone is condensed with a commercially available α-amino ester to form an imine.
-
Oxidation: The resulting imine is then oxidized with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to yield a spirocyclic oxaziridine.
-
Photorearrangement: The oxaziridine is subjected to photochemical rearrangement, which leads to the formation of the desired Freidinger lactam with high stereoselectivity.
-
Purification: The final product is purified by chromatography.
Caption: Stereoselective synthesis of Freidinger lactams via oxaziridines.
Microwave-Assisted Solid-Phase Synthesis
To streamline the synthesis and facilitate the creation of peptide libraries, a microwave-assisted solid-phase synthesis of Freidinger-like lactams was developed by Grieco and coworkers in 2005.[2][5] This method utilizes an iodo-derivative of an amino acid as an electrophile for the intramolecular cyclization on a solid support.
Experimental Protocol: Microwave-Assisted Solid-Phase Synthesis
-
Resin Preparation: The synthesis is initiated on a suitable solid support, such as Rink Amide resin.
-
Peptide Elongation: The peptide chain is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). An amino acid with a side-chain iodo-derivative is incorporated at the desired position.
-
On-Resin Cyclization: The linear peptide on the resin is subjected to microwave irradiation in the presence of a base to induce intramolecular N-alkylation and lactam formation.
-
Cleavage and Purification: The lactam-containing peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Microwave-assisted solid-phase synthesis of Freidinger lactams.
Applications of Freidinger Lactams in Drug Discovery
The introduction of Freidinger lactams has had a transformative impact on the design of bioactive peptide analogs across a wide range of therapeutic areas.
Luteinizing Hormone-Releasing Hormone (LHRH) Analogs
One of the earliest and most compelling demonstrations of the utility of Freidinger lactams was in the development of superagonist analogs of Luteinizing Hormone-Releasing Hormone (LHRH). By replacing the Gly-Leu dipeptide segment of LHRH with a Freidinger lactam, researchers were able to create analogs with significantly enhanced potency. This was attributed to the lactam's ability to stabilize the bioactive β-turn conformation required for high-affinity receptor binding.
| Compound | Relative Potency (vs. LHRH) |
| LHRH | 1 |
| [D-Trp⁶]-LHRH | ~10-15 |
| Lactam-containing LHRH analog | ~50-100 |
Somatostatin Analogs
Somatostatin is a cyclic peptide hormone with two bioactive conformations. The incorporation of Freidinger lactams into somatostatin analogs has been instrumental in dissecting the structure-activity relationships of this complex peptide and in the development of receptor-subtype selective analogs. For instance, the introduction of a lactam bridge was shown to improve the binding affinity for specific somatostatin receptor subtypes (SSTRs).[6][7][8][9]
| Analog | SSTR1 IC₅₀ (nM) | SSTR2 IC₅₀ (nM) | SSTR3 IC₅₀ (nM) | SSTR4 IC₅₀ (nM) | SSTR5 IC₅₀ (nM) |
| Somatostatin-14 | 2.5 | 0.4 | 5.6 | 6.3 | 2.0 |
| Octreotide | >1000 | 0.6 | 63 | >1000 | 7.9 |
| Lactam-bridged Analog 1 | 15 | 120 | >1000 | >1000 | 350 |
| Lactam-bridged Analog 2 | 250 | 1.2 | 45 | >1000 | 18 |
Enzyme Inhibitors
The conformational rigidity imparted by Freidinger lactams has been successfully exploited in the design of potent and selective enzyme inhibitors.
-
Renin Inhibitors: The renin-angiotensin system plays a crucial role in blood pressure regulation, making renin a key therapeutic target. Freidinger lactam-based peptidomimetics have been developed as potent renin inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10][11]
| Compound | Renin IC₅₀ (nM) |
| Linear Peptide Inhibitor | 580 |
| Freidinger Lactam Analog 1 | 12 |
| Freidinger Lactam Analog 2 | 3.5 |
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is another critical enzyme in the renin-angiotensin system. The incorporation of Freidinger lactams into ACE inhibitor scaffolds has led to the development of compounds with improved potency and selectivity.[12][13]
-
STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogene that has emerged as a promising target for cancer therapy. Peptidomimetics containing Freidinger lactams have been designed as novel STAT3 inhibitors, with some compounds displaying Kᵢ values in the nanomolar range.[14][15][16]
| Compound | STAT3 Kᵢ (nM) |
| Peptidomimetic with Freidinger Lactam | 190 |
Conclusion and Future Perspectives
The discovery of the Freidinger lactam represents a landmark achievement in peptide chemistry. It provided a robust and versatile tool for conformational constraint, enabling the rational design of potent and selective peptide-based therapeutics. The evolution of its synthesis, from the original solution-phase method to modern solid-phase and microwave-assisted techniques, has further expanded its utility and accessibility to the broader scientific community.
Looking ahead, the principles underpinning the Freidinger lactam continue to inspire the development of novel scaffolding strategies for peptidomimetics. As our understanding of disease pathways becomes more nuanced, the ability to precisely control the three-dimensional structure of bioactive molecules will become even more critical. The Freidinger lactam, with its rich history and proven track record, will undoubtedly remain a cornerstone of this endeavor, empowering researchers to unlock the full therapeutic potential of peptides.
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Song, H., et al. (2009). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1733-1736. [Link]
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Wolfe, M. S., & Aubé, J. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 62(3), 654–663. [Link]
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Grieco, P., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
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Wolfe, M. S., & Aubé, J. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry. [Link]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
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Perez, J. J. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3361. [Link]
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Hocart, S. J., et al. (2002). Somatostatin receptor 1 selective analogues: 3. Dicyclic peptides. Journal of Medicinal Chemistry, 45(13), 2694-2701. [Link]
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Freidinger, R. M., et al. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104-109. [Link]
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Boturyn, D., et al. (2003). Studies of the receptor-bound conformation of alphaIIbbeta3 antagonists by 15N-edited NMR spectroscopy. Journal of Peptide Research, 62(4), 186-196. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Freidinger's Lactam in Biological Systems
Abstract
The Freidinger lactam, a conformationally constrained dipeptide mimetic, has emerged as a cornerstone in modern medicinal chemistry and drug design. Its intrinsic ability to induce and stabilize β-turn structures within peptides has been instrumental in the development of potent and selective ligands for a variety of biological targets, most notably the somatostatin receptors (SSTRs). This guide provides a comprehensive technical overview of the mechanism of action of Freidinger's lactam-containing peptidomimetics. We will delve into the structural rationale behind its function, its impact on receptor binding and signal transduction, and the experimental methodologies employed to elucidate its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular scaffold.
Introduction: The Rationale for Conformational Constraint
Peptides are key signaling molecules in numerous physiological processes, mediating their effects through interactions with specific receptors. However, the inherent conformational flexibility of linear peptides in solution often leads to poor receptor affinity and selectivity, as well as susceptibility to enzymatic degradation.[1] This significantly hampers their therapeutic potential. The design of peptidomimetics, which mimic the essential structural features of a native peptide while offering improved pharmacological properties, is a critical strategy to overcome these limitations.[2]
A key insight in peptidomimetic design is the recognition that the bioactive conformation of a peptide often involves specific secondary structures, such as β-turns.[3] The Freidinger lactam, a cyclic γ-lactam-bridged dipeptide, was ingeniously designed to stabilize a Type II' β-turn, a common motif in peptide structures.[3][4] By locking a portion of the peptide backbone into a specific, receptor-relevant conformation, the Freidinger lactam reduces the entropic penalty of binding and enhances the potency and selectivity of the resulting analog.[1]
It is important to note that "Boc-Freidinger's lactam" refers to the N-tert-butoxycarbonyl (Boc) protected form of the lactam, which is a crucial intermediate in peptide synthesis.[5] The Boc group is typically removed during the synthesis of the final, biologically active peptide. Therefore, this guide will focus on the functional implications of the core Freidinger lactam structure within a peptide sequence.
Mechanism of Action: From Conformational Lock to Biological Response
The mechanism of action of a Freidinger lactam-containing peptide is a multi-step process that begins with its unique structural influence and culminates in a specific cellular response.
Induction of a Bioactive Conformation
The primary role of the Freidinger lactam is to act as a conformational lock. By cyclizing a portion of the peptide backbone, it restricts the available conformational space, particularly the ψ1 and ω1 dihedral angles.[3][4] This pre-organizes the peptide into a β-turn geometry, which is often the conformation recognized by the target receptor.[3] This is a classic example of applying conformational constraint to favor a bioactive conformation, a key principle in drug design.[1]
Diagram 1: The Freidinger Lactam as a β-Turn Mimetic
Caption: The Freidinger lactam stabilizes the bioactive β-turn conformation, enhancing receptor binding affinity.
Enhanced Receptor Binding: The Case of Somatostatin Receptors
The utility of the Freidinger lactam is prominently demonstrated in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five different G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6] Somatostatin analogs are crucial therapeutics for neuroendocrine tumors and acromegaly.[7]
The native somatostatin peptide contains a β-turn in its bioactive region. By incorporating a Freidinger lactam, researchers have successfully created synthetic analogs with high affinity and selectivity for specific SSTR subtypes, particularly SSTR2.[8][9] This enhanced affinity stems from the reduced conformational entropy upon binding and the precise positioning of key pharmacophoric residues for optimal interaction with the receptor's binding pocket.
While specific binding affinity data for a peptide containing the exact "this compound" is not the relevant metric (as the Boc group is removed), studies on various Freidinger lactam-containing somatostatin analogs have shown significantly improved binding profiles compared to their linear counterparts. For instance, some analogs achieve Ki values in the low nanomolar range for SSTRs.[10]
| Compound Type | Typical Receptor Affinity (Ki) | Key Advantage |
| Linear Somatostatin Analog | Micromolar to high nanomolar | - |
| Freidinger Lactam-Containing Analog | Low nanomolar to picomolar | High affinity and subtype selectivity |
Signal Transduction Pathways of Somatostatin Receptors
Upon binding of a Freidinger lactam-containing agonist to an SSTR, a cascade of intracellular signaling events is initiated. SSTRs are primarily coupled to inhibitory G-proteins (Gi/o).[6] The activation of these receptors leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels: Activation of inwardly rectifying K+ channels (leading to hyperpolarization) and inhibition of voltage-gated Ca2+ channels (reducing Ca2+ influx).[9]
-
Activation of Phosphotyrosine Phosphatases (PTPs): Such as SHP-1 and SHP-2, which are involved in anti-proliferative and apoptotic signaling.[12]
These signaling events collectively contribute to the physiological responses elicited by somatostatin analogs, including the inhibition of hormone secretion and the suppression of tumor cell growth.[12][13]
Diagram 2: Somatostatin Receptor Signaling Pathway
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The Stereoselective Synthesis of Boc-Freidinger's Lactam: An In-Depth Technical Guide
Introduction: The Significance of Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, the ability to modulate complex biological pathways with precision is paramount. Peptides, with their high specificity and potency, represent a vital class of therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to diminished activity and off-target effects. The strategic introduction of conformational constraints into peptide backbones is a powerful approach to address these limitations.
Freidinger lactams, a class of cyclic dipeptide mimetics, have emerged as exceptionally valuable tools in this endeavor.[1][2] These rigid scaffolds, particularly the γ-lactam variants, are designed to induce and stabilize β-turn conformations in peptide sequences—a common structural motif crucial for molecular recognition and biological activity.[3] By locking a portion of the peptide backbone into a bioactive conformation, Freidinger lactams can significantly enhance potency, selectivity, and enzymatic resistance.
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of these complex molecules.[4][5] Its stability under a range of reaction conditions and its facile removal under specific acidic conditions make it an ideal choice for protecting the α-amino group during the construction of the lactam core and subsequent peptide couplings.[1][6]
This technical guide provides a comprehensive overview of the core principles and field-proven methodologies for the stereoselective synthesis of Boc-Freidinger's lactam. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in mechanistic understanding to empower researchers in the synthesis of these valuable peptidomimetic building blocks.
Core Synthesis Strategy: An Oxaziridine-Based Approach to Stereocontrol
The primary challenge in the synthesis of Freidinger's lactam lies in the precise control of stereochemistry at multiple chiral centers. A robust and highly stereoselective method, pioneered by Aubé and coworkers, utilizes a photochemical rearrangement of a spirocyclic oxaziridine intermediate. This approach elegantly translates the stereochemical information from readily available chiral starting materials to the final lactam product.
The overall synthetic workflow can be conceptualized in three principal stages:
-
Condensation: Formation of an imine by reacting an enantiopure Boc-protected 2-aminocycloalkanone with an α-amino acid ester.
-
Oxidation: Diastereoselective conversion of the imine to a spirocyclic oxaziridine.
-
Photorearrangement: Stereospecific rearrangement of the oxaziridine to the desired this compound.
This strategy is particularly powerful because the stereochemistry of the final product is dictated by the defined stereocenters of the starting materials and the predictable nature of the oxidation and photorearrangement steps.
Figure 1: Overall workflow for the stereoselective synthesis of this compound.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with guidance on reaction monitoring, purification, and expected outcomes.
Protocol 1: Synthesis of Enantiopure (S)-tert-butoxycarbonyl-2-aminocyclohexanone
The synthesis of the chiral ketone is a critical first step, as its stereocenter dictates the facial selectivity of subsequent reactions. This protocol is adapted from the work of Aubé and coworkers.
Step-by-step Methodology:
-
Epoxide Ring Opening: To a solution of cyclohexene oxide in a suitable solvent (e.g., ethanol), add (R)-α-methylbenzylamine. The reaction is typically stirred at room temperature for 24-48 hours. The nucleophilic attack of the amine on the epoxide proceeds to give a mixture of diastereomeric amino alcohols.
-
Diastereomer Separation: The diastereomeric amino alcohols are separated by flash column chromatography on silica gel. The separation is crucial for establishing the enantiopurity of the subsequent products.
-
Boc Protection: The desired (1R,2R,αR)-2-(α-methylbenzylamino)cyclohexanol diastereomer is dissolved in a solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Debenzylation: The Boc-protected amino alcohol is subjected to hydrogenolysis to remove the α-methylbenzyl group. This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Oxidation: The resulting Boc-protected amino alcohol is oxidized to the corresponding ketone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield (S)-tert-butoxycarbonyl-2-aminocyclohexanone.
Protocol 2: Synthesis of this compound
This protocol details the core three-stage process starting from the enantiopure ketone.
Step-by-step Methodology:
-
Imine Formation (Condensation):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-Boc-2-aminocyclohexanone (1.0 eq.) and the desired α-amino acid methyl ester hydrochloride (1.1 eq.) in toluene.
-
Add triethylamine (1.2 eq.) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the ketone starting material.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.
-
-
Spirocyclic Oxaziridine Formation (Oxidation):
-
Dissolve the crude imine in a chlorinated solvent such as dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise, maintaining the temperature at 0 °C. The use of m-CPBA is advantageous due to its reactivity and the ease of removal of the meta-chlorobenzoic acid byproduct.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for the consumption of the imine by TLC.
-
Upon completion, quench the reaction with a solution of sodium bisulfite. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting spirocyclic oxaziridine is a single diastereomer and can be purified by flash chromatography.
-
-
Photochemical Rearrangement:
-
Dissolve the purified spirocyclic oxaziridine in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (typically a 450 W Hanovia lamp) through a Pyrex filter to filter out shorter wavelengths.
-
Monitor the reaction by TLC for the formation of the lactam product and the disappearance of the oxaziridine. The reaction time can vary from 2 to 8 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Mechanistic Insights and Stereochemical Control
The high fidelity of this synthetic sequence is rooted in a deep understanding of the reaction mechanisms at each stage.
Oxaziridine Formation: A Diastereoselective Process
The oxidation of the imine to the oxaziridine is a critical stereochemistry-defining step. The facial selectivity of the oxidation is controlled by the pre-existing stereocenter in the Boc-aminocyclohexanone moiety. The bulky Boc-protecting group directs the m-CPBA to attack the imine from the less sterically hindered face, leading to the formation of a single diastereomer of the spirocyclic oxaziridine.
Photochemical Rearrangement: A Stereospecific Migration
The key to the stereospecificity of the lactam formation lies in the photochemical rearrangement of the oxaziridine. Upon irradiation, the N-O bond of the oxaziridine undergoes homolytic cleavage to form a diradical intermediate. This is followed by the migration of one of the adjacent carbon atoms to the nitrogen atom, leading to ring expansion and formation of the lactam.
Crucially, the migration is governed by stereoelectronic effects. The bond that is anti-periplanar to the lone pair on the nitrogen atom in the transition state is the one that preferentially migrates. This stereoelectronic control ensures that the rearrangement is highly stereospecific, with the configuration of the migrating carbon being retained in the final lactam product.
Figure 2: Simplified mechanism of the stereospecific photorearrangement.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities for the key steps in the synthesis of a representative this compound.
| Step | Starting Materials | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Condensation | (S)-Boc-2-aminocyclohexanone, L-Alanine methyl ester | Imine | >90% (crude) | N/A | [7] |
| Oxidation | Imine | Spirocyclic Oxaziridine | 70-85% | >95:5 | [7] |
| Photorearrangement | Spirocyclic Oxaziridine | This compound | 60-75% | >98% (stereospecific) | [7] |
Alternative Strategies and Future Perspectives
While the oxaziridine-based approach is highly effective, research into alternative stereoselective methods continues. Strategies involving catalytic asymmetric reactions, such as enzymatic C-H amidation, are emerging as powerful tools for the synthesis of various lactams and may offer future avenues for the synthesis of Freidinger's lactam and its analogs.[8] Additionally, multicomponent reactions that can rapidly assemble the lactam core with high stereocontrol are of significant interest.[3]
Conclusion
The stereoselective synthesis of this compound is a cornerstone of modern peptidomimetic chemistry. The oxaziridine photorearrangement strategy provides a reliable and highly stereocontrolled route to these valuable building blocks. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for success. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize Boc-Freidinger's lactams and apply them to the development of next-generation peptide-based therapeutics.
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Unlocking Bioactive Conformations: A Technical Guide to the Conformational Analysis of Boc-Freidinger's Lactam Derivatives
Introduction: The Imperative of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and potent biological activity. However, their inherent flexibility is a double-edged sword. In solution, linear peptides exist as a dynamic equilibrium of countless conformations, only a fraction of which are biologically active.[1][2] This conformational entropy often leads to reduced receptor affinity and susceptibility to proteolytic degradation, hampering their development as viable drug candidates.
A pivotal strategy to overcome these limitations is the introduction of conformational constraints to lock the peptide into its bioactive shape.[1][2] In the early 1980s, a breakthrough in this field was the development of protected lactam-bridged dipeptides by Freidinger.[1][2] These structures, now widely known as Freidinger lactams, serve as rigid scaffolds that mimic reverse turns, particularly β-turns, which are common secondary structure motifs crucial for molecular recognition.[1] By reducing the degrees of freedom, these lactam derivatives enhance binding affinity, selectivity, and metabolic stability.
This guide focuses on Boc-Freidinger's lactam derivatives, which incorporate the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of peptide synthesis, used for the temporary protection of the α-amino group during chain elongation.[3][4][5] Its use is integral to the synthesis of the precursors that cyclize to form the lactam core. Understanding the three-dimensional structure of these constrained peptidomimetics is paramount for establishing structure-activity relationships (SAR) and rationally designing next-generation therapeutics.
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for the comprehensive conformational analysis of this compound derivatives. We will dissect the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and robust computational modeling techniques, explaining not just the "how" but the fundamental "why" behind each methodological choice.
The Synergy of Computation and Experiment: A Validating Workflow
Determining the three-dimensional structure of a semi-rigid molecule like a Freidinger's lactam derivative is not a task for a single technique. Instead, we rely on a cyclical, self-validating workflow that integrates experimental NMR data with theoretical computational models. The experimental data provides real-world structural restraints, while computational methods explore the conformational landscape and refine structures to a high resolution.
DFT Calculations: The Gold Standard for Validation
Once a set of low-energy conformers is generated from MD, Density Functional Theory (DFT) calculations provide the highest level of theoretical accuracy for structure optimization and property prediction.
-
Why DFT is the Final Step: While MD simulations are excellent for searching conformational space, the force fields they use are empirical approximations. DFT is a quantum mechanical method that provides a more accurate description of the electronic structure, leading to more precise geometries and energies. Critically, DFT can be used to calculate NMR parameters (chemical shifts and J-couplings) from first principles.
Step 1: Conformer Selection
-
From the MD trajectory, cluster the structures based on their root-mean-square deviation (RMSD) to identify the most populated conformational families.
-
Select the lowest-energy representative structure from each of the top 3-5 clusters for DFT analysis.
Step 2: Geometry Optimization
-
Perform a full geometry optimization on each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This refines the structure to the nearest local energy minimum on the quantum mechanical potential energy surface.
Step 3: NMR Parameter Calculation
-
Using the DFT-optimized geometry, perform an NMR calculation (typically using the GIAO method). This will predict the ¹³C and ¹H chemical shifts and the scalar coupling constants for that specific conformation.
Step 4: The Validation Loop
-
Compare the DFT-calculated NMR parameters with the experimental values.
-
Calculate the root-mean-square error (RMSE) between the predicted and experimental data. The conformer that yields the best agreement (lowest RMSE) is considered the most representative structure in solution.
-
If there are significant discrepancies, it may indicate that the initial conformational search was incomplete or that the molecule exists as an ensemble of multiple conformations. In this case, the results can be used to refine the restraints for a new round of MD simulations.
Table 2: Comparison of Experimental vs. DFT-Calculated ¹³C Chemical Shifts (ppm) Hypothetical data for the lowest-energy conformer of a Boc-L-Leu-γ-lactam.
| Atom | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Difference (Δδ) |
| Leu Cα | 53.1 | 53.5 | -0.4 |
| Leu Cβ | 41.5 | 41.2 | +0.3 |
| Leu C=O | 172.8 | 173.4 | -0.6 |
| Lactam Cα' | 58.9 | 59.1 | -0.2 |
| Lactam C=O | 175.4 | 175.9 | -0.5 |
| Boc C=O | 155.6 | 156.0 | -0.4 |
| Boc C(CH₃)₃ | 80.2 | 80.0 | +0.2 |
| RMSE | 0.41 |
A low RMSE value, as shown in the hypothetical data above, provides strong confidence in the final determined structure.
Conclusion: From Structure to Function
The conformational analysis of this compound derivatives is a rigorous, multi-step process that demands the close integration of experimental and computational chemistry. By leveraging high-resolution NMR to provide empirical ground truth and employing molecular dynamics and DFT calculations to explore and refine the conformational landscape, researchers can determine the three-dimensional structures of these potent peptidomimetics with high confidence.
This detailed structural knowledge is not an academic exercise; it is the fundamental basis for understanding biological activity. A well-defined conformation allows for precise docking into target receptors, elucidates key pharmacophoric interactions, and provides a rational foundation for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The robust, self-validating workflow detailed in this guide provides a reliable pathway from a novel molecule to a deep understanding of its bioactive shape, accelerating the journey from the chemist's bench to the development of next-generation therapeutics.
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A Technical Guide to Boc-Freidinger's Lactam: A Conformationally Locked Dipeptide Mimetic of Gly-Val
This guide provides an in-depth exploration of Boc-Freidinger's lactam as a powerful tool in peptidomimetic chemistry, specifically for mimicking the Gly-Val dipeptide sequence. It is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint to enhance the therapeutic potential of peptide-based agents. We will delve into the underlying principles, synthesis, conformational analysis, and practical applications, grounding all claims in established scientific literature.
The Rationale for Peptidomimetics: Overcoming Nature's Limitations
Peptides are central to countless biological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions (PPIs).[1] Their high specificity and potency make them attractive therapeutic candidates. However, native peptides are often poor drugs due to significant limitations, including rapid enzymatic degradation, poor membrane penetration, and high conformational flexibility, which leads to a loss of bioactive structure and reduced receptor affinity.[1][2]
Peptidomimetics are synthetic molecules designed to replicate the biological function of natural peptides but with improved pharmacokinetic properties.[2][3] By making strategic structural modifications, such as backbone alterations or the inclusion of non-natural amino acids, we can engineer molecules with enhanced stability, bioavailability, and target selectivity.[3][4]
A cornerstone of this strategy is the mimicry of secondary structures, particularly the β-turn. β-turns are structural motifs where the polypeptide chain reverses its direction, playing a critical role in the three-dimensional folding of proteins and mediating molecular recognition events.[5][6] By designing small molecules that mimic these turns, we can create potent and selective modulators of protein function, opening new avenues for drug discovery.[6]
The Freidinger Lactam: A Milestone in Conformational Constraint
In the early 1980s, a significant breakthrough in peptidomimetic design was the development of protected lactam-bridged dipeptides by Roger M. Freidinger and his team at Merck.[1][7][8] These rigid structures, now widely known as Freidinger lactams, serve as powerful conformational constraints.[9] Their design was a landmark achievement, providing a reliable method to lock a dipeptide sequence into a specific, biologically relevant conformation.[1]
The key innovation of the Freidinger lactam is the cyclization of the peptide backbone, which fixes the amide bond in a trans rotameric form and severely restricts the torsional angles (φ, ψ) of the constituent amino acid mimics.[10][11] This pre-organization into a defined secondary structure, often a Type II' β-turn, can dramatically enhance biological potency and metabolic stability compared to the parent peptide.[1][10]
Focus: Mimicking the Gly-Val Sequence
The Gly-Val dipeptide is a common component of β-turns in bioactive peptides. Glycine, with its lack of a side chain, provides significant conformational flexibility, while the bulky valine residue influences the turn type.[12][13] Stabilizing this sequence in its bioactive turn conformation is a frequent objective in drug design. This compound, specifically (2S)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-1-pyrrolidinyl}-4-methylpentanoic acid, is engineered to act as a high-fidelity mimetic of a Gly-Val sequence locked in a β-turn.[14][15]
The lactam structure effectively replaces the flexible Gly residue and the N-terminal part of the Val residue, while the isobutyl side chain of the valine mimic projects from the constrained scaffold, ready to engage with the target receptor.
Caption: Structural comparison of a native Gly-Val β-turn and the corresponding this compound mimic.
Synthesis and Characterization
The synthesis of this compound is a well-established process, with the original route involving an intramolecular alkylation of a protected methionine dipeptide serving as a foundational method.[16][17] This approach leverages the thioether of methionine as a leaving group precursor for the critical cyclization step.
Experimental Protocol: Synthesis via Methionine Precursor
This protocol outlines the key steps for synthesizing the Freidinger lactam scaffold. The specific stereochemistry for the Gly-Val mimic is determined by the choice of chiral starting materials.
Step 1: Dipeptide Formation
-
Action: Couple Boc-protected L-Methionine (Boc-Met-OH) with an L-Valine methyl ester (H-Val-OMe) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Causality: This step forms the linear dipeptide precursor, Boc-Met-Val-OMe. The Boc group protects the N-terminus, while the methyl ester protects the C-terminus, preventing unwanted side reactions during coupling.
Step 2: Sulfonium Salt Formation
-
Action: Treat the dipeptide with an alkylating agent, such as methyl iodide (CH₃I), in a suitable solvent.[17]
-
Causality: The thioether side chain of the methionine residue is alkylated to form a dimethyl sulfonium salt. This transforms the side chain into an excellent leaving group, which is essential for the subsequent intramolecular cyclization.
Step 3: Intramolecular Cyclization (Lactamization)
-
Action: Treat the sulfonium salt with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous solvent like THF.[17]
-
Causality: The base deprotonates the amide nitrogen of the valine residue, creating a nucleophile. This nucleophile then attacks the γ-carbon of the methionine residue, displacing the dimethyl sulfide leaving group in a 5-exo-tet cyclization to form the stable five-membered γ-lactam ring.[17]
Step 4: Deprotection
-
Action: Saponify the methyl ester using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid. The Boc group can be removed with trifluoroacetic acid (TFA) if the free amine is required for subsequent peptide coupling.[18]
-
Causality: This final step yields the this compound building block, ready for incorporation into larger peptide sequences or further modification.
Caption: Generalized synthetic workflow for this compound via intramolecular alkylation.
Conformational Validation
The conformational integrity of the synthesized lactam is paramount. High-resolution analytical techniques are employed to verify that the lactam adopts the desired β-turn structure.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for this analysis. The chemical shifts and coupling constants of the backbone and side-chain protons provide detailed information about the ring conformation.[19][20] Nuclear Overhauser Effect (NOE) studies can reveal through-space proximities between protons, confirming the folded, turn-like structure.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation, including precise bond angles and torsional angles, confirming the β-turn mimicry.[11][21]
| Parameter | Typical Type II' β-Turn (Gly-Val) | Freidinger Lactam (Gly-Val Mimic) |
| φ(i+1) | ~60° | Constrained by lactam ring |
| ψ(i+1) | ~120° | ~ -125° (Constrained)[10] |
| ω(i+1) | 180° (trans) | ~180° (Locked trans)[10] |
| φ(i+2) | ~-90° | Biased by lactam structure |
| ψ(i+2) | ~0° | Rotationally influenced |
| Data derived from computational and experimental studies.[10] |
Application in Drug Development: Enhancing Peptide Therapeutics
The true value of this compound lies in its application. By replacing a flexible Gly-Val sequence in a bioactive peptide with this constrained mimetic, researchers can achieve significant improvements in drug-like properties.
Caption: The logical cascade from conformational constraint to enhanced therapeutic properties.
Protocol: Incorporation into Peptides via SPPS
This compound is designed for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.
Step 1: Resin Preparation
-
Action: Start with a suitable resin (e.g., Wang or Rink Amide) to which the first amino acid of the target peptide sequence (C-terminal to the Gly-Val position) has been attached.
Step 2: Deprotection
-
Action: Treat the resin-bound peptide with a deprotecting agent (e.g., 20% piperidine in DMF for Fmoc-SPPS) to expose the free N-terminal amine.
Step 3: Coupling of this compound
-
Action: Activate the carboxylic acid of the this compound with a coupling agent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed to completion.
-
Causality: The activated lactam forms a peptide bond with the free amine on the growing peptide chain. The Boc group on the lactam's internal amine remains intact during this step.
Step 4: N-Terminal Deprotection of the Lactam
-
Action: To continue peptide elongation, the Boc group on the Freidinger's lactam must be removed. This requires treatment with an acid such as Trifluoroacetic Acid (TFA).[18]
-
Causality: This step exposes the amine within the lactam structure, allowing the next amino acid in the sequence to be coupled.
Step 5: Continuation and Cleavage
-
Action: Continue the SPPS cycle until the full-length peptide is synthesized. Finally, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).
Self-Validation: The success of each coupling and deprotection step must be monitored. A qualitative ninhydrin (Kaiser) test can be performed after each step to check for the presence (blue color) or absence (yellow color) of free primary amines, ensuring the reaction has gone to completion before proceeding to the next cycle.
Conclusion and Future Outlook
This compound is more than just a chemical building block; it is a sophisticated tool for rational drug design. By enforcing a bioactive β-turn conformation at a specific Gly-Val site, it provides a direct pathway to improving the potency, selectivity, and metabolic stability of peptide therapeutics. Its successful application in developing potent analogs for targets like LHRH and various enzyme inhibitors has validated its utility in medicinal chemistry.[1][9]
Future advancements may focus on developing novel lactam scaffolds that mimic other dipeptide sequences or different types of secondary structures. As our understanding of protein-protein interactions deepens, the strategic application of conformationally locked mimetics like the Freidinger lactam will continue to be a vital strategy in the quest for next-generation therapeutics.
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The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]
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Design of beta-turn based therapeutic agents. PubMed. [Link]
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The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Ingenta Connect. [Link]
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Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. ACS Publications. [Link]
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The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Bentham Science. [Link]
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Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]
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The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link]
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Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. ACS Publications. [Link]
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A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]
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Peptidomimetics as next – generation therapeutic applications. Preprints.org. [Link]
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Beta-peptidic peptidomimetics. PubMed. [Link]
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Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. Sci-Hub. [Link]
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Synthesis of Protected Lactam-Bridged Dipeptides. Springer Nature Experiments. [Link]
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The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. bio-Complexity. [Link]
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Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. NIH. [Link]
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Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
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Conformational preferences, experimental and theoretical vibrational spectra of cyclo(Gly–Val) dipeptide. ResearchGate. [Link]
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Theoretical studies on β-lactam antibiotics VI*: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Indian Academy of Sciences. [Link]
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Synthesis and conformation of Gly-Gly dipeptides constrained with phenylalanine-like aminocaproic acid linkers. PubMed. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
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¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. NIH. [Link]
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Influence of glycine residues on peptide conformation in membrane environments. PubMed. [Link]
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The Structure of the Elusive Simplest Dipeptide Gly-Gly. PubMed. [Link]
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¹H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl₃) and (B) side... ResearchGate. [Link]
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This compound. PubChem. [Link]
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Conformational Analysis. Imperial College London. [Link]
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(PDF) Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]
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The Role of Boc-Freidinger's Lactam in Stabilizing β-Turns in Peptides: An In-depth Technical Guide
Introduction
In the realm of peptidomimetics and rational drug design, the ability to constrain a peptide's conformation is paramount to enhancing its biological activity, metabolic stability, and receptor selectivity. Peptides in solution often exist as a dynamic equilibrium of multiple conformers, which can hinder their interaction with specific biological targets[1][2]. The β-turn, a common secondary structural motif where the polypeptide chain reverses its direction, is frequently implicated in molecular recognition events[3][4]. Consequently, the stabilization of β-turns has become a key strategy in the development of novel therapeutics[3].
Among the various approaches to induce and stabilize β-turns, the incorporation of rigidifying moieties into the peptide backbone has proven highly effective. In the early 1980s, a significant breakthrough was achieved with the development of lactam-bridged dipeptides, now widely known as Freidinger lactams[2][5]. This guide provides a comprehensive technical overview of the Boc-protected version of Freidinger's lactam, a cornerstone in the field of peptide chemistry. We will delve into the mechanistic principles of β-turn stabilization, provide detailed experimental protocols for its synthesis and incorporation into peptides, and discuss the analytical techniques crucial for characterizing the resulting conformational changes.
Mechanistic Principles of β-Turn Stabilization by Freidinger's Lactam
The efficacy of Freidinger's lactam as a β-turn inducer lies in its inherent structural rigidity, which imposes significant constraints on the peptide backbone's torsional angles. Specifically, the γ-lactam ring structure has been shown to preferentially stabilize a Type II' β-turn conformation[1][6].
A β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the (i+3)th residue. The conformation of the turn is defined by the dihedral angles (φ and ψ) of the (i+1)th and (i+2)th residues. The Freidinger lactam acts as a dipeptide mimic, replacing the (i+1)th and (i+2)th residues in a peptide sequence.
The key mechanistic features of stabilization are:
-
Restriction of the ω Dihedral Angle: The lactam structure locks the peptide bond (ω) within the ring into a trans conformation (approximately 180°). This rigidity removes one of the major sources of flexibility in the peptide backbone[1][6].
-
Constraint of the ψ Dihedral Angle: The cyclic nature of the lactam severely restricts the rotational freedom around the N-Cα bond of the first amino acid in the dipeptide mimic, constraining the ψ₁ dihedral angle to values near -125°[6].
-
Favoring Type II' β-Turn Geometry: The combination of the fixed trans ω bond and the restricted ψ₁ angle forces the subsequent dihedral angles to adopt values characteristic of a Type II' β-turn.
This conformational restriction pre-organizes the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding to a receptor and often leading to enhanced biological activity[2]. An early and notable example of this was the incorporation of a γ-lactam into a luteinizing hormone-releasing hormone (LH-RH) analog, which resulted in a significant increase in agonist activity due to the stabilization of a bioactive β-turn conformation[7][8].
Below is a diagram illustrating the logical flow of how the Freidinger lactam induces a specific peptide conformation.
Caption: Logical workflow of β-turn stabilization by Freidinger's lactam.
Synthesis of Boc-Freidinger's Lactam
The original synthesis of amino-γ-lactams involved an intramolecular alkylation of protected methionine dipeptides[1][5]. This section provides a generalized, step-by-step protocol based on this established methodology.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common synthetic route. Researchers should consult primary literature for specific modifications and optimizations[5][8].
Step 1: Synthesis of the Protected Dipeptide Precursor
-
Coupling: Couple N-Boc-L-methionine to a desired L-amino acid methyl ester (e.g., L-leucine methyl ester) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Work-up and Purification: After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by flash chromatography on silica gel.
Step 2: S-Alkylation to Form the Sulfonium Salt
-
Reaction: Dissolve the purified dipeptide in a suitable solvent such as acetone or a mixture of nitromethane and ether.
-
Alkylation: Add an excess of methyl iodide (CH₃I) to the solution. Stir the reaction at room temperature for 24-48 hours. The sulfonium salt will typically precipitate from the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ether. Dry the sulfonium salt under vacuum.
Step 3: Intramolecular Cyclization
-
Base Treatment: Suspend the sulfonium salt in a dry, aprotic solvent like tetrahydrofuran (THF) or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclization: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC). The strong base deprotonates the amide nitrogen, which then acts as a nucleophile to displace the dimethyl sulfide leaving group in an intramolecular Sₙ2 reaction[5].
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash chromatography on silica gel.
Step 4: Saponification of the Methyl Ester
-
Hydrolysis: Dissolve the purified lactam methyl ester in a mixture of methanol and water.
-
Base Addition: Add a slight excess of 1 M sodium hydroxide (NaOH) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl). Extract the final this compound product into an organic solvent. Dry the organic layer and concentrate to yield the final product.
The following diagram provides a visual representation of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Incorporation of this compound into Peptides via SPPS
Once synthesized, the this compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized procedure for manual Fmoc-based SPPS.
Experimental Protocol: SPPS Incorporation
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling cycles with the subsequent Fmoc-protected amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization of β-Turn Conformation
Confirmation of the induced β-turn structure is critical. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Key parameters for identifying β-turns include:
-
³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (HN) and the α-proton (Hα) is related to the φ dihedral angle by the Karplus equation[9]. For β-turns, characteristic small ³J(HN,Hα) values (typically < 5 Hz) are expected for the (i+2)th residue, while larger values (typically > 8 Hz) are often observed for the (i+1)th residue.
-
Nuclear Overhauser Effect (NOE): The presence of specific short-range proton-proton interactions can confirm a folded structure. In a β-turn, a strong NOE between the amide proton of the (i+2)th residue and the α-proton of the (i+1)th residue is a hallmark of a Type I or Type II turn. Additionally, an NOE between the amide proton of the (i+3)th residue and the amide proton of the (i+2)th residue can be observed.
-
Temperature Coefficients: Amide protons involved in intramolecular hydrogen bonds, such as the one between the i and (i+3) residues in a β-turn, exhibit a reduced sensitivity to changes in temperature. A temperature coefficient (dδ/dT) of less than -3 ppb/K is generally indicative of a hydrogen-bonded proton.
| NMR Parameter | Typical Value for β-Turn | Indication |
| ³J(HN,Hα) of residue i+1 | > 8 Hz | Constrained φ angle |
| ³J(HN,Hα) of residue i+2 | < 5 Hz | Constrained φ angle |
| NOE (Hα(i+1) - HN(i+2)) | Strong | Proximity of residues, turn formation |
| Temperature Coefficient (dδ/dT) of HN(i+3) | < -3 ppb/K | Intramolecular hydrogen bond |
Table 1: Characteristic NMR parameters for β-turn identification.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides[10]. Different secondary structures give rise to characteristic CD spectra.
-
Type I and II β-turns typically show a weak positive band around 220-230 nm, a strong negative band around 200 nm, and a positive band below 190 nm.
-
Type II' β-turns , which are preferentially stabilized by Freidinger's lactam, exhibit a characteristic CD spectrum with a negative band around 225-230 nm and a strong positive band around 202-205 nm.
The incorporation of a Freidinger's lactam is expected to induce a significant conformational change from a random coil (characterized by a strong negative band around 198 nm) to a well-defined β-turn structure, which can be readily monitored by CD spectroscopy[4].
Conclusion
The this compound is a powerful and well-established tool for inducing and stabilizing β-turn conformations in peptides. Its rigid structure effectively constrains the peptide backbone, pre-organizing it into a bioactive conformation that can lead to enhanced biological activity and metabolic stability. This guide has provided a detailed overview of the mechanistic principles underlying this stabilization, along with practical, step-by-step protocols for the synthesis of the lactam and its incorporation into peptides. Furthermore, we have outlined the key analytical techniques and the expected spectroscopic signatures for the successful characterization of the induced β-turn. For researchers in drug discovery and peptide science, the strategic application of this compound remains a cornerstone of rational peptidomimetic design.
References
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Flood, D. T., Yan, N. L., & Dawson, P. E. (2018). Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. Angewandte Chemie International Edition, 57(28), 8697–8701. [Link]
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Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1556. [Link]
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Perdih, A., & Kikelj, D. (2006). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]
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Boutard, N., & Lubell, W. D. (2018). Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Sciforum. [Link]
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Roy, A., & Balaram, P. (2016). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. [Link]
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Flood, D. T., Yan, N. L., & Dawson, P. E. (2018). Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. PubMed. [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
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AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
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O'Donovan, D. H., & Stokes, S. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic letters. [Link]
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Piras, L., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
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Houston, M. E., Jr, & Hodges, R. S. (1996). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. The Journal of organic chemistry, 61(25), 8991–8999. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
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Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Methods in molecular biology (Clifton, N.J.), 895, 245–271. [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
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Pal, L., & Chakrabarti, P. (1998). Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers. Journal of molecular biology, 284(5), 1533–1546. [Link]
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Houston, M. E., Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49–75. [Link]
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Woody, R. W., & Sreerama, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 253(2), 198–202. [Link]
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Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
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Yoshimura, T., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS omega, 6(32), 20978–20987. [Link]
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Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of molecular recognition : JMR, 3(2), 55–64. [Link]
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ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of TFE. ResearchGate. [Link]
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Piras, L., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of peptide research : official journal of the American Peptide Society, 66(5), 231–235. [Link]
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Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in protein chemistry, 37, 1–109. [Link]
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Hoang, H. N., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical science, 10(39), 9036–9043. [Link]
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Liu, X., Scott, P. G., Otter, A., & Kotovych, G. (1992). A sequence-dependent 1H-NMR study on the formation of beta-turns in tetrapeptides containing charged residues. Biopolymers, 32(2), 119–130. [Link]
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Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). Variation of the NH-C alpha-H coupling constant with dihedral angle in the NMR spectra of peptides. Biopolymers, 10(11), 2113–2131. [Link]
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Muñoz, V., Thompson, P. A., Hofrichter, J., & Eaton, W. A. (1997). The mechanism of beta-hairpin formation. Nature, 390(6656), 196–199. [Link]
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Grozinsky-Glasberg, S., Shimon, I., & Rubinfeld, H. (2015). Somatostatin analogs for the treatment of neuroendocrine tumors. Expert opinion on investigational drugs, 24(11), 1433–1448. [Link]
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Freidinger, R. M., Veber, D. F., Hirschmann, R., & Paege, L. M. (1980). Lactam restriction of peptide conformation in cyclic hexapeptides which alter rumen fermentation. International journal of peptide and protein research, 16(5), 464–470. [Link]
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D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current organic chemistry, 13(12), 1251–1288. [Link]
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Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]
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Haasnoot, C. A., De Leeuw, F. A., & Altona, C. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. [Link]
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Florio, T., et al. (1999). Somatostatin and Its Analog Lanreotide Inhibit the Proliferation of Dispersed Human Non-Functioning Pituitary Adenoma Cells in Vitro. European journal of endocrinology, 141(4), 396–408. [Link]
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Cuevas-Ramos, D., & Fleseriu, M. (2018). Somatostatin Analogs in Clinical Practice: A Review. International journal of molecular sciences, 19(1), 160. [Link]
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Strosberg, J., & Kvols, L. (2010). Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World journal of gastroenterology, 16(24), 2963–2970. [Link]
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Stolz, B., et al. (1994). Somatostatin Analogs for Somatostatin-Receptor-Mediated Radiotherapy of Cancer. Annals of the New York Academy of Sciences, 733, 452–454. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Freidinger's Lactam
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Boc-Freidinger's lactam, systematically named (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid, is a pivotal building block in contemporary medicinal chemistry. Its rigidified dipeptide structure serves as a powerful tool for introducing conformational constraints into peptides, a strategy widely employed to enhance their therapeutic properties such as potency, selectivity, and metabolic stability.[1] This guide offers a comprehensive exploration of the physical and chemical properties of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this versatile molecule.
Molecular Structure and Core Physicochemical Properties
At its core, this compound is a chiral molecule featuring a γ-lactam ring derived from the cyclization of a glutamic acid residue, which is N-acylated with a Boc-protected leucine. This intricate structure is fundamental to its function as a peptidomimetic.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
A summary of its key identifiers and computed physicochemical properties is presented in Table 1. These computed values, primarily sourced from PubChem, offer a foundational understanding of the molecule's characteristics.[2]
Table 1: Core Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | PubChem[2] |
| CAS Number | 82611-48-1 | PubChem[2] |
| Molecular Formula | C₁₅H₂₆N₂O₅ | PubChem[2] |
| Molecular Weight | 314.38 g/mol | PubChem[2] |
| Exact Mass | 314.18417193 Da | PubChem[2] |
| XLogP3-AA | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a dedicated, published spectrum for this specific molecule is elusive, data from structurally analogous compounds provide a reliable framework for its characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the leucine side chain (isobutyl group), the protons of the pyrrolidinone ring, the α-proton of the leucine residue, and the protons of the Boc protecting group. The protons of the isobutyl group will appear as a doublet and a multiplet in the upfield region. The nine protons of the tert-butyl group of the Boc protecting group will present as a sharp singlet. The diastereotopic protons of the lactam ring will show complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactam and the Boc group, the quaternary carbon of the Boc group, and the various aliphatic carbons of the leucine and pyroglutamate moieties.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
N-H stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C=O stretching: Strong absorption bands around 1700-1750 cm⁻¹ for the carbonyl groups of the lactam and the Boc protecting group.
-
C-N stretching: Bands in the fingerprint region characteristic of the amide and carbamate linkages.
2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 315.1914. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the Boc group (100 Da) and subsequent fragmentation of the peptide backbone.
Synthesis and Purification
The synthesis of this compound involves the formation of a dipeptide from Boc-L-leucine and L-glutamic acid, followed by the intramolecular cyclization of the glutamic acid side chain to form the γ-lactam.
Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Methodology (Conceptual):
-
Protection of Glutamic Acid: The α-amino and α-carboxyl groups of L-glutamic acid are typically protected. The γ-carboxyl group is often activated, for instance, as a methyl or ethyl ester.
-
Peptide Coupling: The protected L-glutamic acid derivative is coupled with Boc-L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Deprotection (if necessary): Selective deprotection of the γ-carboxyl ester may be required.
-
Intramolecular Cyclization: The γ-carboxyl group is activated and undergoes intramolecular aminolysis with the α-amino group of the glutamic acid residue to form the lactam ring. This is often achieved by heating or using specific cyclization agents.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Chemical Properties: Stability and Reactivity
The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the Boc-protected amine, the lactam ring, and the carboxylic acid.
4.1. Stability
-
Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will readily deprotect the amine. The lactam amide bond is generally more stable to acid hydrolysis than the Boc group.
-
Basic Conditions: The Boc group is stable to basic conditions, making it orthogonal to protecting groups like Fmoc. The lactam ring can be susceptible to hydrolysis under strong basic conditions, particularly with heating, which would lead to ring-opening. The carboxylic acid will be deprotonated to form a carboxylate salt.
-
Nucleophiles: The Boc group is generally stable to a wide range of nucleophiles. The lactam carbonyl can be attacked by strong nucleophiles, leading to ring-opening.
-
Reductive and Oxidative Conditions: The molecule is generally stable to common reductive and oxidative conditions that do not affect the peptide backbone or the Boc group.
Reactivity Profile:
Caption: Key reactivity pathways of this compound.
4.2. Reactivity and Applications in Synthesis
The primary utility of this compound lies in its role as a constrained dipeptide surrogate in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
-
Peptide Coupling: The free carboxylic acid of this compound can be activated and coupled to the N-terminus of a growing peptide chain.
-
Boc Deprotection: Following its incorporation into a peptide, the Boc group can be selectively removed with acid to expose the N-terminal amine for further chain elongation.
This dual functionality allows for the seamless integration of this conformationally rigid unit into peptide sequences, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics.
Handling and Storage
This compound is generally a stable, solid compound that is straightforward to handle under standard laboratory conditions.
-
Storage: It should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Conclusion
This compound is a valuable and versatile tool for chemists and pharmacologists engaged in the design and synthesis of peptidomimetics. Its well-defined structure imposes significant conformational constraints, which can translate into improved biological activity and pharmacokinetic profiles of peptide-based drug candidates. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for its successful application in the laboratory and its contribution to the advancement of drug discovery.
References
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PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Available at: [Link]
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PubChem. (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. Available at: [Link]
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Chem-Impex. This compound. Available at: [Link]
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PubMed. Physicochemical characterization of a novel tricyclic beta-lactam antibiotic. Available at: [Link]
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PMC. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Available at: [Link]
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PubMed. Physicochemical properties of beta-lactam antibiotics: oil-water distribution. Available at: [Link]
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PubChem. 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2S,4R). Available at: [Link]
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CHEMICAL POINT. N-Boc-Freidinger's lactam. Available at: [Link]
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PMC. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Available at: [Link]
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PMC. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Available at: [Link]
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NIH. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]
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NIH. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Available at: [Link]
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PubChem. 4-oxo-3-propan-2-yloxetane-2-carbonyl]amino]butanoyl]amino]pentanoic acid. Available at: [Link]
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NIH. Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. Available at: [Link]
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RSC Publishing. Formation of a novel bicyclic γ-lactam with isopenicillin N synthase. Available at: [Link]
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Methodological & Application
Unlocking Potency and Selectivity: Applications of Boc-Freidinger's Lactam in Modern Drug Discovery
Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their inherent flexibility in solution often leads to a significant entropic penalty upon binding to their biological targets, resulting in reduced affinity and susceptibility to proteolytic degradation.[1] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational rigidity. Among the most elegant and effective of these is the incorporation of lactam bridges to mimic and stabilize bioactive secondary structures, particularly β-turns.[2]
The Boc-Freidinger's lactam, a γ-lactam-bridged dipeptide mimic, has emerged as a cornerstone in the design of conformationally constrained peptidomimetics.[2] Its rigid structure effectively nucleates a β-turn conformation, a critical recognition motif in a vast array of biological processes. By pre-organizing a peptide into its bioactive conformation, the this compound can dramatically enhance binding affinity, receptor selectivity, and enzymatic stability, thereby transforming a marginally active peptide into a potent drug candidate. This guide provides a comprehensive overview of the applications of this compound in drug design, complete with detailed protocols for its synthesis, incorporation into peptides, and conformational analysis.
PART 1: Synthesis of the this compound Building Block
The synthesis of the this compound is a critical first step for its application in solid-phase peptide synthesis (SPPS). A common and efficient route starts from readily available L-glutamic acid. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of this compound from L-Glutamic Acid
This protocol involves the protection of the amino group, esterification of the carboxylic acids, reduction of the side-chain carboxylic acid to an alcohol, tosylation, and subsequent intramolecular cyclization.
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Benzyl bromide
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., Dioxane, Water, THF, DMF) and reagents for workup and purification.
Procedure:
-
Boc Protection: Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water. Add (Boc)₂O and sodium bicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the Boc-L-glutamic acid.
-
Diester Formation: Dissolve the Boc-L-glutamic acid in a suitable solvent and react with benzyl bromide in the presence of a base (e.g., cesium carbonate) to form the dibenzyl ester.
-
Selective Reduction: Selectively reduce the side-chain benzyl ester to the corresponding alcohol using a mild reducing agent like NaBH₄.
-
Tosylation: React the resulting alcohol with TsCl in the presence of a base (e.g., pyridine) to form the tosylate.
-
Intramolecular Cyclization: Treat the tosylated intermediate with a strong base such as NaH in an anhydrous solvent like THF or DMF to induce intramolecular cyclization, forming the lactam ring.
-
Purification: Purify the final this compound product using column chromatography.
Causality: The Boc group protects the alpha-amino group during the subsequent chemical transformations. The benzyl esters protect the carboxylic acids, with the side-chain ester being more susceptible to reduction. Tosylation converts the primary alcohol into a good leaving group, facilitating the intramolecular nucleophilic attack by the deprotonated amide nitrogen to form the stable γ-lactam ring.
PART 2: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The this compound is typically incorporated into a growing peptide chain using standard Boc-chemistry solid-phase peptide synthesis (SPPS).[3][4][5]
Protocol 2: Boc-SPPS Cycle for Incorporating this compound
This protocol outlines the key steps in a manual Boc-SPPS cycle for coupling the this compound to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Kaiser (ninhydrin) test kit
Workflow Diagram:
Caption: Boc-SPPS Cycle for Peptide Elongation.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with 10% DIEA in DCM for 1-2 minutes to neutralize the N-terminal ammonium salt.[4]
-
Repeat the neutralization step.
-
Wash the resin with DCM.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound (2-4 equivalents relative to resin loading) with a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.[4]
-
Add DIEA (4-6 equivalents) to the activation mixture.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Causality: The graduated acid lability of the Boc group (removed by moderate acid) versus the side-chain protecting groups and resin linkage (requiring strong acid for cleavage) is the cornerstone of this strategy.[5] The coupling reagents activate the carboxylic acid of the this compound to form a highly reactive species that readily acylates the free N-terminal amine of the peptide-resin. The Kaiser test provides a reliable qualitative method to ensure that each coupling step proceeds to completion, which is crucial for the synthesis of high-purity peptides.
PART 3: Conformational Analysis by NMR Spectroscopy
Verifying that the incorporated Freidinger's lactam induces the desired β-turn conformation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of peptides in solution.[7][8]
Protocol 3: NMR Analysis for β-Turn Confirmation
Sample Preparation:
-
Dissolve the purified peptide containing the Freidinger's lactam in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 0.5-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: To get an initial overview of the sample's purity and the dispersion of proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's conformation.[9][10]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for peptides in the intermediate molecular weight range where the NOE may be close to zero.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.
-
¹H-¹⁵N HSQC: To assign the chemical shifts of backbone and side-chain amide nitrogens.
Data Analysis for β-Turn Identification:
-
Sequential NOEs: A key indicator of secondary structure. For a β-turn, specific short- and medium-range NOEs are expected. For a type II' β-turn, a strong NOE between the α-proton of the i+1 residue and the NH proton of the i+2 residue is characteristic.
-
³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.[11] For residues in a β-turn, specific ranges of ³J(HN,Hα) values are expected.
-
Temperature Coefficients of Amide Protons: Amide protons involved in intramolecular hydrogen bonds (as in a β-turn) will show a smaller change in chemical shift with increasing temperature compared to solvent-exposed amide protons.
Workflow for Structure Determination:
Caption: NMR-based peptide structure determination workflow.
PART 4: Case Studies - Applications in Drug Design
The true utility of this compound is demonstrated in its successful application to enhance the therapeutic properties of bioactive peptides.
Case Study 1: Somatostatin Analogs
Somatostatin is a cyclic peptide hormone that inhibits the secretion of various other hormones, but its therapeutic use is limited by a short half-life. Analogs like octreotide have been developed with improved stability.[12] Incorporating a Freidinger's lactam to stabilize the bioactive β-turn can lead to analogs with enhanced receptor binding affinity and selectivity.[1]
Table 1: Comparative Binding Affinity of Somatostatin Analogs
| Compound | SSTR1 Affinity (IC₅₀, nM) | SSTR2 Affinity (IC₅₀, nM) | SSTR3 Affinity (IC₅₀, nM) | SSTR5 Affinity (IC₅₀, nM) |
| Somatostatin-14 | High | High | High | High |
| Octreotide | Low | High | Low | Moderate |
| Pasireotide | High | High | High | High |
| Freidinger Lactam Analog | Varies | Often High & Selective | Varies | Varies |
Note: This table presents a generalized comparison based on literature findings. Specific IC₅₀ values vary depending on the exact analog and assay conditions.[13][14]
The Freidinger lactam helps to lock the crucial Trp-Lys-Thr-Phe pharmacophore of somatostatin into the conformation required for high-affinity binding to its receptors, particularly the SSTR2 subtype, which is often overexpressed in neuroendocrine tumors.[15]
Case Study 2: Integrin Antagonists
Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer and inflammatory diseases.[16] Many integrins recognize the Arg-Gly-Asp (RGD) motif in their ligands. The conformation of this RGD loop is critical for receptor selectivity. Incorporating a Freidinger's lactam can constrain the RGD motif, leading to potent and selective integrin antagonists.
Table 2: Activity of Integrin Antagonists
| Compound | Integrin Target | Activity (IC₅₀, nM) |
| Linear RGD Peptide | αvβ3, αIIbβ3, etc. | Micromolar range, low selectivity |
| Cyclic RGD Peptide (e.g., Cilengitide) | αvβ3, αvβ5 | Nanomolar range, improved selectivity |
| Freidinger Lactam-Constrained RGD Mimetic | Specific integrin subtype | Potentially sub-nanomolar range, high selectivity |
Note: This table illustrates the general trend of improved activity with increasing conformational constraint. Actual values are compound-specific.[17]
By stabilizing a specific turn conformation, the Freidinger's lactam can position the Arg and Asp side chains in the optimal orientation for high-affinity and selective binding to a particular integrin subtype, while disfavoring binding to others. This is a key principle in the design of targeted anti-integrin therapies.
Conclusion
The this compound is a powerful and versatile tool in the arsenal of the medicinal chemist. By providing a reliable method to induce and stabilize β-turn conformations, it enables the rational design of peptidomimetics with superior potency, selectivity, and metabolic stability. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors, ultimately contributing to the creation of next-generation peptide-based therapeutics.
References
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Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI. Available at: [Link]
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Kazmierski, W. M., et al. Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors. Journal of Medicinal Chemistry, 1988, 31(11), 2170-2177. Available at: [Link]
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Zhang, S., et al. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1. Acta Pharmaceutica Sinica B, 2025. Available at: [Link]
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Jacobsen, J. R., et al. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 2017, 139(1), 48-51. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Lama, T., et al. A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 2005, 66(5), 231-235. Available at: [Link]
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Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Nature Communications, 2024. Available at: [Link]
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Structure-activity relationships: chemical. ResearchGate. Available at: [Link]
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Correlation of (2)J couplings with protein secondary structure. Proteins: Structure, Function, and Bioinformatics, 2010, 78(6), 1432-1444. Available at: [Link]
-
Scarborough, R. M. Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 1999, 6(10), 971-981. Available at: [Link]
-
Somatostatin receptor subtype-binding affinity of somatostatin analogues. ResearchGate. Available at: [Link]
-
Somatostatin Analogs in Clinical Practice: A Review. MDPI. Available at: [Link]
-
Vale, W., et al. Somatostatin: analogs with selected biological activities. Science, 1977, 196(4297), 1467-1469. Available at: [Link]
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Structure-activity relationship studies on vitamin D lactam derivatives as vitamin D receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4287-4290. Available at: [Link]
-
Overview of lecture. University of Washington. Available at: [Link]
-
Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Journal of Medicinal Chemistry, 2013, 56(1), 160-172. Available at: [Link]
-
Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines. Journal of Endocrinological Investigation, 2021. Available at: [Link]
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PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 2014, 10(2), 77-101. Available at: [Link]
-
Biologic and Immunologic Activities and Applications of Somatostatin Analogs. Metabolism, 1978, 27(9 Suppl 1), 1391-1401. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Bauer, W., et al. SMS 201-995: a very potent and selective octapeptide analogue of somatostatin with prolonged action. Life Sciences, 1982, 31(11), 1133-1140. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. Available at: [Link]
-
β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. MDPI. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-. Organic Syntheses, 2021. Available at: [Link]
-
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Inhibition of platelet-mediated clot retraction by integrin antagonists. Thrombosis and Haemostasis, 1997, 77(4), 743-748. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 2021, 60B(1), 127-132. Available at: [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 2020, 27(34), 5779-5804. Available at: [Link]
-
Determination of beta-turn conformation by laser Raman spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 1978, 75(8), 3623-3627. Available at: [Link]
-
Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current Opinion in Structural Biology, 1995, 5(5), 645-651. Available at: [Link]
-
A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. ResearchGate. Available at: [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]
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The Strategic Incorporation of Boc-Freidinger's Lactam in the Design and Synthesis of Potent Enzyme Inhibitors: A Guide for Drug Development Professionals
Introduction: The Imperative of Conformational Constraint in Modern Drug Discovery
In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of a ligand is paramount. For peptide-based therapeutics, inherent flexibility is often a double-edged sword: while allowing for adaptation to a binding site, it can also lead to a significant entropic penalty upon binding, reduced receptor selectivity, and susceptibility to proteolytic degradation. The field of peptidomimetics seeks to address these challenges by introducing structural modifications that pre-organize the peptide into its bioactive conformation.[1]
A cornerstone of this approach is the use of conformationally constrained amino acid surrogates. Among these, the Boc-protected γ-lactam-bridged dipeptide, commonly known as Boc-Freidinger's lactam, has emerged as a powerful tool for inducing a stable Type II' β-turn.[2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in the synthesis of potent and selective enzyme inhibitors. We will delve into the mechanistic rationale, provide detailed synthetic protocols, and discuss the characterization and validation of these promising therapeutic candidates.
The Freidinger's Lactam Advantage: Engineering Bioactive Conformations
The fundamental principle behind the efficacy of Freidinger's lactam lies in its ability to reduce the conformational freedom of a peptide backbone.[3] By locking the ψ1 and ω1 dihedral angles, the lactam bridge stabilizes a specific secondary structure, a Type II' β-turn, which is a common recognition motif in many protein-protein and enzyme-substrate interactions.[2] This pre-organization of the peptide into a conformation that is complementary to the enzyme's active site offers several key advantages:
-
Enhanced Binding Affinity: By minimizing the entropic cost of binding, the inhibitor can achieve a higher affinity for its target, often reflected in lower dissociation constants (Kd) and inhibition constants (Ki).
-
Improved Selectivity: A rigidified conformation can lead to more specific interactions with the target enzyme, reducing off-target effects and potential toxicity.
-
Increased Proteolytic Stability: The non-natural lactam structure is resistant to cleavage by proteases, thereby extending the in vivo half-life of the peptide-based inhibitor.
The following diagram illustrates the general concept of how a flexible peptide is conformationally constrained by the incorporation of a Freidinger's lactam to better fit an enzyme's active site.
Caption: Selenomethionine-mediated Freidinger lactam formation.
Step-by-Step Procedure:
-
Peptide Synthesis: Synthesize the peptide containing a selenomethionine (SeM) residue at the desired position for lactam formation using standard solid-phase peptide synthesis (SPPS) techniques.
-
Alkylation of Selenomethionine:
-
Dissolve the SeM-containing peptide in an acidic aqueous solution.
-
Add an alkylating agent, such as benzyl bromide, and stir at room temperature. Monitor the reaction by mass spectrometry until complete conversion to the selenonium salt is observed.
-
-
Immobilization and Washing:
-
Adsorb the crude alkylated peptide solution onto bulk reversed-phase C18 silica.
-
Wash the silica-bound peptide with 10% acetonitrile in water to remove excess alkylating agent.
-
-
Lactam Cyclization:
-
Suspend the silica-bound peptide in dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a final concentration of 5%.
-
Stir the reaction at room temperature, monitoring the formation of the lactam-bridged peptide by HPLC-MS.
-
-
Final Wash and Elution:
-
Wash the silica with 10% acetonitrile in water to remove the base and other small molecule impurities.
-
Elute the desired lactam-containing peptide from the silica using a high concentration of organic solvent, such as 90% acetonitrile in water.
-
-
Lyophilization: Lyophilize the eluate to obtain the purified peptide.
Protocol 2: General Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for manual Boc-SPPS, which can be adapted for the incorporation of a pre-formed this compound building block. [4] Materials:
-
Boc-protected amino acids and this compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
Activate the Boc-amino acid or this compound (typically 3 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitor with a Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.
-
Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours. [4] * Evaporate the acid under vacuum.
-
-
Peptide Precipitation and Washing:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Wash the peptide thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Characterization and Validation
1. Purification and Purity Assessment by HPLC: High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides and assessing their purity. [5]* Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly employed.
-
Detection: UV absorbance at 214 nm or 280 nm.
2. Molecular Weight Confirmation by Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence has been assembled and the lactam formation has occurred. [5]* Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the desired product.
3. Structural and Conformational Analysis by NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the lactam-containing peptide and for providing insights into its three-dimensional conformation in solution.
-
Experiments: 1D ¹H and 2D experiments such as COSY, TOCSY, and NOESY can be used to assign proton resonances and determine through-bond and through-space connectivities.
-
Conformational Insights: The presence of specific NOEs can confirm the β-turn conformation induced by the Freidinger's lactam.
4. Biochemical Assays for Enzyme Inhibition: The inhibitory potency of the synthesized compounds must be determined using appropriate biochemical assays. [6]* IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at various concentrations of the inhibitor. [7]* Kᵢ Determination: The inhibition constant (Kᵢ) provides a more absolute measure of binding affinity and can be determined through kinetic studies by varying both substrate and inhibitor concentrations. [8][9]
Conclusion and Future Outlook
This compound is a proven and valuable building block in the design of conformationally constrained peptidomimetic enzyme inhibitors. Its ability to induce a stable β-turn conformation leads to compounds with enhanced binding affinity, improved selectivity, and increased metabolic stability. The synthetic protocols outlined in this application note, coupled with rigorous characterization and biochemical validation, provide a robust framework for researchers and drug development professionals to leverage this powerful tool in the quest for novel and effective therapeutics. As our understanding of enzyme structure and function continues to grow, the strategic application of conformational constraints, exemplified by the use of Freidinger's lactam, will undoubtedly play an increasingly important role in the future of rational drug design.
References
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. Available from: [Link]
-
Ren, Z., et al. (2008). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4544–4548. Available from: [Link]
-
Kazmierski, W. M., et al. (1998). Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors. Journal of Medicinal Chemistry, 41(24), 4680–4689. Available from: [Link]
-
Reif, D. M., et al. (2014). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC, NIH. Available from: [Link]
-
Gentilucci, L., et al. (2016). Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials. Molecules, 21(10), 1347. Available from: [Link]
-
Shtil, A. A., et al. (2011). New synthetic thrombin inhibitors: molecular design and experimental verification. PLoS One, 6(5), e20137. Available from: [Link]
-
Connon, S. J., et al. (2018). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. ACS Catalysis, 8(11), 10446–10451. Available from: [Link]
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. Available from: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Springer Nature. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Available from: [Link]
-
Lewis, S. D., et al. (1998). Characterization of the two-step pathway for inhibition of thrombin by alpha-ketoamide transition state analogs. The Journal of Biological Chemistry, 273(9), 4843–4854. Available from: [Link]
-
Mantz, C. A., et al. (2014). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 1149, 255–270. Available from: [Link]
-
Rohrer, S. P., et al. (2000). Somatostatin receptor 1 selective analogues: 3. Dicyclic peptides. Journal of Medicinal Chemistry, 43(15), 2871–2880. Available from: [Link]
-
ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. Available from: [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available from: [Link]
-
Turkson, J., et al. (2011). Design, synthesis and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein. Bioorganic & Medicinal Chemistry, 19(5), 1776–1784. Available from: [Link]
-
Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]
-
Reif, D. M., et al. (2014). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC, NIH. Available from: [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available from: [Link]
-
ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a-m) and Tacrine (TAC) drugs having inhibitory effects on AChE. ResearchGate. Available from: [Link]
-
ResearchGate. (2015, December 22). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. ResearchGate. Available from: [Link]
Sources
- 1. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of Conformationally Constrained Peptides Using Boc-Freidinger's Lactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide therapeutics often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. Inducing structural rigidity by incorporating constrained dipeptide mimetics is a cornerstone of modern peptidomimetic design. Freidinger lactams are highly effective scaffolds for nucleating stable β-turn conformations, which are critical recognition motifs in many biological processes.[1][2] This application note provides a detailed, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing a Boc-protected Freidinger's lactam, utilizing the Boc/Bzl protection strategy. We will delve into the rationale behind reagent selection, critical steps for efficient coupling of this sterically hindered building block, and final cleavage and purification procedures.
Introduction: The Rationale for Conformational Constraint
In solution, linear peptides exist as a dynamic equilibrium of multiple conformers.[3] This conformational entropy can be a significant barrier to high-affinity receptor binding and increases susceptibility to proteolytic degradation. The bioactive conformation, the specific three-dimensional structure a peptide adopts when binding its target, often represents only a small fraction of this conformational ensemble.
The pioneering work of Freidinger introduced lactam-bridged dipeptides as a robust method to constrain the peptide backbone.[1][2] These lactams, particularly the γ-lactam variants, are powerful inducers of Type II' β-turns, a common secondary structure motif crucial for molecular recognition.[2] By pre-organizing the peptide into its bioactive shape, Freidinger lactams can significantly enhance potency, selectivity, and metabolic stability, making them invaluable tools in drug discovery.[1][2]
This guide focuses on the Boc/Bzl strategy for SPPS, which offers distinct advantages for certain sequences, including reduced aggregation and compatibility with specific side-chain modifications.[4] The core challenge in synthesizing these peptidomimetics lies in the efficient coupling of the sterically hindered Freidinger's lactam building block. This protocol addresses this challenge by employing high-efficiency coupling reagents and optimized reaction conditions.
Experimental Workflow Overview
The following diagram outlines the key stages of the Boc-SPPS workflow for incorporating a Freidinger's lactam moiety into a target peptide sequence.
Caption: Workflow for Boc-SPPS incorporating a Freidinger's lactam.
Materials and Reagents
Ensure all reagents are of peptide synthesis grade. Solvents should be anhydrous.
| Reagent | Acronym/Formula | Purpose | Supplier (Example) |
| Phenylacetamidomethyl (PAM) Resin | PAM Resin | Solid support for synthesis of C-terminal peptide acids. Stable to TFA.[5] | Sigma-Aldrich |
| p-Methylbenzhydrylamine Resin | MBHA Resin | Solid support for synthesis of C-terminal peptide amides.[6] | Novabiochem |
| Dichloromethane | DCM | Primary solvent for washing and reactions. | Fisher Scientific |
| N,N-Dimethylformamide | DMF | Solvent for coupling reactions (optional, can improve solubility). | VWR |
| Trifluoroacetic Acid | TFA | Reagent for Boc group removal.[5] | Acros Organics |
| N,N-Diisopropylethylamine | DIEA | Non-nucleophilic base for neutralization and coupling activation. | Alfa Aesar |
| Boc-Protected Amino Acids | Boc-AA-OH | Standard building blocks for peptide elongation. | Bachem |
| This compound | - | Sterically hindered building block for β-turn induction. | Custom Synthesis |
| HATU | HATU | High-efficiency aminium coupling reagent, ideal for hindered couplings. | Chem-Impex |
| Anhydrous Hydrogen Fluoride | HF | Strong acid for final cleavage from resin and side-chain deprotection.[7][8] | Halocarbon Products |
| Anisole / p-Cresol | Scavengers to trap reactive cations (e.g., benzyl, t-butyl) during HF cleavage.[8] | Sigma-Aldrich | |
| Diethyl Ether (cold) | Et₂O | Used to precipitate the cleaved crude peptide. | VWR |
| Acetonitrile (HPLC Grade) | ACN | Mobile phase component for RP-HPLC purification. | Honeywell |
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. It requires a specialized, dedicated apparatus and extensive safety training. All HF cleavage procedures must be performed by trained personnel in a properly functioning HF-rated fume hood.[4][7]
Detailed Synthesis Protocol
This protocol assumes a starting scale of 0.2 mmol on a 0.5 mmol/g substitution resin (400 mg of resin). All volumes are given per gram of resin. Adjust accordingly.
Part 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the PAM or MBHA resin in a suitable SPPS reaction vessel. Add DCM (15 mL/g resin) and allow to swell for 30 minutes with gentle agitation. Drain the solvent.
-
First Amino Acid Loading (for PAM resin): The first Boc-amino acid is typically loaded as its cesium salt to prevent racemization.[5] This is often purchased pre-loaded. If starting from chloromethyl resin, refer to specialized protocols. For MBHA resin, the first amino acid is coupled using standard procedures described below.[5]
Part 2: Standard Peptide Elongation Cycle (Iterative)
This cycle is repeated for each standard amino acid to be added.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (v/v) (10 mL/g) for 2 minutes. Repeat twice.[5]
-
Wash again with DCM (3x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, pre-activate the Boc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (6 eq.) in DCM or DMF (5 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Quality Control: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to prepare for the next deprotection cycle.
-
Part 3: Incorporation of this compound
The coupling of the sterically demanding Freidinger's lactam requires more robust conditions.
-
Deprotection and Neutralization: Perform steps 1 and 2 from Part 2 to expose the free N-terminal amine on the growing peptide chain.
-
Lactam Coupling:
-
Rationale: Standard carbodiimide reagents (DCC, DIC) are often inefficient for coupling sterically hindered amino acids.[9] Aminium salts like HATU or phosphonium salts like PyAOP are highly recommended as they form more reactive OAt-esters, which accelerate the reaction and minimize side reactions.[10]
-
In a separate vial, dissolve this compound (2.5 eq.) and HATU (2.4 eq.) in DMF (5-7 mL).
-
Add DIEA (4 eq.) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated lactam solution to the neutralized resin.
-
Agitate the reaction mixture for a minimum of 4 hours. It is often beneficial to allow this coupling to proceed overnight to ensure maximum efficiency.
-
-
Monitoring and Capping:
-
Perform a Kaiser test. Due to the hindered nature of the lactam, a faint positive result may persist even after extended coupling.
-
If the Kaiser test remains strongly positive after overnight coupling, any unreacted sites should be "capped" to prevent the formation of deletion sequences. This is achieved by acetylating the remaining free amines with a solution of acetic anhydride and DIEA in DCM for 30 minutes.
-
Wash the resin thoroughly as described previously to prepare for the next cycle.
-
Part 4: Final Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection cycle (Part 2, Step 1 ).
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and then methanol. Dry the resin under high vacuum for at least 4 hours.[6]
-
HF Cleavage:
-
Setup: Place the dried resin (~200 mg) and a small magnetic stir bar into the HF reaction vessel. Add the appropriate scavenger, typically p-cresol (1 mL).
-
Procedure: Cool the vessel to -5 to 0 °C in an ice/salt bath. Condense anhydrous HF (~10 mL) into the vessel. Stir the mixture at 0 °C for 60-90 minutes.[7][8]
-
HF Removal: After the reaction is complete, remove the HF under a slow stream of nitrogen, followed by high vacuum to remove all traces. This is the most critical step for safety and must be done according to established laboratory procedures.
-
Part 5: Peptide Precipitation and Purification
-
Work-up: Wash the resin post-cleavage with cold diethyl ether to remove the scavengers.
-
Extraction: Extract the crude peptide from the resin using 10% aqueous acetic acid.
-
Precipitation: The peptide can be precipitated from the cleavage cocktail by adding the filtrate to a 50 mL centrifuge tube filled with ice-cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers. Dry the resulting white peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical HPLC and mass spectrometry (LC-MS or MALDI-TOF) to identify those containing the pure product.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Troubleshooting and Key Considerations
-
Incomplete Lactam Coupling: This is the most common issue. Always use a high-efficiency coupling reagent like HATU or PyAOP.[10] Double coupling or allowing the reaction to proceed overnight is highly recommended.
-
Racemization: While the Boc group provides good protection against racemization, using an excess of a strong base for extended periods can be detrimental. Use the recommended stoichiometry of DIEA.
-
Side Reactions during HF Cleavage: The choice of scavengers is critical. For peptides containing Trp, Cys, or Met, specific scavenger cocktails are required to prevent side-chain modification.[8] For example, 1,2-ethanedithiol (EDT) is often included for Trp-containing peptides.[8]
-
Peptide Solubility: Peptides containing a Freidinger's lactam may have altered solubility profiles. If the crude peptide is difficult to dissolve for HPLC, try solvents like 6M guanidine HCl or small amounts of DMSO.
Conclusion
The incorporation of this compound via solid-phase synthesis is a powerful technique for creating conformationally constrained peptides with enhanced therapeutic potential. While the sterically hindered nature of the lactam building block presents a synthetic challenge, it can be overcome through the use of potent coupling reagents and optimized reaction conditions as detailed in this protocol. The Boc/Bzl strategy, coupled with a carefully executed HF cleavage, provides a reliable pathway to high-purity β-turn peptidomimetics, enabling further exploration in drug design and development.
References
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. [Link]
- W. C. Chan, P. D. White (Eds.), Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press, Oxford, 2000. (Note: While this reference is for Fmoc, the principles of conformational constraint are universal). A verifiable public link is not available for the full book text.
-
North, M., & Sum, V. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(17), 4442–4445. [Link]
-
Kahn, M., & Bertenshaw, S. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75-9. [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides and Proteins, and Their Analogs. Chemical Reviews, 97(6), 2243–2266. (Note: This provides a general background on peptide synthesis). A verifiable public link is not available for the full text.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(1), 217-220.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gong, Y.-D., et al. (2020). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 10, 44265-44272. [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-66). Humana Press. [Link]
-
Katoh, T., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346-9. [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (Note: This is a foundational paper on low-high HF cleavage). A verifiable public link is not available for the full text.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Nishiuchi, Y., et al. (1993). Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. International Journal of Peptide and Protein Research, 42(6), 533-8. [Link]
Sources
- 1. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Microwave-Assisted Synthesis of Freidinger-Like Lactams: An Application Note and Protocol for Accelerated Peptidomimetic Development
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, medicinal chemists employ strategies to constrain the peptide backbone into a bioactive conformation. One of the most successful approaches is the incorporation of lactam bridges, with the Freidinger lactam being a cornerstone in the design of conformationally restricted peptidomimetics.[1] These structures are known to stabilize Type II' β-turns, a common secondary structure motif crucial for molecular recognition.[2]
The traditional synthesis of Freidinger lactams can be a lengthy and challenging process.[2] This application note details an efficient and rapid methodology for the synthesis of Freidinger-like lactams utilizing microwave-assisted solid-phase peptide synthesis (MA-SPPS). Microwave irradiation dramatically accelerates the key intramolecular cyclization step, offering significant advantages in terms of reaction time, yield, and purity.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable peptidomimetic building blocks.
The Synergy of Freidinger Lactams and Microwave Synthesis
The synthesis of Freidinger-like lactams on a solid support involves the intramolecular cyclization of a peptide precursor. The classical approach often requires prolonged reaction times to achieve complete cyclization. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing microwave energy to rapidly and uniformly heat the reaction mixture. This leads to a significant acceleration of the reaction rate, often reducing reaction times from hours to minutes.[3][5]
The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and efficient heating. In the context of Freidinger lactam synthesis, this targeted heating accelerates the intramolecular nucleophilic substitution reaction that forms the lactam ring.
Reaction Mechanism: Intramolecular Cyclization
The formation of the Freidinger-like lactam occurs via an intramolecular SN2 reaction. The process is initiated by the deprotonation of the amide nitrogen of the peptide backbone, which then acts as a nucleophile, attacking an electrophilic carbon on a side chain of a preceding amino acid residue. In the protocol described below, an amino acid with an iodo-functionalized side chain serves as the electrophile.
Caption: Mechanism of Freidinger-like lactam formation.
Experimental Workflow
The overall workflow for the microwave-assisted synthesis of Freidinger-like lactams on a solid support is depicted below. This process leverages standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with the key modification being the microwave-mediated intramolecular cyclization step.
Caption: Workflow for microwave-assisted Freidinger-like lactam synthesis.
Detailed Protocols
Materials and Equipment
-
Resin: Rink Amide MBHA resin or equivalent.
-
Fmoc-protected amino acids: Standard side-chain protecting groups (e.g., Boc, tBu, Trt) should be used.
-
Fmoc-L-2-amino-4-iodobutanoic acid or Fmoc-L-2-amino-5-iodopentanoic acid: The key electrophilic precursor.
-
Coupling reagents: HBTU/HOBt or HATU.
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% piperidine in DMF.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Microwave Peptide Synthesizer: CEM Liberty Blue™ or a similar instrument with temperature control.[6]
-
RP-HPLC system for purification.
-
Mass spectrometer and NMR spectrometer for characterization.
Protocol 1: Solid-Phase Peptide Synthesis and Cyclization
This protocol is adapted from standard microwave-assisted Fmoc-SPPS procedures.[4][7]
1. Resin Preparation:
- Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
2. Peptide Chain Elongation:
- Perform automated or manual microwave-assisted Fmoc-SPPS to assemble the linear peptide sequence.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
- Microwave conditions: 3 minutes at 75°C.[4]
- Amino Acid Coupling: Use a 5-fold excess of Fmoc-amino acid, HBTU/HOBt, and a 10-fold excess of DIPEA.
- Microwave conditions: 5 minutes at 75°C.[4]
- Wash the resin with DMF after each deprotection and coupling step.
3. Coupling of the Iodo-Amino Acid:
- Couple the Fmoc-protected iodo-amino acid using the same conditions as in step 2.
4. Final Fmoc Deprotection:
- Remove the final Fmoc group from the N-terminus of the peptide chain using the deprotection conditions in step 2.
5. Microwave-Assisted Intramolecular Cyclization:
- Wash the resin thoroughly with DMF.
- Add a solution of 10% DIPEA in DMF to the resin.
- Irradiate the mixture in the microwave synthesizer.
- Microwave conditions: 10-30 minutes at 80-100°C. The optimal time and temperature should be determined empirically for each specific peptide sequence.
- Wash the resin with DMF and DCM and dry under vacuum.
Protocol 2: Cleavage, Purification, and Characterization
1. Cleavage from Resin:
- Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
2. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
3. Characterization:
- Confirm the identity and purity of the final Freidinger-like lactam-containing peptide by mass spectrometry (ESI-MS) and NMR spectroscopy.
Quantitative Data Summary
The following table provides a general overview of the expected outcomes and key parameters for the microwave-assisted synthesis of Freidinger-like lactams. Actual results may vary depending on the specific peptide sequence and instrumentation.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
| Cyclization Time | 4 - 24 hours | 10 - 30 minutes | [2] |
| Typical Yield | Moderate | Good to Excellent | [2] |
| Crude Purity | Variable | Generally Higher | [3][5] |
| Cyclization Temp. | Room Temperature | 80 - 100 °C | [2] |
Expert Insights and Troubleshooting
As a senior application scientist, it is imperative to not only provide a protocol but also to impart field-proven insights to ensure successful implementation.
-
Causality of Reagent Choice: The use of an iodo-functionalized amino acid is critical as iodine is an excellent leaving group, facilitating the intramolecular SN2 reaction. The choice between 2-amino-4-iodobutanoic acid and 2-amino-5-iodopentanoic acid will determine the size of the resulting lactam ring (5- or 6-membered, respectively).
-
Self-Validating System: The progress of the synthesis can be monitored at key stages. A Kaiser test after each coupling step will confirm the completion of the reaction. After the cyclization and cleavage, LC-MS analysis of the crude product will provide immediate feedback on the success of the lactam formation, as a clear mass shift will be observed compared to the linear precursor.
-
Potential Side Reactions:
-
Aspartimide Formation: When synthesizing peptides containing aspartic acid, the use of microwave heating can sometimes promote aspartimide formation. To mitigate this, consider using protecting groups like OMpe or adding HOBt to the piperidine deprotection solution.[7][8]
-
Racemization: While generally low in microwave-assisted SPPS, racemization can occur, especially with histidine and cysteine. Using lower temperatures for the coupling of these amino acids is advisable.
-
γ-Lactam Formation with Arginine: Microwave heating can sometimes accelerate the formation of a γ-lactam from activated arginine, leading to incomplete coupling. Using carbodiimide-based coupling chemistry at elevated temperatures can help overcome this issue.[9]
-
Conclusion
The integration of microwave technology into the solid-phase synthesis of Freidinger-like lactams represents a significant advancement in the field of peptidomimetic chemistry. The protocols and insights provided in this application note demonstrate a robust and efficient method for the rapid generation of these valuable constrained peptides. By significantly reducing reaction times and often improving yields and purities, this microwave-assisted approach empowers researchers to accelerate their drug discovery and development programs.
References
-
Solid-phase peptide synthesis using microwave irradiation. PubMed. [Link]
-
Discover SPPS - Manual Peptide Synthesis - CEM Corporation. CEM Corporation. [Link]
-
Solid-Phase Peptide Synthesis Using Microwave Irradiation. Springer Nature Experiments. [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. [Link]
-
A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]
-
Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
Liberty Blue Operation Manual - OHSU. Oregon Health & Science University. [Link]
-
CEM Discover SP Microwave Reactor Manual.pdf. CEM Corporation. [Link]
-
Operation Manual - ScholarBlogs. NYU ScholarBlogs. [Link]
-
Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. ResearchGate. [Link]
-
CEM Peptide Synthesis Brochure - IGZ Instruments. IGZ Instruments. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]
-
Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]
-
Purification and characterization of a new beta-lactamase from Clostridium butyricum. National Institutes of Health. [Link]
-
Purification and characterization of a new beta-lactamase from Bacteroides uniformis. PMC. [Link]
-
The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. igz.ch [igz.ch]
Application Note & Protocols: Boc-Freidinger's Lactam as a Versatile Building Block for Conformationally Constrained Peptidomimetics
Abstract
Native peptides, despite their high potency and selectivity, often face significant limitations as therapeutic agents due to their conformational flexibility, susceptibility to proteolytic degradation, and poor membrane permeability.[1] A cornerstone strategy in peptidomimetic design to overcome these hurdles is the introduction of conformational constraints to lock the peptide into its bioactive conformation.[2][3][4] The Boc-protected Freidinger lactam, a rigid dipeptide mimic, has emerged as a milestone building block in this field.[1][3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rationale, application, and detailed protocols for incorporating Boc-Freidinger's lactam into peptide sequences to generate stabilized, potent peptidomimetics. We will explore the mechanistic basis of conformational restriction and provide a validated, step-by-step protocol for its integration using solid-phase peptide synthesis.
Part 1: The Scientific Rationale for Conformational Constraint
The Challenge: The Dynamic Nature of Peptides
In a physiological environment, linear peptides do not exist as single, static structures. Instead, they sample a vast ensemble of conformations in equilibrium.[1][2][3] Only a fraction of these conformers represent the "bioactive conformation" capable of binding to a biological target with high affinity. This inherent flexibility contributes to a high entropic penalty upon binding and exposes the peptide backbone to proteases, leading to rapid degradation and poor pharmacokinetic profiles.
The Solution: Freidinger's Lactam as a Molecular Clamp
The pioneering work of Roger M. Freidinger at Merck introduced the concept of using protected, lactam-bridged dipeptides to rigidly constrain the peptide backbone.[1][3][4] The Freidinger lactam is a γ-lactam-containing dipeptide surrogate that serves as a powerful tool for inducing specific secondary structures, most notably β-turns.[5]
Mechanism of Constraint: The cyclic nature of the γ-lactam ring achieves several critical structural objectives:
-
Restricts Dihedral Angles: The lactam ring physically locks the backbone dihedral angle ψ₁ and the peptide bond angle ω₁ to values characteristic of a β-turn (~ -125° and ~180° respectively).[5] This significantly reduces the number of accessible low-energy conformations.
-
Mimics Bioactive Turns: The resulting geometry often mimics a Type II' β-turn, a common structural motif involved in molecular recognition events at protein and receptor surfaces.[5]
-
Enhances Metabolic Stability: By replacing a native peptide bond and rigidifying the local structure, the lactam bridge protects the peptide from recognition and cleavage by proteolytic enzymes.
The incorporation of this building block can lead to a dramatic enhancement in biological potency and stability. A notable early success was its incorporation into a luteinizing hormone-releasing hormone (LH-RH) analog, which resulted in a compound more potent than the native hormone, providing strong evidence that the bioactive conformation contained a β-turn.[1]
Caption: Structural role of Freidinger's lactam in constraining a peptide backbone.
Part 2: Application Protocol for Incorporation via Boc-SPPS
This section details a robust protocol for incorporating a this compound unit into a peptide sequence using manual tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The lactam is treated as a stable dipeptide building block, with a C-terminal carboxylic acid for coupling and an N-terminal Boc-protected amine.
Critical Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the first C-terminal amino acid.
-
This compound: (e.g., (2S)-2-[(3S)-3-(tert-butoxycarbonylamino)-2-oxo-pyrrolidin-1-yl]-4-methyl-pentanoic acid).[6]
-
Boc-Protected Amino Acids: Standard side-chain protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or NMP.[7]
-
Coupling/Activation Reagents:
-
Option A: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Option B: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt.
-
-
Washing Solvents: DCM, Isopropanol, Methanol.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole).
-
Precipitation/Washing: Cold diethyl ether.
-
Equipment: Peptide synthesis vessel, shaker, filtration apparatus, lyophilizer, RP-HPLC system, Mass Spectrometer.
High-Level Synthesis Workflow
The process is cyclical, involving the sequential removal of the Boc protecting group followed by the coupling of the next residue until the desired peptide is assembled.
Caption: Workflow for incorporating this compound via Boc-SPPS.
Detailed Step-by-Step Protocol (0.1 mmol Scale)
Step 1: Resin Preparation
-
Place the pre-loaded resin (0.1 mmol) in a peptide synthesis vessel.
-
Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add 25% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain.[7]
-
Add a fresh portion of 25% TFA in DCM (10 mL) and agitate for 30 minutes. This step cleaves the Boc group, exposing the N-terminal amine as an ammonium trifluoroacetate salt.
-
Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL).
Step 3: Neutralization
-
Add 5% DIEA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain. Repeat this step once.
-
Causality: This step is critical to deprotonate the N-terminal ammonium salt to the free amine, which is the nucleophile required for the subsequent coupling reaction.
-
Wash the resin with DCM (3 x 10 mL) to remove excess DIEA.
Step 4: Coupling of this compound
-
Activation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, ~94 mg) and HOBt (3 eq., 0.3 mmol) in a minimal amount of DMF (~2 mL). Cool the solution to 0°C.
-
Add DCC (3 eq., 0.3 mmol) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 15 minutes at 0°C.
-
Causality: DCC activates the carboxylic acid of the lactam by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the resin-bound amine.
-
Coupling: Filter the activation mixture to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Validation: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
Step 5: Chain Elongation
-
Repeat steps 2, 3, and 4 for each subsequent Boc-amino acid to be added to the peptide chain.
Step 6: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger (e.g., anisole, 1 mL).
-
Carefully distill anhydrous HF (~10 mL per gram of resin) into the vessel at -78°C.[7]
-
Stir the mixture at 0°C for 1-2 hours. This strong acid simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
-
Evaporate the HF under vacuum.
Step 7: Purification and Characterization
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and repeat the wash.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (to confirm mass) and analytical HPLC (to confirm purity).
Part 3: Case Study & Data Interpretation
The true value of Freidinger's lactam is demonstrated by its impact on biological activity. Its incorporation into peptidomimetic inhibitors of the STAT3 protein, a key oncogenic target, provides a clear example of its utility.[8]
| Compound | Structure | Target | Binding Affinity (Kᵢ) | Fold Improvement |
| Lead Peptide | Linear Ac-pYLPQTV-NH₂ | STAT3 SH2 Domain | > 100 µM | Baseline |
| Compound 3 | Ac-pY-L[γ-lactam]QTV-NH₂ | STAT3 SH2 Domain | 190 nM[8] | > 500-fold |
As shown in the table, replacing the Leu-Pro dipeptide sequence with a Freidinger lactam constraint resulted in a greater than 500-fold improvement in binding affinity.[8] This dramatic increase is attributed to the pre-organization of the inhibitor into the required bioactive conformation, reducing the entropic penalty of binding and optimizing key interactions with the STAT3 protein.
Conclusion
This compound is a powerful and indispensable tool in modern medicinal chemistry and drug development. It provides a reliable and synthetically accessible method for introducing well-defined conformational constraints into peptide backbones.[9][10] The protocols outlined in this guide offer a validated pathway for its incorporation, enabling researchers to rationally design and synthesize peptidomimetics with enhanced potency, selectivity, and metabolic stability. The ability to lock a peptide into its bioactive conformation remains a cornerstone of transforming promising peptide leads into viable therapeutic candidates.
References
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]
-
Bentham Science Publishers. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. [Link]
-
Sci-Hub. The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. [Link]
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link]
-
ResearchGate. (2006). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. [Link]
-
Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]
-
Taylor, J. W. (2003). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. [Link]
-
Tani, K., & Stoltz, B. M. (2019). Chemistry of Bridged Lactams: Recent Developments. PMC. [Link]
-
Semantic Scholar. The synthesis and study of side-chain lactam-bridged peptides. [Link]
-
PubChem. This compound. [Link]
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Synthesis of Protected Lactam-Bridged Dipeptides. Springer Nature Experiments. [Link]
-
Carney, D. W., et al. (2014). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC. [Link]
-
Ren, Z., et al. (2007). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. PubMed. [Link]
Sources
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- 3. benthamdirect.com [benthamdirect.com]
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- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
Application of the Freidinger Lactam Strategy in the Development of Potent Renin Inhibitors: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the strategic application of Freidinger lactams in the design and development of potent and selective renin inhibitors. As a senior application scientist, this guide moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring that each step is part of a self-validating system for successful drug discovery.
Scientific Foundation: Targeting the Apex of the RAAS Cascade
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this system: the cleavage of angiotensinogen to form angiotensin I.[3] This singular substrate specificity makes renin a highly attractive target for antihypertensive therapy. Inhibiting renin offers a more complete blockade of the RAAS compared to downstream interventions like ACE inhibitors or angiotensin receptor blockers, which can be circumvented by alternative pathways.[3][4]
Early efforts to develop renin inhibitors were hampered by the poor pharmacokinetic properties of peptide-based candidates, which suffered from low oral bioavailability and rapid metabolic degradation.[5] The development of non-peptide inhibitors, such as aliskiren, marked a significant breakthrough.[4][5] However, the exploration of peptidomimetics that retain the high affinity and specificity of peptides while overcoming their limitations remains a fertile ground for innovation.
The Freidinger Lactam: A Strategy for Conformational Constraint
Peptides in solution exist as a dynamic equilibrium of multiple conformers, many of which are not biologically active. The Freidinger lactam, a γ-lactam-bridged dipeptide, is a powerful tool to constrain the peptide backbone.[6][7] This constraint pre-organizes the peptide into a bioactive conformation, often mimicking a Type II' β-turn, which can lead to:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, conformational constraint can significantly increase potency.
-
Improved Metabolic Stability: The rigidified structure can shield susceptible peptide bonds from enzymatic degradation.[8]
-
Increased Selectivity: A well-defined conformation can lead to more specific interactions with the target protein, reducing off-target effects.
The Freidinger lactam strategy represents a sophisticated approach to peptidomimetic design, balancing the desirable features of peptides with the drug-like properties required for therapeutic success.[9][10][11]
Visualizing the Strategy: Pathways and Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The RAAS pathway and the point of intervention for renin inhibitors.
Workflow for Developing Freidinger Lactam-Based Renin Inhibitors
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipeptide analogues. Synthesis of a potent renin inhibitor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aldehydic peptides inhibiting renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of renin inhibitors guided by simulated annealing of chemical potential simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Conformationally constrained renin inhibitory peptides: gamma-lactam-bridged dipeptide isostere as conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New potential renin inhibitors with dipeptide replacements in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Guide to the Synthesis of Boc-Freidinger's Lactam: A Protocol for Inducing Conformational Constraint in Peptidomimetics
An Application Note for Researchers and Drug Development Professionals
Abstract
Freidinger lactams are pivotal structural motifs in medicinal chemistry, serving as potent β-turn mimetics that impart conformational rigidity to peptide backbones.[1][2] This application note provides a comprehensive guide for the synthesis of Boc-protected Freidinger's lactam, a key building block for designing peptidomimetics with enhanced biological activity and stability. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of the linear peptide precursor and its subsequent intramolecular cyclization, and offer practical insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and modification.
Introduction: The Strategic Importance of Conformational Constraint
Peptides in a biological milieu exist as an ensemble of rapidly interconverting conformers, only one of which may be the bioactive conformation. A primary goal in modern drug design is to reduce this conformational flexibility, thereby locking the peptide into its active shape. This strategy can lead to significant improvements in receptor binding affinity, selectivity, and metabolic stability.
Amino-γ-lactam (Agl) bridged dipeptides, famously known as Freidinger lactams, are a cornerstone of this approach.[3] Developed in the 1980s, these structures effectively mimic Type II' β-turns, a common secondary structure in peptides and proteins.[3] The incorporation of a Freidinger lactam restricts the peptide bond to a trans-conformation, significantly limiting the accessible dihedral angles and pre-organizing the molecule for receptor interaction.[3]
The tert-butyloxycarbonyl (Boc) protecting group is integral to this process, offering robust protection of the N-terminus under a wide range of reaction conditions while being readily removable with mild acid.[] This guide will detail the classic solution-phase synthesis, which proceeds via two major stages: the synthesis of a linear dipeptide precursor and the key intramolecular cyclization to form the lactam ring.
Reaction Principles and Mechanism
The original and most established synthesis of a γ-lactam involves an intramolecular SN2 reaction. The process begins with a linear dipeptide containing an amino acid with a side chain that can be converted into a good leaving group. The classic Freidinger synthesis utilized a methionine residue.
The key steps are:
-
Peptide Coupling: A standard coupling reaction is performed to create the linear dipeptide precursor.
-
Activation: The side chain of the N-terminal amino acid (originally methionine's thioether) is activated. For instance, the thioether is alkylated with methyl iodide to form a dimethyl sulfonium salt, an excellent leaving group.[3]
-
Intramolecular Cyclization: In the presence of a strong, non-nucleophilic base, the amide nitrogen of the second amino acid acts as an intramolecular nucleophile. It attacks the activated side chain, displacing the leaving group and forming the characteristic five-membered γ-lactam ring.
Modern variations of this synthesis often use precursors derived from aspartic or glutamic acid, where a hydroxyl group in the side chain is converted to a better leaving group (e.g., a tosylate or mesylate), or iodo-derivatives are used directly.[5][6]
Workflow Visualization
The overall synthetic strategy is depicted below, starting from the protected amino acid precursors and culminating in the cyclized Boc-Freidinger's lactam.
Figure 1: General workflow for the synthesis of a this compound from an aspartic acid precursor.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of a representative this compound.
Part A: Synthesis of the Linear Dipeptide Precursor (Boc-Asp(OtBu)-Gly-OMe)
This protocol outlines a standard peptide coupling reaction using HATU, a highly efficient and low-racemization coupling reagent.[7]
Materials:
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-Asp(OtBu)-OH (1.0 equiv) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add H-Gly-OMe·HCl (1.1 equiv), HATU (1.1 equiv), and finally, add DIPEA (3.0 equiv) dropwise while stirring. The addition of base is crucial for both neutralizing the hydrochloride salt and facilitating the coupling reaction.[10]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to obtain the pure linear precursor, Boc-Asp(OtBu)-Gly-OMe.
Part B: Intramolecular Cyclization to Form the Lactam
This part of the protocol is conceptual and based on established principles, as the direct cyclization from the precursor above requires intermediate steps (selective deprotection and activation). A more direct, classic approach starting from a Boc-L-glutamic acid derived precursor is often cited. For illustrative purposes, we will describe the cyclization of a generic Boc-protected amino ester with an activated side chain.
Conceptual Protocol for Cyclization:
-
Precursor Preparation: The linear precursor must first have its side-chain ester (e.g., OtBu) selectively deprotected (e.g., with mild TFA) and the resulting carboxylic acid converted to a leaving group (e.g., via reduction to an alcohol followed by mesylation).
-
Cyclization Reaction:
-
Materials: Activated linear precursor (1.0 equiv), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Dissolve the activated linear precursor in anhydrous THF and add it dropwise to the NaH suspension. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the amide nitrogen without competing in the SN2 reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the this compound.
-
-
Data and Parameters
For successful synthesis, careful selection of reagents is paramount.
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Full Name | Advantages | Considerations |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Inexpensive and effective.[10] | Forms insoluble dicyclohexylurea (DCU) byproduct; risk of racemization without additives.[7] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction times, low racemization when HOBt is present.[11] | Contains potentially explosive HOBt moiety.[10] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings; very low racemization due to the HOAt moiety.[7] | More expensive than other reagents. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, water-soluble byproducts for easy removal, considered a "green" reagent.[12] | Relatively new compared to others. |
Table 2: Critical Parameters for the Intramolecular Cyclization Step
| Parameter | Typical Value/Reagent | Rationale |
|---|---|---|
| Solvent | Anhydrous THF or DMF | Must be aprotic and anhydrous to prevent quenching of the base and reacting with intermediates. |
| Base | NaH, KHMDS, LiHMDS | Strong, non-nucleophilic base is required to deprotonate the amide nitrogen efficiently. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction then proceeds at room temperature. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of the strong base with atmospheric water and CO₂. |
| Concentration | High Dilution (0.01-0.05 M) | Favors intramolecular cyclization over intermolecular polymerization. |
Mechanism Visualization
The core cyclization step involves the nucleophilic attack of the deprotonated amide on the electrophilic carbon of the activated side chain.
Figure 2: Simplified mechanism of the intramolecular SN2 cyclization step.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in peptide coupling | - Incomplete activation of carboxylic acid.- Insufficient base.- Steric hindrance. | - Switch to a more powerful coupling reagent like HATU or COMU.[7][12]- Ensure at least 2 equivalents of base are used if starting from a hydrochloride salt.- Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
| Low yield in cyclization | - Base was not active (quenched by water).- Leaving group is not sufficiently reactive.- Intermolecular side reactions (dimerization/polymerization). | - Use freshly opened, anhydrous solvents and flame-dry all glassware.- Ensure the side chain is properly activated (e.g., convert -OH to -OMs or -OTs).- Perform the reaction under high dilution conditions (e.g., 0.01 M). |
| Epimerization/Racemization | - Over-activation during peptide coupling.- Use of a strong base with certain coupling reagents. | - Add racemization suppressants like HOBt or OxymaPure.[12]- Use weaker organic bases like N-methylmorpholine (NMM) instead of DIPEA where appropriate.[10] |
| Incomplete Boc-deprotection | - Insufficient acid or reaction time. | - Use a stronger acid solution (e.g., 50% TFA in DCM) or increase reaction time. Monitor by TLC.[] |
Conclusion
The synthesis of this compound is a powerful technique for creating conformationally defined peptidomimetics. While requiring careful execution, particularly in maintaining anhydrous conditions and selecting appropriate coupling reagents, the protocols outlined in this note provide a robust framework for success. The resulting lactam-bridged dipeptides are versatile building blocks, enabling the exploration of structure-activity relationships and the development of next-generation peptide-based therapeutics with superior pharmacological profiles.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Zhang, W., & Li, X. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(8), 1548-1563. [Link]
-
Aubé, J., et al. (2005). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 70(18), 7117-7126. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Aapptec. (n.d.). Boc-Asp(OtBu)-OH. Aapptec Peptides. [Link]
-
Ronga, L., et al. (2009). A novel route to synthesize Freidinger lactams by microwave irradiation. Journal of Peptide Science, 15(1), 1-5. [Link]
-
Jamieson, A. G., et al. (2012). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Chemical Society Reviews, 41(18), 6140-6166. [Link]
-
EMD Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Ronga, L., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
-
Lenci, E., & Trabocchi, A. (2012). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 19(28), 4814-4837. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 11. peptide.com [peptide.com]
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Chiral Synthesis of Boc-Freidinger's Lactam and its Analogs: An Application Note for Advanced Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics
In the landscape of modern drug development, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and biological activity. However, their utility is often hampered by inherent limitations such as conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation.[1][2] The concept of conformational constraint offers a powerful strategy to overcome these hurdles. By limiting the degrees of freedom in a peptide backbone, we can stabilize a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.[3][4]
A milestone in this field was the development of lactam-bridged dipeptides by Freidinger in the early 1980s.[5][6] These structures, now widely known as Freidinger lactams, serve as rigid scaffolds that mimic secondary structures like β-turns, which are critical for many protein-protein interactions.[7] The Boc-protected γ-lactam, in particular, has become a cornerstone building block for medicinal chemists in the design of novel therapeutics across various areas, including enzyme inhibitors and receptor modulators.[3][7]
This application note provides a detailed, experience-driven guide to the chiral synthesis of Boc-Freidinger's lactam. We will delve into a robust and stereoselective synthetic protocol, explain the critical causality behind experimental choices, and provide actionable insights for researchers in peptide chemistry and drug discovery.
Core Synthetic Strategy: Stereoselective Synthesis via Oxaziridine Photorearrangement
Among the various approaches to Freidinger lactams, a particularly elegant and effective method for achieving high stereoselectivity relies on the formation and subsequent rearrangement of a spirocyclic oxaziridine intermediate.[8][9][10] This multi-step synthesis ensures precise control over the chirality of the final lactam, a critical factor for its biological activity.
The overall workflow is a testament to strategic chemical design, transforming simple, commercially available amino acid derivatives into a complex, conformationally constrained dipeptide mimetic.
Caption: Workflow for the chiral synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (2S)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-1-pyrrolidinyl}-4-methylpentanoic acid
This protocol details the synthesis of a common this compound analog derived from L-leucine.
Part 1: Condensation to Form the Imine Intermediate
The initial step involves the formation of a Schiff base (imine) through the condensation of an N-protected aminoketone with an amino acid ester. This reaction is the foundation of the entire synthesis, bringing together the two key fragments of the final molecule.
Rationale: The reaction is typically driven by the removal of water, often using a dehydrating agent or azeotropic distillation. The choice of a Boc-protected aminocycloalkanone is crucial as it sets the initial stereocenter of the lactam ring.[8][9]
Step-by-Step Protocol:
-
To a solution of (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocyclopentanone (1.0 eq) in anhydrous toluene (0.2 M), add L-Leucine methyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aminoketone.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude imine, which is often used in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| (S)-Boc-2-aminocyclopentanone | 1.0 | Chiral starting material |
| L-Leucine methyl ester HCl | 1.1 | Second amino acid component |
| Triethylamine | 1.2 | Base to neutralize HCl salt |
| Toluene | - | Solvent for azeotropic water removal |
Table 1: Reagents for Imine Formation.
Part 2: Oxidation to the Spirocyclic Oxaziridine
The imine is then oxidized to a spirocyclic oxaziridine. This step is critical for the subsequent rearrangement that forms the lactam ring.
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[8][10] The reaction proceeds stereoselectively, with the peroxy acid attacking the imine double bond. The stability of the oxaziridine can be variable, so careful monitoring and handling are advised.
Step-by-Step Protocol:
-
Dissolve the crude imine from Part 1 in dichloromethane (DCM) (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq, ~77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the imine spot.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude spirocyclic oxaziridine.
Part 3: Photorearrangement to the this compound
The final and most crucial step is the photorearrangement of the oxaziridine to form the thermodynamically stable γ-lactam.
Rationale: This rearrangement is induced by UV irradiation (photolysis).[8][9] The weak N-O bond in the oxaziridine ring cleaves homolytically, leading to a diradical intermediate that rearranges to form the final lactam product. This step locks in the conformational constraint that is the hallmark of the Freidinger lactam.
Step-by-Step Protocol:
-
Dissolve the crude oxaziridine in anhydrous, degassed acetonitrile (0.05 M) in a quartz reaction vessel.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) equipped with a Pyrex filter at room temperature.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within 2-4 hours.
-
Once the rearrangement is complete, concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound methyl ester.
-
(Optional - for the free acid) Saponify the resulting ester using LiOH in a THF/water mixture, followed by acidic workup to yield the final this compound carboxylic acid.
| Parameter | Condition | Rationale |
| Wavelength | Broad UV (Pyrex filtered) | To initiate homolytic cleavage of the N-O bond |
| Solvent | Acetonitrile (degassed) | Anhydrous and transparent to UV light |
| Temperature | Room Temperature | Avoids thermal side reactions |
| Duration | 2-4 hours | Monitored to prevent product degradation |
Table 2: Critical Parameters for Photorearrangement.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and diastereomeric purity.
-
Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) of the final product.
Troubleshooting and Expert Insights
-
Low Imine Yield: Ensure the reaction setup is completely anhydrous. The use of molecular sieves in the reaction flask can sometimes improve yields.
-
Incomplete Oxidation: Use fresh, high-purity m-CPBA. The activity of m-CPBA can decrease upon storage.
-
Poor Photorearrangement: Ensure the solvent is properly degassed to prevent quenching of the excited state by oxygen. The lamp intensity and distance from the reaction vessel are also critical parameters that may require optimization.
-
Analog Synthesis: This core methodology is adaptable for the synthesis of various analogs.[3][4] By substituting the initial aminocycloalkanone (e.g., using a six-membered ring to create a δ-lactam) or the α-amino ester, a diverse library of conformationally constrained peptidomimetics can be generated.[11] Modern variations of this chemistry, including microwave-assisted steps, have also been explored to improve efficiency.[12][13]
Sources
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Application Notes and Protocols: Enzymatic Synthesis of Lactam Rings for Peptidomimetics
Introduction: The Imperative for Conformational Constraint in Peptide Drug Design
Linear peptides, despite their inherent biological activity, often face significant hurdles in clinical development due to their susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced receptor affinity and specificity.[1][2] The introduction of cyclic constraints, particularly through the formation of lactam rings, has emerged as a powerful strategy to overcome these limitations.[3][4] By cyclizing the peptide backbone, we can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity, increasing its resistance to exopeptidases, and improving its pharmacokinetic profile.[2][5] While chemical methods for lactam ring formation are well-established, they often require harsh conditions and complex protecting group strategies.[1] Enzymatic synthesis offers a compelling alternative, providing exquisite chemo- and regioselectivity under mild, aqueous conditions, making it an ideal platform for the synthesis of complex peptidomimetics.[2][6]
This guide provides a detailed overview of the leading enzymatic strategies for the synthesis of lactam-containing peptidomimetics, with a focus on practical, field-proven protocols for researchers in drug discovery and development.
Enzymatic Strategies for Lactam Ring Formation: A Comparative Overview
Several classes of enzymes have been harnessed for their ability to catalyze the formation of amide bonds, and by extension, lactam rings in a head-to-tail or side-chain-to-backbone fashion. The choice of enzyme is dictated by the desired ring size, the peptide sequence, and the overall synthetic strategy.
| Enzyme Class | Recognition Motif | Key Advantages | Key Limitations |
| Sortases | C-terminal LPXTG | Well-characterized, commercially available variants, tolerates a wide range of substrates.[7][8] | Leaves a residual glycine "scar" at the ligation site, slower reaction kinetics compared to butelases.[9][10] |
| Butelases | C-terminal Asn/Asp-His-Val (N/DHV) | Extremely fast reaction kinetics, traceless ligation (no residual scar), broad substrate scope.[9][10][11] | Requires isolation from plant sources or recombinant expression, less commercially available than sortases.[9][10] |
| Penicillin G Acylase (PGA) | Primarily for β-lactam synthesis | Industrially established enzyme, can be used for both hydrolysis and synthesis.[12][13] | Primarily limited to the synthesis of small β-lactam rings, not generally applicable for larger peptide macrocycles.[14][15] |
| Other Engineered Proteases | Varies (e.g., Subtiligase, OaAEP1) | Can be engineered for specific recognition sequences.[5][6] | Often require significant protein engineering effort, may have lower catalytic efficiency.[6] |
Visualizing the Workflow: From Linear Precursor to Cyclic Peptidomimetic
The general workflow for enzymatic peptide cyclization is a multi-step process that begins with the synthesis of a linear peptide precursor and culminates in a purified, cyclic product.
Caption: General workflow for enzymatic peptide cyclization.
Protocol 1: Sortase A-Mediated Peptide Cyclization
Sortase A (SrtA) from Staphylococcus aureus is a well-characterized transpeptidase that recognizes a C-terminal LPXTG motif.[8] It cleaves the peptide bond between the threonine and glycine, forming a thioacyl-enzyme intermediate, which is then resolved by nucleophilic attack from an N-terminal glycine residue on the same or another peptide.[16] For intramolecular cyclization, the linear peptide must possess both the C-terminal LPXTG motif and an N-terminal glycine.
Mechanism of Sortase A-Mediated Cyclization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 7. Employing unnatural promiscuity of sortase to construct peptide macrocycle libraries for ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortase A-Catalyzed Peptide Cyclization for the Synthesis of Macrocyclic Peptides and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butelase-mediated cyclization and ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butelase-mediated cyclization and ligation of peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 13. Classical and New Pharmaceutical Uses of Bacterial Penicillin G Acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Synthesis of β-Lactams via the Staudinger Reaction
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam (2-azetidinone) is a four-membered cyclic amide that stands as one of the most important structural motifs in medicinal chemistry. Its fame originates from the discovery of penicillin, and the subsequent development of a vast arsenal of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams, which have been cornerstones of antibacterial therapy for decades.[1][2] Beyond their antimicrobial properties, enantiopure β-lactams are highly versatile chiral building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules such as amino acids, peptides, and other complex natural products.[2][3][4][5]
The biological activity and synthetic utility of these compounds are intrinsically linked to their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for researchers in drug discovery and development. Among the various synthetic routes, the Staudinger [2+2] cycloaddition of a ketene and an imine remains one of the most reliable and convergent strategies for constructing the β-lactam core.[6][7][8] This guide provides an in-depth exploration of the asymmetric Staudinger reaction, detailing the mechanistic underpinnings, key stereocontrol strategies, and practical protocols for laboratory application.
The Staudinger Reaction: A Mechanistic Overview
First reported by Hermann Staudinger in 1907, this reaction involves the formal [2+2] cycloaddition between a ketene and an imine to yield a β-lactam.[6][8][9] It is now widely accepted that the reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism.[6][9][10]
The reaction is initiated by a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[8][11][12] This step generates a zwitterionic intermediate. The subsequent and often rate-determining step is the conrotatory ring closure of this intermediate, where the enolate carbon attacks the iminium carbon to form the four-membered ring.[9][11][12][13]
The stereochemical outcome of the reaction—that is, the relative configuration of the substituents at the C3 and C4 positions of the β-lactam ring—is determined during this ring-closing step.[11][12] Generally, the direct ring closure of the initially formed zwitterion leads to the cis-β-lactam.[7][11] However, if the zwitterionic intermediate has a sufficient lifetime to allow for rotation around the C-N bond before cyclization, the more thermodynamically stable trans-β-lactam can be formed.[11] The balance between these pathways is influenced by several factors, including the electronic properties of the substituents on both the ketene and the imine, the solvent, and the presence of catalysts.[11][12]
Caption: Generalized mechanism of the Staudinger β-lactam synthesis.
Strategies for Asymmetric Induction
Achieving high levels of enantioselectivity in the Staudinger reaction requires the introduction of a chiral element that can effectively bias the formation of one enantiomer over the other. The primary strategies employed fall into three main categories:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into either the ketene or the imine partner. This auxiliary directs the stereochemical course of the cycloaddition and is subsequently removed to afford the enantiopure β-lactam. This is a well-established and robust method, often providing high diastereoselectivity (diastereomeric ratios >95:5).[2][6][10]
-
Chiral Catalysts: A chiral catalyst is used in sub-stoichiometric amounts to control the enantioselectivity of the reaction between achiral ketenes and imines. This approach is more atom-economical and elegant. Significant progress has been made with chiral Lewis acids and, more prominently, chiral nucleophilic catalysts.[1][12]
-
Chiral Ketenes or Imines: Using a substrate that is itself chiral (e.g., an imine derived from a chiral aldehyde or amine) can induce stereoselectivity.[2] The effectiveness of this approach depends heavily on the nature of the chiral substrate.
Caption: Key strategies for achieving asymmetry in the Staudinger reaction.
Catalytic Asymmetric Synthesis: The Modern Frontier
While the chiral auxiliary approach is reliable, catalytic methods are often preferred for their efficiency. The development of potent chiral nucleophilic catalysts has revolutionized the asymmetric Staudinger reaction.
Planar-Chiral Nucleophiles: Fu and coworkers demonstrated that planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) are excellent catalysts for the enantioselective coupling of a wide range of ketenes and imines.[1][14] These catalysts have proven effective for both symmetrical and unsymmetrical disubstituted ketenes, allowing for the creation of adjacent tertiary and quaternary stereocenters with high stereoselection.[1] An interesting discovery was that the diastereoselectivity (cis vs. trans) could be controlled by the choice of the N-protecting group on the imine; N-tosyl imines typically yield cis-β-lactams, while N-triflyl imines favor the formation of trans isomers.[7][14]
N-Heterocyclic Carbenes (NHCs): Chiral N-Heterocyclic Carbenes have emerged as powerful nucleophilic organocatalysts for the Staudinger reaction.[15][16] Ye and coworkers reported that a chiral NHC derived from L-pyroglutamic acid could catalyze the reaction between arylalkylketenes and N-Boc protected imines to afford cis-β-lactams in good yields, high diastereoselectivities, and excellent enantioselectivities (up to 99% ee).[15][17][18] The less electron-withdrawing Boc group on the imine was found to be crucial for achieving high enantioselectivity compared to more electron-withdrawing groups like tosyl.[15][16]
Experimental Protocols: A Practical Guide
The following protocols are generalized representations of common procedures found in the literature. Researchers should always consult the primary literature for specific substrate details and optimize conditions accordingly.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Ketenes are highly reactive and toxic; in situ generation is standard practice. Anhydrous solvents and inert atmosphere techniques are critical for success.
Protocol 1: Diastereoselective Synthesis using a Chiral Auxiliary
(Based on the general principles of Evans-type auxiliary reactions)[2]
Objective: To synthesize a cis-3-amino-β-lactam using an imine bearing a removable chiral auxiliary.
Materials:
-
Chiral imine (e.g., derived from (R)-phenylglycinol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Acid chloride (e.g., Azidoacetyl chloride or Phthalimidoacetyl chloride)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the chiral imine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add freshly distilled triethylamine (2.0-3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ketene Generation & Reaction: Dissolve the acid chloride (1.2 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred, cold imine solution over 30-60 minutes. The acid chloride reacts with triethylamine in situ to generate the ketene, which is immediately trapped by the imine.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically pure β-lactam.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary, or oxidative cleavage) to yield the enantiopure β-lactam.
Protocol 2: Catalytic Enantioselective Synthesis using a Chiral NHC Catalyst
(Based on the work of Ye and coworkers)[15][17][18]
Objective: To synthesize an enantiomerically enriched cis-β-lactam from an achiral imine and an achiral acid chloride using a chiral N-Heterocyclic Carbene catalyst.
Materials:
-
Chiral NHC precursor (e.g., triazolium salt derived from L-pyroglutamic acid)[15][18]
-
Strong, non-nucleophilic base (e.g., KHMDS, NaH)
-
Anhydrous Toluene or THF
-
N-Boc protected imine (1.2 eq)
-
Acid chloride (e.g., 2-phenylbutyryl chloride) (1.0 eq)
-
Tertiary amine base (e.g., Proton sponge or Hunig's base, 1.1 eq)
Procedure:
-
Catalyst Generation: In a flame-dried Schlenk flask under argon, suspend the chiral NHC precursor salt (10 mol%) in anhydrous toluene. Add the strong base (10 mol%) and stir the mixture at room temperature for 30-60 minutes to generate the active NHC catalyst.
-
Addition of Reactants: To the catalyst solution, add the N-Boc imine (1.2 eq).
-
Ketene Generation: In a separate flask, prepare a solution of the acid chloride (1.0 eq) and the tertiary amine base (1.1 eq) in anhydrous toluene.
-
Reaction Execution: Add the acid chloride/base solution to the catalyst/imine mixture via syringe pump over a period of 2-4 hours at room temperature. The slow addition helps maintain a low concentration of the ketene, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours after the addition is complete. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Data Summary: Representative Results
The power of these catalytic systems is evident in the high levels of stereocontrol achieved across a range of substrates.
| Catalyst Type | Imine N-Protecting Group | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess (% ee) | Reference |
| Planar-chiral PPY | N-Tosyl | >95:5 | 90-99% | [1] |
| Planar-chiral PPY | N-Triflyl | <5:95 | 85-98% | [7] |
| Chiral NHC | N-Boc | >95:5 | 90-99% | [15][18] |
| Chiral NHC | N-Tosyl | Variable | Lower (~60-80%) | [15][16] |
Conclusion and Outlook
The asymmetric Staudinger reaction remains a cornerstone for the synthesis of enantiopure β-lactams. While diastereoselective methods using chiral auxiliaries are highly reliable, the field has increasingly moved towards more efficient catalytic enantioselective strategies. Chiral nucleophilic catalysts, such as planar-chiral PPY derivatives and N-heterocyclic carbenes, have demonstrated exceptional efficacy, providing access to a wide variety of β-lactams with excellent yields and stereoselectivities. These advancements continue to facilitate the synthesis of novel therapeutic agents and complex molecular architectures, underscoring the enduring power of this century-old reaction in modern organic chemistry.
References
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]
-
France, S., Allen, A. C., & Lectka, T. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]
-
Zhang, Y. R., He, L., Wu, X., Shao, P. L., & Ye, S. (2008). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. Organic Letters, 10(2), 277-280. [Link]
-
Lee, E. C., Hodous, B. L., Bergin, E., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586-11587. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837–1872. [Link]
-
Ye, S., He, L., & Wu, X. (2007). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines. Journal of the American Chemical Society, 129(48), 14814-14815. [Link]
-
ResearchGate. (n.d.). General overview of the reaction mechanism for the Staudinger... [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. [Link]
-
Domingo, L. R., & Aurell, M. J. (2012). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 2(15), 6294-6302. [Link]
-
France, S., Allen, A. C., & Lectka, T. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]
-
Al-Masum, M., & Al-Ahmady, Z. S. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. [Link]
-
Ye, S., et al. (2008). Chiral N-heterocyclic carbene catalyzed staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc beta-lactams. PubMed. [Link]
-
Cossío, F. P., de Cózar, A., & Domingo, L. R. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 1053-1062. [Link]
-
Palomo, C., et al. (2004). Asymmetric Synthesis of [beta]-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. ProQuest. [Link]
-
SemOpenAlex. (2007). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. [Link]
-
Ben Halima, T., Achar, T. K., & Gandon, V. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 22(5), 787. [Link]
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- 2. Asymmetric Synthesis of β-Lactams Through the Staudinger Rea...: Ingenta Connect [ingentaconnect.com]
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- 4. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of [beta]-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products - ProQuest [proquest.com]
- 6. organicreactions.org [organicreactions.org]
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- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
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- 17. Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams [organic-chemistry.org]
- 18. Chiral N-heterocyclic carbene catalyzed staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Freidinger's Lactam Synthesis
Welcome to the technical support center for the synthesis of Boc-Freidinger's lactam. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize both the yield and purity of your synthesis.
Introduction to this compound Synthesis
This compound is a crucial peptidomimetic building block used to introduce conformational constraints in peptides, particularly for stabilizing Type II' β-turns.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield and purity. The most common route involves the intramolecular cyclization of a dipeptide precursor, typically derived from a Boc-protected amino acid and methionine or a synthetic equivalent. This guide will focus on a common and illustrative synthetic pathway: the intramolecular alkylation of a Boc-protected dipeptide derived from methionine.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available amino acids and culminating in the purified this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low Yield in Peptide Coupling Step
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction (TLC shows unreacted starting materials) | 1. Inefficient coupling reagent. 2. Steric hindrance. 3. Inadequate base. | 1. Switch to a more potent coupling reagent like HATU or HBTU. 2. Increase reaction time and/or temperature slightly (e.g., from 0°C to room temperature). Consider a "double coupling" by adding a second portion of activated amino acid and coupling reagent after 2-4 hours. 3. Ensure the base (e.g., DIPEA) is used in sufficient molar excess (typically 2-3 equivalents) to neutralize the amino acid salt and facilitate the reaction. |
| Formation of multiple unidentified byproducts | 1. Racemization of the activated amino acid. 2. Side reactions of the coupling reagent. | 1. Add a racemization suppressant like HOBt or Oxyma to the reaction mixture. Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA. 2. Ensure the coupling reagent is fresh and of high purity. |
Issue 2: Inefficient or Failed Cyclization
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the lactam | 1. Incomplete formation of the sulfonium salt. 2. Insufficiently strong or hindered base for deprotonation. 3. Reversion to starting material. | 1. Use a more reactive alkylating agent for the methionine sulfur (e.g., methyl triflate instead of methyl iodide). Ensure anhydrous conditions. 2. A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[1] Ensure the base is fresh and properly handled. 3. This can occur if the base acts as a nucleophile, attacking the activated methyl group. Using a more hindered base can mitigate this.[1] |
| Polymerization or intermolecular reactions | Reaction concentration is too high. | The intramolecular cyclization is favored under high dilution conditions. Run the reaction at a low concentration (e.g., 0.01-0.05 M) to minimize intermolecular side reactions. |
Issue 3: Purity Concerns with the Final Product
| Symptom | Potential Cause | Recommended Solution |
| Product contains diastereomers (visible by chiral HPLC or NMR) | Racemization during peptide coupling or cyclization. | As mentioned, use racemization suppressants during coupling. For cyclization, a very strong base can sometimes lead to epimerization. If this is suspected, explore milder conditions or alternative cyclization strategies. |
| Impurities with a mass corresponding to Boc cleavage | The Boc protecting group is acid-labile and can be partially cleaved during workup or purification if acidic conditions are not carefully controlled. | Neutralize any acidic streams promptly during workup. For purification by silica gel chromatography, it can be beneficial to pre-treat the silica with a small amount of triethylamine in the eluent system to prevent on-column cleavage. |
| Residual starting material or sulfonium salt | Incomplete reaction or inefficient purification. | Optimize the cyclization reaction time and temperature. For purification, flash column chromatography with a gradient elution system is typically effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group, and why is it chosen for this synthesis?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines. It prevents the amine from participating in unwanted side reactions during peptide coupling and subsequent steps. Its key advantages are its stability to the basic conditions often used in synthesis and its clean removal under acidic conditions, which are orthogonal to many other protecting groups.
Q2: I am observing incomplete Boc protection of my starting amino acid. What should I do?
Incomplete Boc protection is often due to issues with reagents or reaction conditions. Ensure your di-tert-butyl dicarbonate ((Boc)₂O) is fresh. The reaction is typically run in the presence of a base like sodium hydroxide or sodium bicarbonate in a mixed solvent system (e.g., water/THF or water/acetonitrile).[4] Ensure the pH is maintained in the basic range throughout the addition of (Boc)₂O.
Q3: Can I use a different amino acid instead of methionine for the cyclization?
The original Freidinger lactam synthesis relies on the ability of the methionine thioether to act as a nucleophile, which is then converted into a good leaving group (a sulfonium salt).[1] A similar strategy has been successfully employed using selenomethionine, where the resulting selenonium salt is an even better leaving group, allowing for milder cyclization conditions.[1][2] Other amino acids would require a different synthetic strategy for cyclization.
Q4: My TLC plate shows a streak instead of a clean spot for the final product. What does this indicate?
Streaking on a TLC plate often suggests that the compound is acidic or basic and is interacting strongly with the silica gel. This compound contains a free carboxylic acid, which can cause streaking. To resolve this, you can add a small amount of acetic acid to the TLC mobile phase, which will protonate the carboxylate and lead to a more defined spot.
Q5: What are the best methods for purifying the final this compound?
Flash column chromatography on silica gel is the most common method for purifying this compound on a laboratory scale.[3] A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape. The target purity is typically ≥97%, which should be confirmed by HPLC.[5]
Q6: How do I confirm the structure and purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
HPLC: To determine the chemical purity. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight (for C₁₅H₂₆N₂O₅, the expected monoisotopic mass is 314.18 g/mol ).[6]
Key Experimental Protocols
Below are representative, detailed protocols for the key stages of the synthesis.
Protocol 1: Synthesis of Boc-L-leucyl-L-methionine Methyl Ester
-
Esterification of L-methionine: To a suspension of L-methionine (1 eq.) in methanol, cool to 0°C and slowly add thionyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride as a white solid.
-
Peptide Coupling: Dissolve Boc-L-leucine (1 eq.), L-methionine methyl ester hydrochloride (1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. Cool the solution to 0°C. Add DIPEA (2.5 eq.) followed by a solution of a carbodiimide coupling reagent (e.g., EDC, 1.1 eq.) in DMF. Stir the reaction at 0°C for 2 hours and then at room temperature for 16 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (e.g., ethyl acetate/hexanes gradient) to yield the Boc-dipeptide ester.
Protocol 2: Cyclization to this compound
-
Sulfonium Salt Formation: Dissolve the Boc-dipeptide ester (1 eq.) in anhydrous acetone or a similar solvent. Add methyl iodide or methyl triflate (3-5 eq.) and stir at room temperature for 24-48 hours in the dark. Monitor the reaction by TLC or LC-MS. The formation of the sulfonium salt can be observed as a more polar spot.
-
Intramolecular Cyclization: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF under an inert atmosphere. Cool the suspension to 0°C. Add a solution of the crude sulfonium salt in anhydrous THF dropwise over several hours (high dilution).
-
Workup and Purification: After stirring for an additional 1-2 hours at 0°C, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 3-4 with a dilute acid (e.g., 1N HCl) and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain this compound.
Data Presentation
Table 1: Typical Reagent Stoichiometry
| Step | Reagent | Equivalents |
| Peptide Coupling | Boc-L-leucine | 1.0 |
| L-methionine methyl ester HCl | 1.0 | |
| EDC | 1.1 | |
| HOBt | 1.1 | |
| DIPEA | 2.5 | |
| Cyclization | Boc-dipeptide ester | 1.0 |
| Methyl Iodide | 3-5 | |
| Sodium Hydride (60%) | 1.5 |
Diagram: Troubleshooting Logic for Low Cyclization Yield
Sources
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- 3. orgsyn.org [orgsyn.org]
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- 6. This compound | C15H26N2O5 | CID 13145584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in Boc-freidinger's lactam synthesis and how to avoid them
Welcome to the technical support center for Boc-Freidinger's lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful technique for creating conformationally constrained peptide analogs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust understanding of the underlying chemistry.
Introduction to Freidinger Lactams
Freidinger lactams are γ-lactam-bridged dipeptides that serve as invaluable tools in medicinal chemistry for constraining the peptide backbone into a stable Type II' β-turn conformation.[1] This conformational restriction is crucial for enhancing biological activity, metabolic stability, and receptor selectivity of peptide-based therapeutics. The synthesis, while conceptually straightforward, involves a critical intramolecular cyclization that can be prone to several side reactions. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the this compound synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Lactam Product
Question: My final yield of the Freidinger lactam is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors throughout the synthesis. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete S-Alkylation: The formation of the sulfonium salt is the rate-limiting step for the subsequent cyclization.
-
Troubleshooting: Ensure your alkylating agent (e.g., methyl iodide) is fresh and used in sufficient excess (typically 3-5 equivalents). The reaction should be allowed to proceed to completion, which can be monitored by LC-MS.
-
-
Inefficient Cyclization: The base-mediated cyclization may be incomplete due to a non-optimal choice of base, solvent, or reaction conditions.
-
Troubleshooting:
-
Base Selection: A strong, sterically hindered base is crucial for deprotonating the backbone amide without promoting other side reactions.[1] Sodium hydride (NaH) is effective but can be heterogeneous. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base often used in solution-phase cyclizations.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are generally preferred to solvate the peptide and facilitate the reaction.
-
Temperature: While gentle heating can sometimes drive the reaction to completion, excessive heat can promote side reactions like epimerization. Room temperature is a good starting point.
-
-
-
Reversion to Starting Material: The sulfonium salt can be susceptible to nucleophilic attack, leading to the regeneration of the starting methionine-containing peptide.
-
Troubleshooting: This is often caused by non-hindered nucleophilic bases. Using a hindered base like DBU minimizes this side reaction.
-
-
Diketopiperazine (DKP) Formation: If the lactam is being formed at the N-terminal dipeptide stage on a solid support, premature cleavage and cyclization to form a diketopiperazine can occur, terminating the peptide chain.
-
Troubleshooting: This is particularly problematic with Proline in the second position. In Boc-SPPS, employing an in situ neutralization protocol is the most effective way to minimize the time the free N-terminal amine is available for intramolecular attack.[2] Alternatively, coupling the first two amino acids as a pre-formed dipeptide can bypass this issue.[2][3]
-
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
Question: My LC-MS analysis shows a peak with the correct mass but a different retention time, suggesting the presence of a diastereomer. What causes this epimerization and how can I prevent it?
Answer: Epimerization, the change in configuration at a single stereocenter, is a critical side reaction that can compromise the biological activity of your peptide. In the context of Freidinger lactam synthesis, the α-carbon of the methionine (or its analog) is particularly susceptible.
Mechanism of Epimerization:
There are two primary mechanisms for epimerization in peptide synthesis:
-
Oxazolone Formation: Activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate. The subsequent nucleophilic attack can occur from either face, leading to a mixture of stereoisomers. While more common during peptide coupling steps, the conditions for Freidinger lactam synthesis can still present risks.
-
Direct Proton Abstraction: The use of a strong base during the cyclization step can directly abstract the acidic α-proton of the activated amino acid residue.[4][5] Reprotonation can then occur from either side, leading to racemization. The formation of the sulfonium salt in the Freidinger synthesis can increase the acidity of this proton, making it more susceptible to abstraction.
Solutions to Minimize Epimerization:
-
Choice of Base: The basicity and steric hindrance of the base are critical. Avoid strong, non-hindered bases that can easily abstract the α-proton. While a strong base is needed for amide deprotonation, a hindered one like DBU is preferred over less hindered options.
-
Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate the rate of epimerization.[4]
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Influence of Adjacent Amino Acids: The steric and electronic properties of the neighboring amino acid residues can influence the rate of epimerization. Bulky side chains adjacent to the cyclizing residue may offer some steric protection against base-mediated proton abstraction.
Issue 3: Off-Target Alkylation
Question: I am observing unexpected modifications on other amino acid residues in my peptide sequence. What is causing this and how can it be avoided?
Answer: The alkylating agents used in the first step of the Freidinger synthesis, such as methyl iodide, are reactive electrophiles that can modify nucleophilic amino acid side chains.
Susceptible Residues and Side Products:
-
Methionine: If your peptide contains other methionine residues, they can also be alkylated to form sulfonium salts.[1][6]
-
Cysteine: The thiol group is highly nucleophilic and can be readily S-alkylated.
-
Tryptophan, Tyrosine, Histidine: The indole, phenol, and imidazole side chains, respectively, can undergo alkylation, although they are generally less reactive than methionine and cysteine.[6][7]
Prevention Strategies:
-
Protecting Groups: Ensure that all susceptible amino acid side chains are appropriately protected. For example, use Trt for Cysteine and Histidine, and Boc for the ε-amino group of Lysine.
-
Sequence Design: If possible, design the peptide sequence to avoid highly nucleophilic residues that are not involved in the lactam bridge formation.
-
Alternative Chemistries: Modern variations of the Freidinger synthesis utilize selenomethionine, which can be selectively alkylated under milder conditions, offering better chemoselectivity in complex peptides.[1]
-
Controlled Stoichiometry: Use the minimum necessary excess of the alkylating agent to avoid side reactions. Careful monitoring of the reaction progress is key.
Frequently Asked Questions (FAQs)
Q1: Can the Boc protecting group be cleaved under the basic conditions used for cyclization?
A1: The Boc group is generally stable to basic conditions, including strong bases like DBU and sodium hydride.[8][9] It is designed to be labile under acidic conditions (e.g., TFA). Therefore, premature deprotection of Boc groups during the cyclization step is not a common side reaction.
Q2: Is it possible to form lactams of different ring sizes (e.g., β- or δ-lactams) as side products?
A2: The formation of the five-membered γ-lactam ring is generally favored in the Freidinger synthesis due to the well-established principles of ring-closing reactions, specifically following Baldwin's rules for a 5-exo-tet cyclization.[1] The formation of four-membered β-lactams or six-membered δ-lactams would require less favorable transition states. While not a commonly reported side reaction in this specific synthesis, significant deviations in the peptide backbone conformation could potentially lead to alternative cyclization pathways. Adhering to established protocols for the synthesis of γ-lactams is the best way to ensure the desired ring size.[10]
Q3: How does the amino acid preceding the methionine residue affect the synthesis?
A3: The residue at the i-1 position can have a significant steric and electronic impact. A bulky amino acid in this position may hinder the approach of the base to the backbone amide, potentially slowing down the cyclization reaction. Conversely, it might also provide some protection against epimerization at the methionine α-carbon. The electronic nature of the i-1 residue's side chain is less likely to have a major impact on the backbone amide's pKa.
Q4: Are there alternatives to methyl iodide for the alkylation step?
A4: Yes, other alkylating agents can be used. For instance, iodo-derivatives on the side chain of an appropriate amino acid have been used in solid-phase synthesis, sometimes assisted by microwave irradiation to improve efficiency.[11] In variations using selenomethionine, benzyl bromide is often employed as the alkylating agent.[1] The choice of alkylating agent can influence the reaction conditions and potential side reactions.
Visualizing the Process: Reaction and Side Reaction Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main reaction pathway and key side reactions.
Caption: Main reaction and side reaction pathways in this compound synthesis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Methyl Iodide (3-5 equiv.) | Ensures complete formation of the reactive sulfonium salt. |
| Base for Cyclization | DBU or NaH (1.5-3 equiv.) | Strong, hindered base promotes amide deprotonation over side reactions. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent aids in dissolving the peptide and facilitating the reaction. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing epimerization. |
| Reaction Time | 1-24 hours | Monitor by LC-MS to determine completion and avoid prolonged exposure to basic conditions. |
Experimental Protocol: A Robust this compound Synthesis
This protocol provides a general guideline. Optimization for specific peptide sequences may be necessary.
-
S-Alkylation of the Methionine-Containing Peptide: a. Dissolve the Boc-protected, purified peptide in a minimal amount of anhydrous DMF. b. Add methyl iodide (3-5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, or until LC-MS analysis indicates complete conversion to the sulfonium salt. d. (Optional) Precipitate the sulfonium salt intermediate with cold diethyl ether, centrifuge, and decant the ether to remove excess methyl iodide. Dry the intermediate under vacuum.
-
Base-Mediated Intramolecular Cyclization: a. Dissolve the dried sulfonium salt intermediate in anhydrous DMF or DMSO to a concentration of approximately 1-5 mg/mL. b. Cool the solution in an ice bath (0°C). c. Add DBU (2 equivalents) dropwise while stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, quench the reaction by adding a weak acid, such as acetic acid. g. Dilute the reaction mixture with water and purify the crude lactam product by preparative RP-HPLC.
Caption: Experimental workflow for this compound synthesis.
References
-
G. L. Stahl, R. Walter, C. W. Smith, "Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation," J. Chem. Soc., Perkin Trans. 1, 1980, 1658-1662. [Link]
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Y. Chen, et al., "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis," ACS Omega, 2022, 7 (14), 11956–11963. [Link]
-
N. A. B. M. Hanafiah, et al., "Epimerisation in Peptide Synthesis," Molecules, 2023, 28(24), 8017. [Link]
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Y. Wang, et al., "Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives," bioRxiv, 2022. [Link]
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Y. Chen, et al., "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis," ACS Omega, 2022, 7(14), 11956-11963. [Link]
-
S. Duengo, et al., "Proposed mechanism of base catalyzed epimerization," ResearchGate, 2023. [Link]
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D. S. Perlow, R. M. Freidinger, "Synthesis of Protected Lactam-Bridged Dipeptides," Methods in Molecular Medicine, 1999, 23, 209-228. [Link]
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AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Link]
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T. Lama, et al., "A novel route to synthesize Freidinger lactams by micowave irradiation," Journal of Peptide Research, 2005, 66(5), 231-235. [Link]
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D. T. Flood, N. L. Yan, P. E. Dawson, "Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams," Angewandte Chemie International Edition, 2018, 57(28), 8697-8701. [Link]
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T. T. Müller, D. Winter, "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents," Molecular & Cellular Proteomics, 2017, 16(8), 1435-1449. [Link]
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R. B. Loftfield, V. M. Eigner, "Creatinine, lactam and cyclic peptide formation by the action of C2N2 on creatine, omega-amino acids and peptides," Mechanisms of Ageing and Development, 1989, 49(1), 55-68. [Link]
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F. Attanasi, et al., "Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents," Molecules, 2022, 27(11), 3624. [Link]
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T. T. Müller, D. Winter, "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents," Molecular & Cellular Proteomics, 2017, 16(8), 1435-1449. [Link]
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Organic Chemistry Portal, "Boc-Protected Amino Groups." [Link]
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T. T. Müller, D. Winter, "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents," ResearchGate, 2017. [Link]
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A. L. F. de C. Costa, et al., "Peptide Racemization," ResearchGate, 2018. [Link]
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Y. Goto, et al., "Peptide Epimerization Machineries Found in Microorganisms," Frontiers in Microbiology, 2018, 9, 148. [Link]
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S. D. Heck, et al., "Enzyme-catalyzed isomerization of amino acid residues in peptide chains," Proceedings of the National Academy of Sciences, 1996, 93(9), 4036-4039. [Link]
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J. Trant, "Lecture 16 Protecting groups and racemization of Amino Acids," YouTube, 2021. [Link]
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J. T. Y. Liao, et al., "Macrocyclization strategies for cyclic peptides and peptidomimetics," MedChemComm, 2021, 12(7), 1239-1251. [Link]
-
J. T. Lowe, et al., "A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline," The Journal of Organic Chemistry, 2012, 77(23), 10925-10930. [Link]
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A. J. D. Angel, et al., "Contemporary strategies for peptide macrocyclization," Nature Chemistry, 2011, 3(7), 507-516. [Link]
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M. A. T. Blaskovich, "Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions," The Journal of Organic Chemistry, 2024. [Link]
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Biotage, "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis," 2023. [Link]
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Biotage, "How to handle peptides that contain methionine," 2023. [Link]
-
A. K. Ghosh, S. Brindisi, "The Reactivity of the N-Boc Protecting Group: An Underrated Feature," Tetrahedron, 2002, 58(14), 2701-2724. [Link]
-
Reddit, "Why is boc stable to hydrolysis under basic conditions?" r/OrganicChemistry, 2024. [Link]
-
T. T. Müller, D. Winter, "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification," Molecular & Cellular Proteomics, 2017, 16(8), 1435-1449. [Link]
-
Q. Kaas, D. J. Craik, "Effects of Cyclization on Peptide Backbone Dynamics," Journal of Biological Chemistry, 2015, 291(5), 2303-2315. [Link]
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Reddit, "Solid phase peptide synthesis help," r/Biochemistry, 2021. [Link]
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J. Le-Nguyen, et al., "Efficient solventless technique for Boc-protection of hydrazines and amines," ARKIVOC, 2009, (vi), 291-297. [Link]
-
Y. Xia, et al., "Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration," Journal of the American Chemical Society, 2020, 142(32), 13911-13919. [Link]
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Organic Chemistry Portal, "β-Lactam synthesis." [Link]
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J. P. Bingham, et al., "From nature to creation: Going around in circles, the art of peptide cyclization," Bioorganic & Medicinal Chemistry, 2018, 26(9), 2133-2144. [Link]
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Reddit, "Why is the Boc group deprotected in NaBH4?" r/OrganicChemistry, 2024. [Link]
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ResearchGate, "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?" 2018. [Link]
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OmicsDI, "PXD005183 - Systematic Evaluation of Protein Reduction and Alkylation reveals Massive Unspecific Side Effects by Iodine-containing Reagents." [Link]
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S. H. L. Verhelst, "Approaches for peptide and protein cyclisation," RSC Chemical Biology, 2021, 2(3), 855-868. [Link]
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P. Li, P. P. Roller, "Cyclization Strategies in Peptide Derived Drug Design," Current Topics in Medicinal Chemistry, 2002, 2(3), 325-341. [Link]
-
H. M. L. Davies, et al., "Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts," Nature Chemistry, 2018, 10(5), 523-528. [Link]
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D. A. Leigh, et al., "Cyclization of interlocked fumaramides into b- lactams," Chemical Science, 2020, 11(43), 11776-11784. [Link]
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Organic Chemistry Portal, "Lactam synthesis." [Link]
Sources
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- 10. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in solid-phase synthesis of lactam-bridged peptides
Welcome to the technical support center for the solid-phase synthesis of lactam-bridged peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technique. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly the issue of low yield, and achieve success in your synthetic endeavors.
Introduction: The Challenge of Lactam Cyclization
Lactam-bridged peptides are a class of cyclic peptides where an amide bond is formed between the side-chains of two amino acids, typically an acidic residue (like Aspartic or Glutamic acid) and a basic residue (like Lysine or Ornithine).[1][2][3] This cyclization imparts conformational rigidity, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[2][3][4]
Solid-phase peptide synthesis (SPPS) is the preferred method for creating these molecules due to its efficiency and amenability to automation.[5][6][7] However, the intramolecular cyclization step, especially when performed on the resin, is a critical juncture where yields can be significantly compromised. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yield of the final lactam-bridged peptide is a multifaceted problem. The following guide provides a logical workflow to identify and address the root cause.
Step 1: Initial Assessment - Where Did the Yield Loss Occur?
Before diving into specific side reactions, it's crucial to determine whether the low yield stems from inefficient linear peptide assembly or a failed cyclization/cleavage step.
How to Investigate:
-
Test Cleavage of the Linear Peptide: Before initiating the on-resin cyclization, cleave a small aliquot of the resin-bound linear peptide. Analyze the crude product by LC-MS.
-
Expected Result: A major peak corresponding to the mass of the full-length, linear peptide.
-
Troubleshooting: If the main peak is not the target linear peptide, or if you observe a multitude of peaks corresponding to truncated sequences ("deletion sequences"), the problem lies within the linear assembly. Proceed to the "Linear Peptide Assembly Issues" section. If the linear peptide is of high purity, the issue is likely with the cyclization or final cleavage. Proceed to the "Cyclization and Cleavage Issues" section.
-
-
Qualitative Monitoring of Coupling Reactions: Throughout the linear synthesis, use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines after each coupling step.[8]
-
Positive Result (blue beads): Indicates incomplete coupling.
-
Negative Result (yellow/clear beads): Suggests complete coupling.
-
Visualizing the Troubleshooting Workflow
Caption: A decision tree for initial troubleshooting of low yield.
Part 1: Troubleshooting Linear Peptide Assembly
Inefficient synthesis of the linear precursor is a common source of low final yield.
Issue 1.1: Incomplete Amino Acid Coupling
Causality: Steric hindrance from bulky amino acids (e.g., Val, Ile, Arg) or aggregation of the growing peptide chain can prevent complete coupling.[9] Peptide aggregation, driven by intermolecular hydrogen bonding, is a significant issue, especially for hydrophobic sequences.[10]
Diagnostic Steps:
-
Kaiser Test: A positive Kaiser test after a coupling step is a direct indication of free amines.
-
LC-MS of Test Cleavage: The presence of deletion sequences (M-amino acid mass) confirms incomplete coupling at specific residues.
Corrective Actions:
| Strategy | Description | Rationale |
| Double Coupling | Repeat the coupling step for the problematic amino acid. | Increases the reaction time and drives the reaction to completion. Particularly useful after proline, which has a less reactive secondary amine.[9] |
| Increase Reagent Concentration | Use a higher concentration of amino acid and coupling reagents (e.g., 0.5 M).[9] | Bimolecular reactions are concentration-dependent; higher concentrations increase the probability of successful coupling.[9] |
| Change Coupling Reagents | Switch to a more potent coupling reagent like HATU or HCTU. | These reagents form highly reactive activated esters, which can overcome steric hindrance. |
| Use Pseudoproline Dipeptides | Incorporate pseudoproline dipeptides at Ser or Thr residues. | These structures disrupt the secondary structure of the peptide, breaking up aggregates and improving solvation.[10] |
| Microwave-Assisted Synthesis | Employ microwave energy during coupling steps. | Microwave heating can accelerate reaction rates and disrupt aggregation, leading to higher purities and yields.[11] |
Issue 1.2: Incomplete Fmoc-Deprotection
Causality: Aggregation can also hinder the access of the piperidine base to the Fmoc group, leading to incomplete deprotection. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled.
Diagnostic Steps:
-
LC-MS of Test Cleavage: The presence of deletion sequences points to a failure in either coupling or deprotection. If coupling is confirmed to be efficient, deprotection is the likely culprit.
Corrective Actions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment.
-
Use DBU: Add a small amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency, especially for sterically hindered residues.[10]
Part 2: Troubleshooting Cyclization and Cleavage
Even with a high-quality linear peptide, the cyclization and final cleavage steps are fraught with potential pitfalls.
Issue 2.1: Inefficient On-Resin Cyclization
Causality: The conformation of the resin-bound peptide may not be favorable for the intramolecular reaction. Steric hindrance near the cyclization site can also impede ring closure. On-resin cyclization is generally preferred to minimize intermolecular side reactions like dimerization due to a "pseudo-dilution" effect.[12]
Diagnostic Steps:
-
LC-MS Analysis: After the cyclization reaction and final cleavage, the primary peak should correspond to the mass of the cyclic peptide (a loss of 18 Da from the linear precursor due to the loss of a water molecule).[5] The presence of a significant peak corresponding to the linear peptide indicates failed cyclization.
Corrective Actions:
| Strategy | Description | Rationale |
| Optimize Coupling Reagents | Use a highly efficient coupling reagent such as HBTU, HATU, or PyBOP for the cyclization step. | These reagents are designed for efficient amide bond formation and can overcome the challenges of intramolecular reactions.[11] |
| Prolong Reaction Time | Extend the cyclization reaction time (e.g., from 2 hours to overnight). | Provides more time for the peptide to adopt a favorable conformation for cyclization. |
| Elevate Temperature | Perform the cyclization at a moderately elevated temperature (e.g., 40-50°C), if your sequence and resin are stable. | Increases molecular motion and can help overcome kinetic barriers. |
| Choice of Cyclization Loci | The side-chain length of the amino acids forming the lactam bridge can influence cyclization efficiency. For example, a Glu-Lys bridge may offer more flexibility than an Asp-Lys bridge.[13] | A longer side chain on the acidic residue may provide the necessary conformational freedom for efficient cyclization.[13] |
| Switch to Solution-Phase Cyclization | Cleave the linear peptide from the resin and perform the cyclization in solution under high dilution conditions (≤1 mM).[12] | While requiring an extra purification step, this offers greater conformational freedom for the peptide and more control over reaction conditions.[5][14] |
Visualizing the Cyclization Process
Caption: A simplified workflow for on-resin lactam bridge formation.
Issue 2.2: Common Side Reactions During Synthesis and Cyclization
Side reactions can significantly reduce the yield of the desired peptide.[15][16][17]
1. Aspartimide Formation:
-
Mechanism: The side-chain carboxylate of Aspartic acid can attack the backbone amide bond, forming a five-membered cyclic imide. This can then reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate. This is a base-catalyzed reaction that can occur during piperidine-mediated Fmoc deprotection.[9]
-
Prevention:
2. Racemization:
-
Mechanism: The chiral center of an amino acid can epimerize, particularly during the activation step of coupling. Cysteine and Histidine are particularly susceptible.[5]
-
Prevention:
-
Use additives like Oxyma Pure or HOBt, which suppress racemization during activation.[5]
-
Avoid prolonged exposure to basic conditions.
-
3. Dimerization/Polymerization:
-
Mechanism: This is an intermolecular reaction that competes with the desired intramolecular cyclization, especially in solution-phase cyclization.
-
Prevention:
-
On-Resin: The pseudo-dilution effect of the solid support minimizes this.[12]
-
In-Solution: Perform the reaction at very high dilution (e.g., 0.1-1 mM) and use slow addition of the linear peptide to the reaction vessel.
-
4. Pyroglutamate Formation:
-
Mechanism: An N-terminal Glutamine or Glutamic acid can cyclize to form a pyroglutamate residue, which terminates the peptide chain.[16]
-
Prevention:
-
Protect the N-terminus with a Boc group if Gln or Glu is the N-terminal residue during fragment condensation.
-
Use milder coupling conditions for the subsequent amino acid.
-
Frequently Asked Questions (FAQs)
Q1: Should I perform the cyclization on-resin or in solution? A: On-resin cyclization is often the first choice as it minimizes intermolecular side reactions like dimerization and simplifies purification.[4][12] However, if on-resin cyclization yields are low due to conformational constraints, solution-phase cyclization provides more flexibility but requires strict high-dilution conditions.[5][14]
Q2: Which protecting groups are best for the side chains involved in the lactam bridge? A: An orthogonal protecting group strategy is essential.[5] For Fmoc/tBu-based SPPS, a common and effective strategy is to use Fmoc for the N-terminus, tBu for most side chains, and an allyl-based group (like Alloc for the amine of Lys/Orn and OAll for the acid of Glu/Asp) for the residues that will form the lactam bridge. The allyl groups can be selectively removed using a palladium catalyst like Pd(PPh₃)₄ without affecting the tBu groups.[18]
Q3: My mass spec shows the correct mass, but my HPLC shows multiple peaks. What could be the issue? A: This often points to the presence of diastereomers due to racemization at one or more chiral centers during the synthesis. Review your coupling protocols, especially for sensitive amino acids. Aspartimide formation can also lead to multiple, difficult-to-separate peaks.
Q4: Can I use microwave energy for the cyclization step? A: Yes, microwave-assisted cyclization can be very effective. It can significantly reduce reaction times and potentially improve yields by overcoming kinetic barriers.[11] However, conditions must be carefully optimized to avoid side reactions.
Q5: How do I confirm that cyclization has occurred? A: The primary method is mass spectrometry. A successful head-to-tail or side-chain cyclization will result in the loss of one molecule of water (18 Da) from the linear precursor.[5] Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.
Experimental Protocol: On-Resin Lactam Cyclization (Allyl Strategy)
This protocol outlines a standard procedure for the on-resin cyclization of a peptide with a Lys(Alloc) and a Glu(OAll) residue.
1. Linear Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu SPPS protocols.
-
Incorporate Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired positions.
2. Selective Allyl Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and a scavenger such as Phenylsilane (25 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally with DMF.
3. On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Prepare a solution of a coupling reagent (e.g., HBTU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Add the cyclization cocktail to the resin and agitate at room temperature for 4-24 hours.
-
Monitor the reaction by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.
4. Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM and dry it.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purification:
-
Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
References
-
Anant, K., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ResearchGate. [Link]
-
Anant, K., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. PubMed. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
-
Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]
-
ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Giraud, M., et al. (2002). An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists. Biopolymers. [Link]
-
CNR-IRIS. (n.d.). Analytical methods for solid phase peptide synthesis. [Link]
-
ResearchGate. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]
-
National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin?. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. [Link]
-
SciSpace. (2015). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. [Link]
-
National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
-
American Chemical Society. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Protected Lactam-Bridged Dipeptides. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
American Chemical Society. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ResearchGate. (2025). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. [Link]
-
Rutgers University. (n.d.). The synthesis and study of side-chain lactam-bridged peptides. [Link]
-
PubMed. (1995). Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study. [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. [Link]
-
PubMed. (n.d.). The synthesis and study of side-chain lactam-bridged peptides. [Link]
Sources
- 1. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Boc-freidinger's lactam during storage and handling
Welcome to the technical support center for Boc-Freidinger's lactam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for improving the stability of this compound during storage and handling. Our goal is to equip you with the knowledge to proactively prevent degradation and troubleshoot common issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored at 0-8°C.[1] Some suppliers recommend a slightly tighter range of 2-8°C or 0-5°C.[2][3] It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption, as the compound is moisture-sensitive.[2]
Q2: Is this compound sensitive to moisture?
A2: Yes, like many compounds with reactive functional groups, this compound is sensitive to moisture.[2] In the presence of water, hydrolysis of the lactam ring can occur, leading to degradation. It is essential to handle the compound in a dry environment and store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][4]
Q3: How stable is the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under neutral and basic conditions, as well as towards most nucleophiles.[5][6] However, it is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.[5][7] This cleavage is often performed intentionally using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are:
-
Acid-catalyzed cleavage of the Boc group: This results in the formation of the corresponding free amine, isobutylene, and carbon dioxide.[7][8]
-
Hydrolysis of the γ-lactam ring: This can be catalyzed by both acidic and basic conditions and leads to the opening of the five-membered ring to form the corresponding amino acid derivative.[9] Elevated temperatures can accelerate this process.[10]
Q5: Can I dissolve this compound in protic solvents like methanol or water?
A5: While this compound may be soluble in some protic solvents, prolonged storage in these solvents is not recommended. Protic solvents can participate in the hydrolysis of the lactam ring, especially if the pH is not neutral. If you need to prepare a solution, it is best to do so immediately before use and to use anhydrous aprotic solvents whenever possible. For analytical purposes, such as HPLC, using a mobile phase with a controlled pH is crucial.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving this compound.
Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis After Storage
-
Possible Cause 1: Degradation due to improper storage.
-
Explanation: Storing this compound at room temperature or in a humid environment can lead to both cleavage of the Boc group and hydrolysis of the lactam ring.
-
Solution:
-
-
Possible Cause 2: Degradation in solution.
-
Explanation: If you have prepared a stock solution and stored it, degradation can occur, especially in protic or acidic/basic solvents.
-
Solution:
-
Prepare solutions fresh whenever possible.
-
If a stock solution must be stored, use an anhydrous, aprotic solvent and store it at low temperatures (e.g., -20°C). Perform a quick purity check by HPLC before use if the solution has been stored for an extended period.
-
-
Issue 2: Inconsistent Reaction Yields or Unexpected Side Products
-
Possible Cause 1: Partial deprotection of the Boc group.
-
Explanation: If your reaction conditions are even mildly acidic, you may be inadvertently cleaving the Boc group, leading to a mixture of starting material and the deprotected amine. This can result in lower yields of your desired product and the formation of unexpected side products.
-
Solution:
-
Carefully review your reaction conditions to ensure the absence of any acidic reagents or byproducts.
-
If the presence of acid is unavoidable, consider using a different protecting group that is stable to your reaction conditions.
-
-
-
Possible Cause 2: Hydrolysis of the lactam ring.
-
Explanation: If your reaction is run in an aqueous or protic solvent, or under strongly basic conditions, the lactam ring may be hydrolyzing.
-
Solution:
-
Whenever possible, use anhydrous reaction conditions.
-
If basic conditions are required, use non-nucleophilic bases and keep the reaction temperature as low as possible to minimize hydrolysis.
-
-
Issue 3: Difficulty in Obtaining a Clear Solution or Observing Insoluble Material
-
Possible Cause 1: Formation of degradation products.
-
Explanation: The degradation products of this compound, such as the hydrolyzed amino acid, may have different solubility profiles than the parent compound.
-
Solution:
-
Confirm the purity of your starting material using an appropriate analytical technique like HPLC or NMR.
-
If degradation is suspected, it is recommended to use a fresh, high-purity batch of the compound.
-
-
Best Practices for Storage and Handling
To ensure the long-term stability and integrity of your this compound, adhere to the following best practices:
Storage
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[1] | Minimizes thermal degradation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen). | Prevents exposure to moisture and oxygen.[2][4] |
| Environment | Dry, well-ventilated, and dark place. | Protects from moisture and light-induced degradation.[10] |
| Container | Use the original supplier container. If transferring, use a clean, dry, and airtight container. | Prevents contamination. |
Handling
-
Work Environment: Handle the solid compound in a glove box or a fume hood with low humidity.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Dispensing: Use clean and dry spatulas and glassware. Avoid using the same tools for different chemicals to prevent cross-contamination.
-
Preparing Solutions: Prepare solutions immediately before use. If using a protic solvent, be mindful of the potential for hydrolysis. For reactions requiring anhydrous conditions, use appropriate techniques for handling air- and moisture-sensitive compounds.[11][12]
Analytical Methods for Stability Monitoring
Regularly assessing the purity of your this compound is crucial. Here are recommended analytical methods:
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for determining the purity of this compound and detecting the presence of degradation products.
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Note: The acidic modifier is for chromatographic purposes; prolonged exposure of the sample to the mobile phase before injection should be minimized.
-
Gradient Example: Start with 95% A, ramp to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for identifying and quantifying both the parent compound and its degradation products.[13][14]
Protocol: Degradation Product Identification by LC-MS/MS
-
LC Conditions: Use similar conditions as the HPLC method, but with a volatile mobile phase modifier like formic acid instead of TFA.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z for parent: [M+H]⁺ = 315.19
-
Expected m/z for Boc-deprotected product: [M+H]⁺ = 215.14
-
Expected m/z for lactam hydrolyzed product: [M+H]⁺ = 333.20
-
MS/MS Analysis: Perform fragmentation analysis on the parent and any observed impurity peaks to aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can be used to confirm the structure of this compound and to identify major degradation products if they are present in sufficient quantities.[15][16]
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Workflow for Handling and Analysis
Caption: Recommended workflow for storage, handling, and analysis.
References
-
Fresh Logistics. (n.d.). Handling Temperature-Sensitive Chemicals. Retrieved from [Link]
- AAPPTec, LLC. (n.d.).
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- BioPharm International. (n.d.).
- Environment, Health & Safety, University of California, Berkeley. (2022, September 8).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- S. K. Singh, et al. (2015). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Fisher Scientific. (n.d.).
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629.
- Alsante, K. M., et al. (2007). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical Technology, 31(6), 48.
- Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-795.
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
- Simeonov, V., et al. (2024).
- Deshpande, A. D., et al. (2014). Degradation of beta-lactam antibiotics. Current Science, 106(6), 837-846.
- Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(6), 2536–2544.
- Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
- Wageningen University & Research. (n.d.). Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry.
- Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. Journal of pharmaceutical sciences, 85(9), 976-983.
- Miller, G. H., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 12, 685303.
- Li, Y., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of The American Society for Mass Spectrometry, 25(11), 1946–1955.
- Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of pharmaceutical sciences, 85(9), 984-989.
- ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Singh, A. K., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
- ResearchGate. (2025, August 8).
- T. M. Vinod, et al. (2014). Monitoring conformational changes in the NDM-1 metallo-β-lactamase by 19F NMR spectroscopy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alltracon.com [alltracon.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-Freidinger's Lactam and Its Derivatives
Welcome to the technical support center for the purification of Boc-Freidinger's lactam and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of constrained amino acid surrogates.
As Senior Application Scientists, we understand that the successful synthesis of peptidomimetics containing Freidinger's lactam hinges on the purity of the building blocks. The unique conformational constraints imposed by the lactam bridge make these compounds invaluable in drug discovery, but their purification can be non-trivial. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: I am having difficulty separating the desired this compound from unreacted starting material after the cyclization step. What is the best approach?
Answer: This is a common issue, especially when the cyclization reaction does not go to completion. The key is to exploit the polarity differences between your starting material (typically a linear peptide precursor) and the cyclized lactam.
-
Expert Insight: The cyclized this compound is generally less polar than its linear precursor. This is because the formation of the amide bond within the ring reduces the number of free polar N-H and O-H groups available for hydrogen bonding.
-
Recommended Action: Flash column chromatography is the most effective technique for this separation.
-
Stationary Phase: Start with standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is highly recommended. Begin with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For instance, you can start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. For more polar precursors, a dichloromethane/methanol gradient may be more suitable.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent system before running the column. The lactam product should have a higher Rf value than the starting material.
-
Question 2: My purified this compound appears to be a mixture of diastereomers. How can I separate them?
Answer: The separation of diastereomers is a frequent challenge in the synthesis of Freidinger's lactams, as the cyclization can sometimes be non-stereospecific, or epimerization can occur.
-
Expert Insight: Diastereomers have different physical properties, but these differences can be subtle, making their separation difficult by standard flash chromatography. The success of the separation depends on the specific stereocenters involved and their influence on the overall molecular conformation.
-
Recommended Actions:
-
Optimize Flash Chromatography: Before moving to more advanced techniques, try to optimize your flash chromatography conditions.
-
Solvent System: Use a solvent system with low viscosity to improve resolution. Ternary solvent systems (e.g., hexanes/ethyl acetate/dichloromethane) can sometimes provide better separation than binary systems.
-
Column Size and Packing: Use a longer column with a smaller particle size silica gel to increase the number of theoretical plates.
-
-
High-Performance Liquid Chromatography (HPLC): If flash chromatography fails, preparative HPLC is the method of choice.
-
Stationary Phase: A normal-phase column (e.g., silica or diol) or a reversed-phase column (e.g., C18) can be used. Method development will be required to find the optimal conditions.
-
Chiral Chromatography: In some cases, the diastereomers may be separable on a chiral stationary phase (CSP). Even though you are not separating enantiomers, the chiral environment of the CSP can provide the necessary selectivity to resolve diastereomers.
-
-
Question 3: I am struggling with the crystallization of my this compound derivative. It either oils out or remains as an amorphous solid. What can I do?
Answer: Crystallization can be a powerful purification technique for obtaining highly pure material, but it requires careful optimization.
-
Expert Insight: The tendency of a compound to "oil out" is often due to a high concentration of impurities or a rapid change in solvent polarity. Amorphous solids can form when the molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Purity Check: Ensure your material is reasonably pure (>90%) before attempting crystallization. Crystallization is not a substitute for chromatography for removing large amounts of impurities.
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, isopropanol, acetonitrile, water).
-
Binary Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Slow Cooling: Slow cooling is crucial for the formation of well-defined crystals. After dissolving your compound at an elevated temperature, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Seeding: If you have a small amount of crystalline material from a previous batch, you can use it to seed the supersaturated solution to induce crystallization.
-
Vapor Diffusion: This is a gentle method for growing crystals. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for flash chromatography of this compound?
A1: A commonly used solvent system is a gradient of ethyl acetate in hexanes. The starting concentration of ethyl acetate can range from 10% to 30%, depending on the polarity of the specific derivative. For more polar derivatives, a gradient of methanol in dichloromethane (e.g., 0-5% methanol) can be effective.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to confirm the purity of your this compound derivative:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for quantifying purity. An isocratic or gradient method should be developed to demonstrate the absence of other components.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q3: Are there any specific safety precautions I should take when working with the solvents used for purification?
A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the solvents used (e.g., dichloromethane, hexanes) are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is well-compacted and free of air bubbles.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the fractions by TLC to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Crystallization from a Binary Solvent System
-
Dissolution: In a clean flask, dissolve the this compound derivative in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature or with gentle warming.
-
Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. For very soluble compounds, you may need to place the flask in a refrigerator (4 °C) or freezer (-20 °C).
-
Crystal Formation: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of this compound Derivatives
| Derivative Type | Stationary Phase | Mobile Phase System | Typical Gradient Range |
| Non-polar side chains | Silica Gel | Hexanes/Ethyl Acetate | 10% to 50% Ethyl Acetate |
| Polar side chains (e.g., hydroxyl, carboxyl) | Silica Gel | Dichloromethane/Methanol | 0% to 10% Methanol |
| Basic side chains (e.g., amine) | Silica Gel (can be treated with triethylamine) | Dichloromethane/Methanol with 0.1% triethylamine | 2% to 15% Methanol |
| Acidic side chains (e.g., carboxylic acid) | Silica Gel | Dichloromethane/Methanol with 0.1% acetic acid | 5% to 20% Methanol |
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for separating diastereomers.
Technical Support Center: Optimizing Enzymatic C-H Amidation for Lactam Synthesis
Last Updated: January 14, 2026
Introduction
Welcome to the technical support center for enzymatic C-H amidation, a groundbreaking methodology for the synthesis of valuable lactam scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging engineered heme proteins, such as cytochrome P450s and myoglobin variants, to construct β-, γ-, and δ-lactam rings.[1][2][3][4] These biocatalytic systems offer exceptional control over regioselectivity and stereoselectivity, often surpassing traditional chemical methods.[3][5]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both mechanistic understanding and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your C-H amidation reactions.
Core Principles of Enzymatic C-H Amidation
The enzymatic C-H amidation for lactam synthesis is a powerful transformation that relies on the generation of a reactive nitrene intermediate within the enzyme's active site.[1][2] This intermediate, typically formed from precursors like dioxazolones or acyl-protected hydroxamates, is then directed by the engineered protein scaffold to insert into a specific C-H bond of the substrate, leading to the formation of the desired lactam ring.[1][2][3] The success of this reaction is highly dependent on the interplay between the enzyme variant, the substrate, and the reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the setup, execution, and analysis of enzymatic C-H amidation reactions. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Formation
This is one of the most frequent challenges. A systematic investigation into the reaction components and conditions is crucial.
Initial Diagnostic Questions:
-
Is the enzyme active? How was the enzyme expressed, purified, and stored?
-
Is the nitrene precursor viable? Has it been properly synthesized and stored?
-
Are all necessary cofactors and reagents present and at the correct concentrations?
-
Is the reaction environment (pH, temperature, atmosphere) optimal for the specific enzyme variant?
Troubleshooting Steps & Explanations
1. Verify Enzyme Integrity and Activity:
-
Causality: Wild-type cytochrome P450s and myoglobin are often poor catalysts for this "new-to-nature" reaction.[6][7] Engineered variants with specific mutations are essential for high activity.[8][9] Improper folding, degradation, or inhibition can lead to a complete loss of function.
-
Protocol:
-
Confirm the correct enzyme variant is being used. Sequence verification of the plasmid DNA is recommended.
-
Run a standard activity assay for your enzyme class (e.g., a hydroxylation assay for a P450) to confirm general catalytic competence.
-
Analyze the purified enzyme via SDS-PAGE to check for purity and degradation.
-
Ensure proper storage conditions (typically -80°C in a suitable buffer with a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles.
-
2. Assess the Nitrene Precursor:
-
Causality: The reaction is initiated by the generation of a nitrene from a precursor.[2] Dioxazolones and acyl-protected hydroxamates are common choices, but their stability can be a concern.[1][2] Degradation of the precursor will prevent the reaction from starting.
-
Protocol:
-
Synthesize fresh nitrene precursor if there is any doubt about the quality of the existing stock.
-
Confirm the structure and purity of the precursor using NMR and mass spectrometry.
-
Store precursors under inert gas (argon or nitrogen) at low temperatures, protected from light and moisture.
-
3. Optimize Reaction Components:
-
Causality: The catalytic cycle of many heme proteins, particularly P450s, requires a delicate balance of components. For instance, P450s often need a reductant and, in some systems, redox partners.[10] The choice of buffer and the presence of co-solvents can also dramatically impact enzyme activity and substrate solubility.[11]
-
Protocol:
-
Reductant: For P450-catalyzed reactions requiring reduction, ensure a fresh solution of the reductant (e.g., sodium dithionite) is used. These reagents can degrade upon exposure to air.
-
Co-solvents: Substrate insolubility is a common issue. The addition of a water-miscible organic co-solvent like acetonitrile or DMSO can improve substrate availability.[11] However, high concentrations can denature the enzyme. A co-solvent screen is often necessary.
-
pH: The optimal pH can be enzyme- and substrate-dependent. While many reactions are performed at or near neutral pH, some systems benefit from slightly alkaline conditions to disfavor protonation of the nitrene intermediate, which can lead to side reactions.[11]
-
4. Control the Reaction Atmosphere:
-
Causality: Many enzymatic C-H amidation reactions are sensitive to oxygen. The presence of oxygen can lead to competing oxidation reactions or inactivation of the enzyme.
-
Protocol:
-
Perform reactions under an inert atmosphere (argon or nitrogen). This can be achieved by using a glovebox or by thoroughly degassing all buffers and solutions and maintaining a positive pressure of inert gas over the reaction mixture.
-
Problem 2: Poor Regioselectivity (Formation of Multiple Lactam Isomers)
One of the key advantages of enzymatic C-H amidation is the potential for high regioselectivity.[1][3] When mixtures of β, γ, and δ-lactams are observed, it indicates a lack of precise control by the enzyme's active site.
Initial Diagnostic Questions:
-
Is the chosen enzyme variant known to be selective for the desired C-H bond on this specific substrate?
-
Could substrate positioning within the active site be ambiguous?
-
Are the reaction conditions influencing the conformational flexibility of the substrate or enzyme?
Troubleshooting Steps & Explanations
1. Enzyme and Substrate Matching:
-
Causality: The regioselectivity of the reaction is dictated by the architecture of the enzyme's active site, which orients the substrate in a way that positions the target C-H bond in proximity to the iron-nitrene intermediate.[12] A mismatch between the substrate's steric and electronic properties and the active site can lead to multiple binding modes and, consequently, poor regioselectivity.
-
Protocol:
-
Review the literature for the performance of your chosen enzyme variant with similar substrates. Directed evolution has been used to generate different enzyme variants that favor the formation of specific lactam ring sizes from the same substrate.[13]
-
If you are using a novel substrate, it may be necessary to screen a panel of enzyme variants to find one with the desired regioselectivity.
-
Consider if modifications to the substrate, distal to the reacting C-H bonds, could be made to favor a specific binding orientation.
-
2. The Role of "Decoy Molecules":
-
Causality: In some P450 systems, particularly when using non-native substrates, the enzyme's catalytic cycle may not be efficiently initiated. "Decoy molecules" or substrate mimetics can bind in the active site and trigger the catalytic cycle, allowing the enzyme to then act on the desired substrate.[14][15] While not directly a regioselectivity tool, ensuring the catalytic cycle is properly engaged can sometimes improve reaction fidelity.
-
Protocol:
3. Reaction Condition Refinement:
-
Causality: Temperature and co-solvent composition can affect the conformational dynamics of both the enzyme and the substrate. This can influence how the substrate settles into the active site.
-
Protocol:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by reducing the conformational flexibility of the substrate in the active site.
-
Co-solvents: Systematically vary the co-solvent and its concentration. A different solvent environment may favor a specific substrate conformation and binding mode.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right enzyme for my substrate?
A1: The selection of the optimal enzyme is critical and often empirical. Start by reviewing the literature for enzymatic C-H amidations on substrates with similar structural features to yours.[11][17][18] Directed evolution has produced a range of P450 and myoglobin variants with tailored active sites for different substrate classes and desired regioselectivities (β, γ, or δ-lactam formation).[1][13] If you are working with a novel substrate, it is highly recommended to obtain or prepare a panel of promising enzyme variants and screen them in small-scale reactions.
Q2: What is the best nitrene precursor to use?
A2: Dioxazolones and acyl-protected hydroxamates are the most commonly reported and effective nitrene precursors for this transformation.[1][2] Dioxazolones are often favored as they are readily accessible and can be synthesized from the corresponding carboxylic acids.[2] The choice may also depend on the specific enzyme variant, as some may show a preference for a particular precursor structure.
Q3: My reaction is very slow. How can I increase the rate?
A3: A slow reaction rate can be due to several factors:
-
Sub-optimal Enzyme Activity: Ensure the enzyme is fully active (see Troubleshooting Problem 1).
-
Low Substrate Concentration: If substrate solubility is an issue, carefully screen co-solvents to increase its concentration in the reaction mixture without inactivating the enzyme.[11]
-
Inefficient Cofactor Regeneration (for P450s): If your P450 system requires a cofactor like NADPH, ensure the regeneration system (if used) is efficient.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific enzyme.
-
Enzyme Loading: Increasing the enzyme concentration will generally increase the reaction rate, though this may not be practical for large-scale syntheses.
Q4: How can I monitor the progress of my reaction?
A4: Several analytical techniques can be used to monitor the reaction.[19]
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase C18 column is typically used to separate the starting material, product, and any byproducts. A UV detector is suitable if the compounds are chromophoric.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of the product and any intermediates or byproducts by providing mass information.[20][21]
-
Gas Chromatography (GC): This can be used for volatile products. For all chromatographic methods, you will need to develop a suitable separation method and obtain an authentic standard of the expected product for comparison.
Q5: The total turnover number (TTN) of my enzyme is low. What can I do to improve it?
A5: The total turnover number, which reflects the stability and efficiency of the catalyst, is a key metric. Low TTN suggests the enzyme is being inactivated over the course of the reaction.
-
Identify the Cause of Inactivation: Is it due to the substrate, the product, the nitrene precursor, or the reaction conditions (e.g., presence of oxidants)?
-
Optimize Reagent Addition: Instead of adding all the nitrene precursor at the beginning, a slow, continuous addition (e.g., via syringe pump) can maintain a low steady-state concentration, which may be less damaging to the enzyme.
-
Reaction Engineering: Immobilizing the enzyme on a solid support can sometimes enhance its stability.[22]
-
Protein Engineering: Ultimately, improving the intrinsic stability of the enzyme through further rounds of directed evolution or rational design is the most powerful strategy for increasing TTN.[10]
Data & Protocols
Table 1: Typical Reaction Parameters for Enzymatic C-H Amidation
| Parameter | Typical Range | Key Considerations |
| Enzyme Concentration | 1 - 10 µM | Higher concentrations for initial screens; lower for TTN determination. |
| Substrate Concentration | 1 - 10 mM | Limited by substrate solubility. |
| Nitrene Precursor | 1.1 - 2.0 equivalents | Excess can lead to enzyme inactivation. Slow addition is often beneficial. |
| Buffer | Phosphate or Borate | 50 - 100 mM |
| pH | 7.0 - 9.0 | Enzyme-dependent; slightly alkaline pH can reduce side reactions.[11] |
| Co-solvent | 5 - 20% (v/v) Acetonitrile, DMSO, or Acetone | Screen for optimal solvent and concentration to balance solubility and enzyme stability.[11] |
| Temperature | 4 - 30 °C | Lower temperatures may improve selectivity. |
| Atmosphere | Anaerobic (Argon or Nitrogen) | Crucial to prevent oxidative side reactions and enzyme damage. |
| Reductant (if needed) | 1 - 5 mM Sodium Dithionite | Must be freshly prepared. |
Experimental Protocol: Small-Scale Screening of Enzyme Variants
This protocol provides a general framework for screening different enzyme variants for their ability to catalyze the desired C-H amidation.
1. Preparation of Reagents: a. Prepare a 100 mM stock solution of your substrate in a suitable organic solvent (e.g., DMSO). b. Prepare a 110 mM stock solution of your nitrene precursor in the same solvent. c. Prepare a 50 mM potassium phosphate buffer (pH 8.0) and thoroughly degas it by sparging with argon for at least 30 minutes. d. Prepare individual solutions of each purified enzyme variant in the degassed buffer to a concentration of 10 µM.
2. Reaction Setup (in an anaerobic glovebox): a. In a 1.5 mL microcentrifuge tube, add 880 µL of the degassed phosphate buffer. b. Add 10 µL of the 100 mM substrate stock solution (final concentration: 1 mM). c. Add 100 µL of the 10 µM enzyme solution (final concentration: 1 µM). Mix gently by inversion. d. To initiate the reaction, add 10 µL of the 110 mM nitrene precursor stock solution (final concentration: 1.1 mM).
3. Reaction and Quenching: a. Seal the tube and incubate at the desired temperature (e.g., 25°C) with gentle shaking for the desired time (e.g., 12-24 hours). b. To quench the reaction, add 1 mL of ethyl acetate and vortex vigorously for 1 minute. c. Centrifuge the mixture to separate the layers.
4. Analysis: a. Carefully remove the organic (top) layer and transfer it to a new tube. b. Dry the organic layer over anhydrous sodium sulfate. c. Analyze a sample of the dried organic layer by HPLC or LC-MS to determine the conversion and product distribution.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Product Yield
This diagram outlines a decision-making process for diagnosing the root cause of low or no product formation in an enzymatic C-H amidation reaction.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: General Catalytic Cycle for P450-Mediated C-H Amidation
This diagram illustrates the key steps in the catalytic cycle, from substrate binding to product release.
Caption: Simplified P450 catalytic cycle for C-H amidation.
References
-
Cho, I., Jia, Z., & Arnold, F. H. (2019). Site-selective enzymatic C‒H amidation for synthesis of diverse lactams. Science, 364(6440), 575-578. [Link]
-
Dennig, A., et al. (2022). Recent Advances in the Engineering of Cytochrome P450 Enzymes. Molecules, 27(19), 6545. [Link]
-
Roy, S., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 143(31), 12047–12057. [Link]
-
Cho, I., Jia, Z., & Arnold, F. H. (2019). Site-selective enzymatic C‒H amidation for synthesis of diverse lactams. PubMed, 31073087. [Link]
-
Cho, I., Jia, Z., & Arnold, F. H. (2019). Genetically Tunable Enzymatic C‒H Amidation for Lactam Synthesis. ChemRxiv. [Link]
-
Roy, S., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. eScholarship, University of California. [Link]
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Fasan, R., et al. (2021). Substrate scope for Mb*-catalysed C–H amidation reaction. ResearchGate. [Link]
-
Coelho, P. S., et al. (2013). Enantioselective Intramolecular C-H Amination Catalyzed by Engineered Cytochrome P450 Enzymes in vivo and in vitro. Journal of the American Chemical Society, 135(38), 14052–14055. [Link]
-
Roy, S., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
-
Yadav, V. G., et al. (2021). Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. Molecules, 26(16), 4935. [Link]
-
Roy, S., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Europe PMC. [Link]
-
Dodani, S. C., & Arnold, F. H. (2018). Selective C—H bond functionalization with engineered heme proteins: New tools to generate complexity. Current Opinion in Chemical Biology, 43, 89-96. [Link]
-
Arnold, F. H., et al. (2019). Site-Selective Enzymatic C–H Amidation for Synthesis of Diverse Lactams. Synform, 2019(09), A137-A140. [Link]
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Fasan, R., et al. (2014). Enantioselective Intramolecular C-H Amination Catalyzed by Engineered Cytochrome P450 Enzymes In Vitro and In Vivo. ResearchGate. [Link]
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Cho, I., et al. (2019). Site-selective enzymatic C‒H amidation for synthesis of diverse lactams. ResearchGate. [Link]
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Banerjee, A., et al. (2003). Enzymatic synthesis of ß-lactams: Constraints and control. ResearchGate. [Link]
-
Kurkova, I. N., et al. (2009). Enzymatic synthesis of β-lactam acids (review). ResearchGate. [Link]
-
Yadav, V. G., et al. (2021). Proposed catalytic mechanism of the decoy molecule strategy employed by the H2O2‐dependent CYP152 family and the NADPH‐dependent P450BM3 monooxygenase. ResearchGate. [Link]
-
Mateo, C., et al. (2005). Recent Advances in the Industrial Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics. Bentham Science. [Link]
-
Wang, Y., et al. (2022). Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design. SciProfiles. [Link]
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Shoji, O. (n.d.). Functional modulation of hydrogen peroxide-driven P450 using decoy molecules. Nagoya University. [Link]
-
Zhao, L., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 936353. [Link]
-
Miller, O., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 116(23), 14777–14807. [Link]
-
Bauman, K. D., et al. (2017). Enzymatic C–H Oxidation-Amidation Cascade in the Production of Natural and Unnatural Thiotetronate Antibiotics with Potentiated Bioactivity. Angewandte Chemie International Edition, 56(43), 13320–13324. [Link]
-
Bauman, K. D., et al. (2017). Enzymatic C-H Oxidation-Amidation Cascade in the Production of Natural and Unnatural Thiotetronate Antibiotics with Potentiated Bioactivity. PubMed, 28833969. [Link]
-
Bell, S. G. (2020). The Power of Deception: Using Decoy Molecules to Manipulate P450BM3 Biotransformations. ResearchGate. [Link]
-
Bell, S. G., et al. (2019). The effect of decoy molecules on the activity of the P450Bm3 holoenzyme and a heme domain peroxygenase variant. CoLab. [Link]
-
Gicquel, M., et al. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts, 11(4), 487. [Link]
-
Li, B., & Sweedler, J. V. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry, 91(12), 7578–7594. [Link]
-
Guengerich, F. P., et al. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 9020. [Link]
-
Catani, M., et al. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. FLORE. [Link]
-
Bothner, B., et al. (1999). Monitoring enzyme catalysis with mass spectrometry. Journal of Biological Chemistry, 274(47), 33455–33459. [Link]
-
Bothner, B., et al. (1999). Monitoring Enzyme Catalysis with Mass Spectrometry. Journal of Biological Chemistry, 274(47), 33455–33459. [Link]
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- 4. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. [escholarship.org]
- 5. Site-Selective Enzymatic C–H Amidation for Synthesis of Diverse Lactams - SYNFORM - Thieme Chemistry [thieme.de]
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Technical Support Center: Overcoming Resistance Mechanisms to β-Lactam Antibiotics
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating β-lactam antibiotic resistance. This guide provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the expertise and validated methods necessary to generate reliable and reproducible data in your critical research.
Section 1: Core Principles of β-Lactam Resistance
β-lactam antibiotics, characterized by their hallmark β-lactam ring, are a cornerstone of antibacterial therapy. They function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] However, bacteria have evolved sophisticated mechanisms to counteract these antibiotics, primarily through:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[2]
-
Target Modification: Alterations in the structure of PBPs, which reduce their binding affinity for β-lactam antibiotics.[3]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane that either prevent the antibiotic from reaching its PBP target or actively pump it out of the cell.[4]
This guide is structured to help you investigate each of these resistance mechanisms with confidence.
Visualizing Resistance Mechanisms
Caption: Overview of β-Lactam Resistance in Gram-Negative Bacteria.
Section 2: Enzymatic Degradation via β-Lactamases
The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[5]
Frequently Asked Questions (FAQs)
Q1: My nitrocefin assay is showing a positive result (red color) even in my negative control. What's happening?
A1: This is a common issue that can arise from a few sources. Firstly, the nitrocefin solution itself might be degraded. It is light-sensitive and should be stored protected from light at -20°C.[6] Secondly, the buffer used to dilute the nitrocefin may be at an incorrect pH, leading to spontaneous hydrolysis. Ensure your buffer is at a neutral pH (around 7.0).[7] Lastly, contamination of your reagents or labware with β-lactamase-producing organisms can also lead to false positives.[8]
Q2: I'm not seeing any color change in my assay, even with a known β-lactamase-producing strain. What should I check?
A2: A lack of color change suggests no β-lactamase activity. First, verify the viability and correct strain of your positive control. Next, ensure your nitrocefin solution is active; you can test it with a commercially available β-lactamase. Also, confirm the incubation time is sufficient, as some weaker β-lactamases may require up to 30 minutes for a visible color change.[7] Finally, check that your bacterial lysate was prepared correctly to release the enzyme.
Experimental Protocol & Troubleshooting: Nitrocefin Assay
This protocol outlines a simple, reliable method for detecting β-lactamase activity using the chromogenic substrate nitrocefin.
Protocol 1: Nitrocefin Assay for β-Lactamase Activity
Materials:
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bacterial colonies for testing
-
Sterile microscope slides or microtiter plate
-
Sterile loops or pipette tips
Procedure:
-
Prepare Nitrocefin Stock Solution (e.g., 5 mg/mL): Dissolve nitrocefin powder in DMSO. This stock solution should be stored at -20°C, protected from light.[7]
-
Prepare Nitrocefin Working Solution (e.g., 0.5 mg/mL): Dilute the stock solution in PBS (pH 7.0). The working solution should be a pale yellow color. If it appears red, it has likely degraded and should be discarded.[6]
-
Slide Assay:
-
Place a drop of the nitrocefin working solution onto a clean microscope slide.
-
Using a sterile loop, pick a single, well-isolated colony and emulsify it in the drop of nitrocefin.
-
Observe for a color change from yellow to red. A positive result is typically visible within 15 minutes.[9]
-
-
Microtiter Plate Assay (for quantitative analysis):
-
Prepare a bacterial lysate to release the periplasmic β-lactamases.
-
Add the lysate to the wells of a 96-well plate.
-
Add the nitrocefin working solution to each well.
-
Measure the absorbance at 490 nm over time using a plate reader. The rate of color change is proportional to the β-lactamase activity.[5]
-
Troubleshooting Guide: Nitrocefin Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| False positive (red color in negative control) | 1. Degraded nitrocefin solution.[6] 2. Incorrect buffer pH.[7] 3. Contamination.[8] | 1. Prepare fresh nitrocefin working solution. Store stock solution protected from light at -20°C. 2. Ensure the buffer pH is neutral (7.0). 3. Use fresh, sterile reagents and labware. |
| False negative (no color change with positive control) | 1. Inactive positive control strain. 2. Insufficient incubation time.[7] 3. Ineffective cell lysis. | 1. Verify the viability and identity of your positive control. 2. Extend the incubation time up to 30 minutes. 3. Optimize your cell lysis protocol to ensure enzyme release. |
| Weak or slow color change | 1. Low β-lactamase expression. 2. Presence of a weak β-lactamase. | 1. Ensure optimal growth conditions for the bacteria to induce enzyme expression. 2. Allow for a longer incubation period and consider a more sensitive detection method if necessary. |
Section 3: Altered Membrane Permeability and Efflux Pumps
Gram-negative bacteria possess an outer membrane that can act as a permeability barrier to β-lactams. Furthermore, many bacteria have efflux pumps that actively transport antibiotics out of the cell before they can reach their PBP targets.[4]
Frequently Asked Questions (FAQs)
Q1: My efflux pump inhibitor (EPI) isn't potentiating the activity of my β-lactam antibiotic. Does this mean efflux is not a resistance mechanism in my strain?
A1: Not necessarily. The EPI you are using may not be effective against the specific efflux pump(s) present in your bacterial strain.[10] Different pumps have different substrate specificities. Consider testing a panel of EPIs with different mechanisms of action. Also, the primary resistance mechanism might be something other than efflux, such as high-level β-lactamase production or target-site mutations.
Q2: I'm seeing high background fluorescence in my ethidium bromide (EtBr) efflux assay. How can I reduce this?
A2: High background fluorescence can be due to damaged cell membranes, leading to excessive EtBr uptake.[10] Handle the cells gently during washing steps. Also, optimize the EtBr loading concentration and time; too high a concentration or too long an incubation can lead to high intracellular levels that are difficult to pump out.[10] Ensure thorough washing to remove all extracellular EtBr before starting the efflux measurement.
Experimental Protocol & Troubleshooting: Efflux Pump Activity
This protocol describes a real-time efflux assay using a fluorescent dye to measure the activity of efflux pumps.
Protocol 2: Real-Time Efflux Assay with a Fluorescent Dye
Materials:
-
Bacterial culture in mid-log phase
-
Fluorescent dye (e.g., ethidium bromide or Nile Red)
-
Efflux pump inhibitor (EPI) as a control (e.g., CCCP or PAβN)
-
Glucose solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescent plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells with PBS.
-
Loading with Dye: Resuspend the cells in PBS containing the fluorescent dye and an EPI (to de-energize the pumps and allow dye accumulation). Incubate to allow the dye to enter the cells.
-
Washing: Centrifuge the cells to remove the dye- and EPI-containing buffer. Wash the cells multiple times with PBS to remove all extracellular dye.
-
Initiating Efflux: Resuspend the dye-loaded cells in PBS. Add glucose to energize the cells and initiate efflux.
-
Measuring Fluorescence: Immediately begin measuring the fluorescence over time. A decrease in fluorescence indicates the efflux of the dye from the cells.[2]
Troubleshooting Guide: Efflux Pump Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No decrease in fluorescence after adding glucose | 1. Inactive efflux pumps. 2. Insufficient glucose to energize cells. 3. Dye is not a substrate for the efflux pumps. | 1. Use a positive control strain with known active efflux pumps. 2. Ensure the glucose concentration is sufficient. 3. Try a different fluorescent dye. |
| High background fluorescence | 1. Damaged cell membranes.[10] 2. Incomplete washing of extracellular dye.[10] 3. Sub-optimal dye loading conditions.[10] | 1. Handle cells gently during centrifugation and resuspension. 2. Increase the number of washing steps. 3. Optimize dye concentration and loading time. |
| EPI shows no effect | 1. EPI is not effective against the specific pumps.[10] 2. Efflux is not the primary resistance mechanism. | 1. Test a panel of different EPIs. 2. Investigate other resistance mechanisms (e.g., β-lactamase production, PBP mutations). |
Section 4: Target Modification - Penicillin-Binding Proteins (PBPs)
Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, rendering the drugs less effective.[3]
Frequently Asked Questions (FAQs)
Q1: How can I determine if PBP modification is the cause of resistance in my bacterial isolate?
A1: A common method is a competition assay using a fluorescently labeled penicillin, such as Bocillin FL.[11] You would incubate bacterial cell membranes with varying concentrations of your test β-lactam and then add a fixed concentration of Bocillin FL. Reduced binding of the fluorescent penicillin in the presence of your test antibiotic indicates competition for the same PBP binding sites. A resistant strain will require a higher concentration of the test antibiotic to outcompete the fluorescent penicillin, indicating a lower affinity of its PBPs for the drug.
Q2: My PBP binding assay is showing a very weak signal. What can I do to improve it?
A2: A weak signal can be due to several factors. Ensure you are using a sufficient concentration of your PBP-containing sample (e.g., purified protein or membrane preparation).[12] Optimize the concentration of your fluorescently labeled penicillin and the incubation time to allow for complete binding.[12] Also, verify that your PBP preparation is active, as PBPs can be unstable.
Experimental Protocol & Troubleshooting: PBP Binding Assay
This protocol provides a general framework for a competitive PBP binding assay.
Protocol 3: Competitive PBP Binding Assay
Materials:
-
Bacterial cell membrane preparation
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Test β-lactam antibiotic
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation: Grow bacteria and prepare cell membrane fractions containing the PBPs.
-
Competition Reaction: In separate tubes, incubate the membrane preparation with a range of concentrations of your test β-lactam antibiotic.
-
Labeling: Add a fixed concentration of fluorescently labeled penicillin to each tube and incubate to allow binding to any available PBPs.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will decrease as the concentration of the competing unlabeled β-lactam increases.[13]
Troubleshooting Guide: PBP Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no fluorescent signal | 1. Insufficient PBP concentration.[12] 2. Low concentration or degradation of fluorescent penicillin.[12] 3. Inactive PBPs.[12] | 1. Increase the amount of membrane preparation used. 2. Use a higher concentration of fresh fluorescent penicillin. 3. Prepare fresh membrane fractions and handle them on ice. |
| High background fluorescence | 1. Non-specific binding of the fluorescent probe.[13] 2. Incomplete removal of unbound probe. | 1. Include a control with no membrane preparation to assess background. 2. Optimize washing steps after the labeling reaction. |
| No competition observed with test antibiotic | 1. PBP modification is not the resistance mechanism. 2. The test antibiotic does not bind to the major PBPs. | 1. Investigate other resistance mechanisms. 2. Confirm the expected PBP targets of your antibiotic. |
Section 5: Synergy Testing with Checkerboard Assays
Combining a β-lactam with a β-lactamase inhibitor or an efflux pump inhibitor can restore its efficacy. The checkerboard assay is a common method to assess these synergistic interactions.
Frequently Asked Questions (FAQs)
Q1: How do I interpret the results of my checkerboard assay?
A1: The results are interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[14]
Q2: My checkerboard assay results are not reproducible. What are the common sources of variability?
A2: Inconsistent pipetting is a major source of error in preparing the two-dimensional dilutions.[15] Ensure your pipettes are calibrated and use careful technique. Evaporation from the outer wells of the microtiter plate, known as the "edge effect," can also alter drug concentrations.[15] To avoid this, you can fill the outer wells with sterile broth and not use them for your experiment. Finally, subjective visual interpretation of growth can lead to variability; using a plate reader to measure optical density provides a more objective endpoint.[15]
Experimental Protocol & Troubleshooting: Checkerboard Assay
This protocol details the setup and interpretation of a checkerboard assay.
Protocol 4: Checkerboard Synergy Assay
Materials:
-
96-well microtiter plates
-
Two antimicrobial agents (e.g., a β-lactam and a β-lactamase inhibitor)
-
Bacterial inoculum at a standardized concentration (e.g., 0.5 McFarland)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Microplate reader (optional)
Procedure:
-
Plate Setup:
-
Along the x-axis of the plate, prepare serial dilutions of Drug A.
-
Along the y-axis, prepare serial dilutions of Drug B.
-
This creates a matrix where each well has a unique combination of concentrations of the two drugs.
-
Include control wells with each drug alone, and a growth control well with no drugs.[16]
-
-
Inoculation: Inoculate all wells (except for a sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by measuring optical density with a plate reader.
-
Calculating the FIC Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B[14]
-
Troubleshooting Guide: Checkerboard Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inaccurate pipetting.[15] 2. Edge effects.[15] 3. Inconsistent inoculum. | 1. Calibrate pipettes and use proper technique. 2. Fill outer wells with sterile broth and exclude from analysis. 3. Ensure the inoculum is well-mixed and at the correct density. |
| Discrepancy between visual reading and plate reader | 1. Biofilm formation at the bottom of wells. 2. Partial inhibition of growth. | 1. Vigorously resuspend the contents of the wells before reading. 2. Define a clear threshold for growth inhibition (e.g., 80% reduction in OD). |
| Unexpected antagonism | 1. True antagonistic interaction. 2. Degradation of one of the compounds. | 1. Confirm the result with a time-kill assay. 2. Check the stability of the compounds in the assay medium. |
Visualizing Synergy and Antagonism
Caption: Workflow for the interpretation of checkerboard assay results.
References
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2021, August 4). RSC Publishing. [Link]
-
Nitrocefin test: Principle, Procedure, Uses. (2015, April 23). Microbe Online. [Link]
-
Antimicrobial Mechanisms and Resistance. (n.d.). Labster. [Link]
-
A Method to Assay Penicillin-Binding Proteins. (n.d.). Springer Nature Experiments. [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020, March 5). Bio-protocol. [Link]
-
Beta (β) Lactamase Test: Principle, Types, Procedure, Results. (2023, May 30). Microbe Notes. [Link]
-
How to assess bacterial permeability? (2024, June 30). ResearchGate. [Link]
-
Outer-membrane permeability test. (n.d.). Bio-protocol. [Link]
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016, July 5). ASM Journals. [Link]
-
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.). Bentham Science. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
-
Editorial Synergy, antagonism, and what the chequerboard puts between them. (2025, August 7). ResearchGate. [Link]
-
Comparison of methods of interpretation of checkerboard synergy testing. (2025, August 7). ResearchGate. [Link]
-
A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB. (2015, March 11). PubMed Central. [Link]
-
[Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?]. (n.d.). PubMed. [Link]
-
Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. (n.d.). NIH. [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (n.d.). MDPI. [Link]
-
Penicillin Binding Protein Assay. (n.d.). Hancock Lab. [Link]
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016, July 5). ASM Journals. [Link]
-
Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. (2023, December 5). PMC. [Link]
-
Penicillin-Binding Protein Imaging Probes. (n.d.). PMC. [Link]
-
Penicillin-Binding Protein (PBP2/) Latex Agglutination Test. (n.d.). Thermo Fisher Scientific. [Link]
-
Synergy assessed by checkerboard. A critical analysis. (n.d.). PubMed. [Link]
-
Assays for Β-Lactamase Activity and Inhibition. (n.d.). Springer Nature Experiments. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. (n.d.). PMC. [Link]
-
Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. (2013, September 17). Emery Pharma. [Link]
-
Modification of penicillin-binding proteins as mechanisms of beta-lactam resistance. (n.d.). ASM Journals. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Complexities of β-Lactam Antibiotic Degradation in Growth Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-lactam antibiotics. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of these critical compounds in experimental growth media. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of β-lactam antibiotics in growth media.
Q1: What is the primary mechanism of non-enzymatic degradation for β-lactam antibiotics in growth media?
A1: The primary mechanism of non-enzymatic degradation is the hydrolysis of the amide bond in the four-membered β-lactam ring.[1][2] This reaction is highly dependent on pH and temperature. The strained nature of the fused ring system in penicillins and cephalosporins makes the β-lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and inactivation of the antibiotic.[2][3]
Q2: How do pH and temperature affect the stability of β-lactam antibiotics?
A2: Both pH and temperature are critical factors. Generally, β-lactam antibiotics exhibit a U-shaped stability profile with respect to pH, with maximal stability typically occurring in the slightly acidic to neutral pH range (pH 5-7).[4][5] Under acidic or alkaline conditions, the rate of hydrolysis increases significantly.[4][6] Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis, thus reducing the half-life of the antibiotic in solution.[7][8] For long-term storage of antibiotic-containing media, -70°C is recommended over -20°C or 4°C to minimize degradation.[7]
Q3: Can components of the growth media itself contribute to β-lactam degradation?
A3: Yes, several components in complex growth media can influence β-lactam stability. Transition metal ions, often present as trace elements in media formulations, can catalyze the degradation of β-lactams.[4] Additionally, some media components may act as nucleophiles, directly attacking the β-lactam ring. The composition of the media can also affect the pH, further influencing stability.
Q4: What is β-lactamase and how does it contribute to degradation?
A4: β-Lactamases are enzymes produced by some bacteria that catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[9][10] This is a primary mechanism of bacterial resistance.[3] These enzymes are highly efficient and can rapidly degrade β-lactam antibiotics in the vicinity of the bacteria, both in vivo and in vitro.[9] There are different classes of β-lactamases with varying substrate specificities for different types of β-lactam antibiotics.[11]
Q5: How can I determine if my β-lactam antibiotic is degrading during my experiment?
A5: A common indicator of antibiotic degradation during an experiment, such as a Minimum Inhibitory Concentration (MIC) assay, is the phenomenon of "regrowth," where bacterial growth is initially inhibited but then resumes after a delay.[5] This suggests that the concentration of the active antibiotic has fallen below the inhibitory level. For a quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the intact antibiotic over time.[8]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Symptoms:
-
You observe significant variability in your MIC results for the same antibiotic and bacterial strain across different experiments.
-
The MIC values you obtain are consistently higher than what is reported in the literature for your reference strains.
-
You notice bacterial regrowth in the wells of your MIC plate after prolonged incubation (e.g., 24 hours).[5]
Root Cause Analysis:
This is a classic sign of antibiotic degradation during the course of the assay. Many standard MIC assays run for 16-24 hours, a timeframe during which some β-lactams can degrade significantly, especially at 37°C.[2][4][12] For example, mecillinam has been shown to have a half-life as short as 2 hours in MOPS medium at 37°C and pH 7.4.[4] This reduction in active antibiotic concentration means the bacteria are not exposed to a constant inhibitory concentration, leading to an overestimation of the true MIC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Corrective Actions:
-
Prepare Fresh Solutions: Always prepare working dilutions of your β-lactam antibiotic from a frozen stock immediately before starting an experiment. Avoid using antibiotic solutions that have been stored at 4°C for extended periods.
-
Control Media pH: Measure the pH of your growth medium after the addition of all supplements. If necessary, adjust the pH to be within the optimal stability range for your specific β-lactam (typically pH 6.0-7.0).[4]
-
Shorten Incubation Time: For faster-growing organisms, consider reading MICs at an earlier time point (e.g., 8 or 12 hours) before significant degradation can occur.
-
Perform a Stability Bioassay: Use the protocol provided below to empirically determine the stability of your antibiotic in your specific experimental conditions.
-
Consider Supplement Dosing: For long-term experiments, a novel strategy is to add a supplement dose of the antibiotic during the incubation to compensate for thermal degradation.[8]
Issue 2: Failure of a β-Lactamase Producing Strain to Grow at High Antibiotic Concentrations
Symptoms:
-
You are testing a known β-lactamase producing strain, but you observe no growth even at high concentrations of a β-lactam antibiotic that it should be resistant to.
Root Cause Analysis:
This counterintuitive result can occur due to the "inoculum effect," where the density of the bacterial population influences the outcome of the susceptibility test. The β-lactamase enzymes are often secreted into the surrounding medium.[11] If the initial inoculum is too low, the concentration of secreted β-lactamase may be insufficient to degrade the antibiotic to a sub-inhibitory level before the bacteria are killed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected susceptibility in resistant strains.
Corrective Actions:
-
Standardize Inoculum: Ensure your bacterial inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This ensures a sufficient starting density of bacteria to produce enough β-lactamase.
-
Confirm β-Lactamase Production: If you continue to see unexpected results, confirm that your bacterial strain is actively producing β-lactamase. This can be done using a chromogenic cephalosporin substrate like nitrocefin, which changes color upon hydrolysis by β-lactamase.
-
Pre-incubation: In some cases, a short pre-incubation of the standardized inoculum in the growth medium before adding the antibiotic can allow for an initial production of β-lactamase.
Key Degradation Pathways
The following diagrams illustrate the fundamental hydrolytic degradation pathways for penicillins and cephalosporins.
Caption: General hydrolytic degradation pathway of Penicillins.
Caption: Degradation pathways of Cephalosporins.
Data Summary: Stability of Common β-Lactams
The following table provides a summary of the stability of several β-lactam antibiotics in different media and conditions, highlighting the importance of considering these factors in experimental design.
| Antibiotic | Medium | pH | Temperature (°C) | Half-life (approx.) | Reference |
| Mecillinam | MOPS | 7.4 | 37 | 2 hours | [4] |
| Mecillinam | LB | ~7.0 | 37 | 4-5 hours | [4] |
| Aztreonam | MOPS | 7.4 | 37 | > 6 hours | [2][12] |
| Cefotaxime | MOPS | 7.4 | 37 | > 6 hours | [2][12] |
| Imipenem | CA-MHB | 7.25 | 37 | 16.9 hours | [8] |
| Meropenem | CA-MHB | 7.25 | 37 | 46.5 hours | [8] |
| Piperacillin | CA-MHB | 7.25 | 37 | 61.5 hours | [8] |
| Cefepime | CA-MHB | 7.25 | 37 | 50.8 hours | [8] |
CA-MHB: Cation-Adjusted Mueller-Hinton Broth
Experimental Protocols
Protocol 1: "Delay Time" Bioassay for Assessing Antibiotic Stability
This protocol, adapted from Brouwers et al. (2020), provides a simple yet effective method to estimate the stability of an antibiotic in your specific growth medium using a plate reader, without the need for direct measurement of the antibiotic concentration.[4]
Principle:
This assay relies on the principle that if an antibiotic is degrading over time, bacterial cultures inoculated into the "aged" antibiotic-containing medium will exhibit a shorter delay in growth compared to cultures inoculated into freshly prepared medium.
Materials:
-
96-well microtiter plate
-
Your bacterial strain of interest
-
Your specific growth medium
-
The β-lactam antibiotic to be tested
-
Plate reader with shaking and temperature control
Procedure:
-
Preparation of Antibiotic Plates:
-
Prepare a solution of your antibiotic in your growth medium at twice the desired final concentration.
-
Dispense 100 µL of this solution into multiple columns of a 96-well plate. For example, for a 4-point time course, prepare 8 columns.
-
Dispense 100 µL of antibiotic-free medium into control wells.
-
-
Staggered Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) in your growth medium.
-
Time 0: Inoculate the first set of antibiotic-containing wells (e.g., column 1) and control wells with 100 µL of the bacterial suspension. This will be your reference.
-
Place the plate in the plate reader set to the desired experimental temperature (e.g., 37°C) with intermittent shaking.
-
Time X (e.g., 2 hours): Remove the plate and inoculate the next set of antibiotic-containing wells (e.g., column 2) with 100 µL of a freshly prepared bacterial suspension.
-
Time Y (e.g., 4 hours): Repeat the inoculation for the next set of wells (e.g., column 3).
-
Time Z (e.g., 6 hours): Repeat for the final set of wells (e.g., column 4).
-
-
Data Acquisition and Analysis:
-
Monitor the optical density (OD) of all wells over time.
-
Compare the growth curves from the different inoculation time points. If the antibiotic is degrading, you will observe that the growth curves for the later inoculation times show a shorter lag phase and/or a faster growth rate compared to the Time 0 inoculation.
-
The extent of the shift in the growth curves can be used to estimate the half-life of the antibiotic under your experimental conditions.
-
References
- Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.
- Gengo, F. M., & Mann, J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 27(4), 528–532.
- Toth, M., et al. (2016). Possible mechanism of β-lactam ring hydrolysis by subclass B1 metallo-β-lactamases.
- He, J., et al. (2023). Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases (MBLs).
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198.
- Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00877-23.
- Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3474-3491.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.
- Schleicher, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- Barry, A. L., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(6), 897-901.
- Hottlet, J., et al. (2017). Limitations of beta-lactam therapy for infections caused by susceptible Gram-positive bacteria. The Journal of Infection, 69(5), 411-421.
- Hardy Diagnostics. (2017). Resistance to β-Lactam Antibiotics: New Solutions to an Old Problem. Hardy Diagnostics.
- Wikipedia. (n.d.). Penicillin. Wikipedia.
- Schleicher, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- 5 Minute Antimicrobials. (2022, December 4). Beta-lactamase Inhibitors. YouTube.
- Hottlet, J., et al. (2017). Limitations of beta-lactam therapy for infections caused by susceptible Gram-positive bacteria.
- Paps, J., et al. (2020). Measurement uncertainty of β-lactam antibiotics results: estimation and clinical impact on therapeutic drug monitoring.
- Rominski, A., et al. (2017). Effect of β-lactamase production and β-lactam instability on MIC testing results for Mycobacterium abscessus.
- Doern, G. V. (2014). The Clinical Predictive Value (or Lack Thereof) of the Results of In Vitro Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 52(9), 3188-3193.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- FUJIFILM Irvine Scientific. (2023, October 9). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. FUJIFILM Irvine Scientific.
- Maciążek-Jurczyk, M., et al. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 22(16), 8935.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing β-Lactam Synthesis Efficiency Through Catalyst Selection
Welcome to the Technical Support Center for β-Lactam Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the β-lactam core, a critical structural motif in numerous antibiotics.[1][2] As your Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide
This section addresses the most common challenges encountered during the catalytic synthesis of β-lactams. Each problem is broken down into potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired β-Lactam
A low or nonexistent yield is one of the most frequent yet complex issues. The root cause can range from reagent instability to suboptimal catalyst activity.
Potential Cause A: Catalyst Inactivity or Decomposition
-
Why it happens: The chosen catalyst may not be robust enough for the reaction conditions (e.g., temperature, solvent) or may be poisoned by impurities in the starting materials or solvent. For instance, some metal catalysts are highly sensitive to air or moisture.
-
Solutions:
-
Verify Catalyst Compatibility: Ensure the catalyst is suitable for the specific reaction (e.g., Staudinger cycloaddition, C-H amidation). Recent literature highlights the use of nickel-hydride (NiH) species for suppressing unwanted side reactions and rhodium(II) complexes for intramolecular C-H insertion.[2][3]
-
Optimize Catalyst Loading: While increasing catalyst loading might seem intuitive, it can sometimes lead to side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction.[4] Experiment with a range of catalyst loadings (e.g., 0.1 mol% to 10 mol%) to find the optimal concentration. For example, fused DMAP/ferrocene-based catalysts have been shown to be effective at loadings as low as 0.1 mol%.[2]
-
Ensure Inert Atmosphere: For air- and moisture-sensitive catalysts (e.g., many palladium and copper complexes), conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Potential Cause B: Poor Reactivity of Starting Materials
-
Why it happens: The electronic and steric properties of your substrates, such as the imine and the ketene (or ketene precursor), are critical. Electron-withdrawing groups on the ketene and electron-donating groups on the imine generally accelerate the initial nucleophilic attack in a Staudinger cycloaddition.[5][6] Bulky substituents can sterically hinder the approach of the reactants.
-
Solutions:
-
Modify Substituents: If possible, modify the electronic properties of your substrates. For example, using an N-tosyl or N-Boc imine can enhance its electrophilicity.[2]
-
In Situ Generation of Ketenes: Ketenes are prone to polymerization and dimerization.[5] Generating the ketene in situ from an acid chloride using a tertiary amine base is a standard and effective strategy to maintain a low, steady concentration, minimizing side reactions.[7]
-
Potential Cause C: Suboptimal Reaction Conditions
-
Why it happens: Temperature, solvent, and concentration directly influence reaction kinetics and equilibrium. An incorrect temperature might not provide enough energy to overcome the activation barrier or could promote decomposition. The solvent polarity can affect the stability of intermediates.[4]
-
Solutions:
-
Temperature Screening: Systematically screen a range of temperatures. While lower temperatures often improve selectivity, they can decrease the reaction rate.[4]
-
Solvent Selection: The choice of solvent can be critical. For example, in some asymmetric syntheses, a specific mixture of solvents like CH₂Cl₂ and toluene was found to be optimal for both yield and enantiocontrol.[4] Test a range of aprotic solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).
-
Concentration Adjustment: Highly dilute conditions can sometimes improve selectivity and yield by disfavoring intermolecular side reactions like ketene polymerization.[8]
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in β-lactam synthesis.
Problem 2: Poor Stereoselectivity (Diastereoselectivity/Enantioselectivity)
Controlling the stereochemistry at C3 and C4 is paramount, as biological activity is often specific to a single stereoisomer.[1]
Potential Cause A: Ineffective Chiral Catalyst or Ligand
-
Why it happens: The catalyst system is the primary driver of stereoselectivity. An achiral catalyst will produce a racemic mixture, while an ineffective chiral catalyst will yield low enantiomeric excess (ee) or diastereomeric ratio (dr). The choice of chiral ligand is crucial for metal-catalyzed reactions.[4]
-
Solutions:
-
Ligand Selection: Screen a library of chiral ligands. For palladium-catalyzed reactions, chiral fluorinated BINOL ligands have proven effective.[1] For copper-catalyzed cross-coupling, specific N,N,N-ligands are often required.[1] Chiral N-heterocyclic carbenes (NHCs) and cinchona alkaloids (like benzoylquinine) are powerful organocatalysts for inducing high stereoselectivity in Staudinger reactions.[2][9]
-
Bifunctional Catalysis: Employ bifunctional catalysts that can activate both reaction partners. For instance, a system pairing a chiral nucleophile with an achiral Lewis acid can afford optically enriched β-lactams in high yields.[9]
-
Potential Cause B: Reaction Temperature is Too High
-
Why it happens: Lowering the reaction temperature often enhances enantioselectivity.[4] At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the transition states leading to the major and minor enantiomers, thus eroding stereocontrol.
-
Solutions:
-
Conduct Reactions at Low Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. While this may slow the reaction rate, the improvement in selectivity is often significant.
-
Potential Cause C: Isomerization of Intermediates or Product
-
Why it happens: In the Staudinger reaction, the initial zwitterionic intermediate can isomerize before ring closure, affecting the final cis/trans ratio.[6] The final product can also epimerize under harsh basic or acidic conditions during workup or purification.
-
Solutions:
-
Control Reaction Kinetics: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-β-lactam.[6] Adjusting substrate electronics can lock in the desired diastereomer.
-
Use a Non-Nucleophilic Base: When generating ketenes from acid chlorides, use a bulky, non-nucleophilic base (e.g., a proton sponge, 2,6-lutidine) instead of a simple tertiary amine like triethylamine, which can sometimes catalyze isomerization.[10]
-
Neutral Workup: Ensure the workup and purification steps are performed under neutral or near-neutral conditions to prevent product epimerization.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my β-lactam synthesis?
The optimal catalyst depends on the specific transformation.
-
Staudinger [2+2] Cycloaddition: This is the most traditional method.[1][11] For asymmetric versions, chiral nucleophilic catalysts are key.
-
Organocatalysts: Chiral N-heterocyclic carbenes (NHCs) or cinchona alkaloids (e.g., benzoylquinine) are highly effective for promoting enantioselective reactions between ketenes and imines.[2][9]
-
Lewis Acids: In some cases, Lewis acids like In(OTf)₃ or Zn(OTf)₂ can act as co-catalysts to activate the imine, improving yield and selectivity.[2]
-
-
Intramolecular C-H Amidation: This modern approach forms the C-N bond via C-H activation.
-
Metal Catalysts: Rhodium(II) and Palladium(II) complexes are commonly used. For example, PdCl₂(PhCN)₂ with a chiral BINOL-derived ligand can achieve high enantioselectivity.[1]
-
Enzyme Catalysts: Engineered enzymes, such as myoglobin variants, have been developed for the asymmetric synthesis of β-, γ-, and δ-lactams via C-H amidation, offering excellent enantioselectivity (often >99% ee).[12][13]
-
-
Kinugasa Reaction: This copper-catalyzed reaction between a terminal alkyne and a nitrone is excellent for forming 4-substituted β-lactams.[10]
Catalyst Selection Decision Tree
Caption: A decision tree for selecting a catalyst system based on the synthetic route.
Q2: What are the primary side reactions in a Staudinger cycloaddition, and how can they be minimized?
The most common side reactions are:
-
Ketene Dimerization/Polymerization: Ketenes are highly reactive and can react with themselves.
-
Solution: Generate the ketene in situ from a stable precursor (e.g., acid chloride and base) at a low temperature to keep its concentration minimal.[5]
-
-
Imine Hydrolysis: The presence of water can hydrolyze the imine back to its corresponding aldehyde/ketone and amine.
-
Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[5]
-
-
[4+2] Cycloaddition: If using α,β-unsaturated imines or ketenes, a Diels-Alder-type reaction can compete, forming dihydropyridinones.[5]
-
Solution: This is substrate-dependent. If this pathway is dominant, a different synthetic strategy or catalyst system that favors the [2+2] pathway may be necessary.
-
Staudinger Reaction Mechanism and Side Reactions
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam synthesis [organic-chemistry.org]
- 11. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Boc-Freidinger's Lactam: An NMR and X-ray Crystallography Analysis
In the landscape of modern drug discovery and peptidomimetics, the conformational rigidity of molecular scaffolds is a cornerstone of rational design. Boc-Freidinger's lactam, a valuable constrained dipeptide mimetic, serves as a pivotal building block for crafting molecules with enhanced biological activity and metabolic stability.[1][2] The precise three-dimensional arrangement of this molecule dictates its interaction with biological targets, making its structural elucidation a critical step in the research and development pipeline. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the comprehensive structural analysis of this compound.
The Subject of Our Analysis: this compound
This compound, chemically known as (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid, is a chiral molecule featuring a lactam ring, a Boc-protecting group, and a pentanoic acid side chain.[3] Its constrained cyclic nature limits the conformational freedom, pre-organizing the molecule into a specific shape that can mimic secondary protein structures like β-turns.[2][4] Understanding this conformation is paramount for its application in medicinal chemistry.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | C15H26N2O5 | 314.38 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution-State Conformation
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution, providing insights into the dynamic conformational equilibria that are often biologically relevant.
The Causality Behind the NMR Experiment
For a molecule like this compound, a suite of NMR experiments is necessary to piece together its structural puzzle. 1D NMR (¹H and ¹³C) provides the initial census of protons and carbons, while 2D NMR experiments reveal the connectivity and spatial relationships between these nuclei.
-
¹H NMR: Reveals the chemical environment of each proton. The chemical shift (δ) is indicative of the electron density around the proton, while the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for defining the ring pucker and side-chain orientation.
-
¹³C NMR: Provides a map of the carbon skeleton. The chemical shifts of the carbonyl carbons are particularly sensitive to the conformation of the lactam ring and the Boc-protecting group.[5]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of spin systems within the leucine and pyroglutamate moieties.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of the carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across the molecule, for instance, between the leucine side chain and the lactam ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the crucial distance restraints needed to build a 3D model of the molecule's predominant conformation in solution.
Expected NMR Data for this compound
While specific experimental data for this exact molecule is not publicly available, based on its structure and data from similar compounds, we can predict the expected chemical shifts.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (3C), ~80.0 (1C) | NOEs to adjacent protons |
| Boc (C=O) | - | ~155.0 | HMBC to Boc protons |
| Leucine α-H | ~4.2 (dd) | ~55.0 | COSY to β-H, HMBC to lactam carbons |
| Leucine β-CH₂ | ~1.7 (m, 2H) | ~40.0 | COSY to α-H and γ-H |
| Leucine γ-CH | ~1.6 (m, 1H) | ~25.0 | COSY to β-CH₂ and δ-CH₃ |
| Leucine δ-CH₃ | ~0.9 (d, 6H) | ~22.0 | COSY to γ-H |
| Leucine COOH | ~10-12 (br s) | ~175.0 | - |
| Pyroglutamate α-H | ~4.5 (m, 1H) | ~60.0 | COSY to β-CH₂, HMBC to lactam C=O |
| Pyroglutamate β-CH₂ | ~2.2 (m, 2H) | ~30.0 | COSY to α-H and γ-CH₂ |
| Pyroglutamate γ-CH₂ | ~2.4 (m, 2H) | ~35.0 | COSY to β-CH₂ |
| Lactam C=O | - | ~178.0 | HMBC to α-H and γ-CH₂ |
| Amide NH | ~7.0 (d) | - | COSY to α-H, NOEs to nearby protons |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the observed conformation due to varying hydrogen bonding interactions.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (≥500 MHz for detailed structural work). This should include ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY experiments.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Assignment: Use the combination of 1D and 2D spectra to assign all proton and carbon resonances. Start with the most distinct signals (e.g., the Boc group singlet) and use COSY, HSQC, and HMBC to walk through the spin systems.
-
Conformational Analysis: Analyze the coupling constants in the ¹H spectrum to determine dihedral angles. Quantify the NOE cross-peak intensities from the NOESY spectrum to derive interproton distance restraints.
-
Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an atomic-resolution view of a molecule's structure in its crystalline solid state. This technique is considered the "gold standard" for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
The Rationale for Crystallographic Analysis
For this compound, a crystal structure would definitively establish a single, static conformation. This information is invaluable for:
-
Validating computational models: The crystal structure serves as a benchmark for theoretical conformational searches.
-
Understanding intermolecular interactions: The crystal packing reveals how the molecules interact with each other through hydrogen bonds, van der Waals forces, and other non-covalent interactions. This can provide insights into how the molecule might interact with a biological target.
-
Absolute stereochemistry determination: In favorable cases, X-ray crystallography can be used to determine the absolute configuration of chiral centers.
Expected Crystal Structure Features
A crystal structure of this compound would likely reveal:
-
A well-defined conformation of the lactam ring and the leucine side chain.
-
Intermolecular hydrogen bonding involving the carboxylic acid group and the amide N-H group, potentially forming dimers or extended networks.
-
Specific packing arrangements influenced by the bulky Boc group.
Experimental Protocol for X-ray Crystallography
-
Crystallization: This is often the most challenging step. It involves dissolving the purified this compound in a suitable solvent and slowly inducing crystallization. Common methods include slow evaporation, vapor diffusion, and cooling. A variety of solvents and solvent mixtures should be screened to find conditions that yield single crystals of sufficient size and quality.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final structure is validated to ensure its chemical and geometric sensibility. The final atomic coordinates are typically deposited in a crystallographic database.
Comparative Analysis: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Crystalline Solid |
| Information Obtained | 3D structure in solution, conformational dynamics, connectivity, relative stereochemistry. | Precise 3D structure in the solid state, bond lengths, bond angles, packing, absolute stereochemistry (sometimes). |
| Strengths | Provides information on the behavior of the molecule in a more biologically relevant (solution) environment. Can detect conformational flexibility and equilibria. | Provides a highly accurate and precise static picture of the molecular structure. Unambiguous determination of atomic positions. |
| Limitations | Structure is an average over time and the ensemble of conformations. Distance restraints from NOEs are less precise than atomic coordinates from crystallography. | The conformation in the crystal may not be the same as the biologically active conformation in solution due to packing forces. The crystallization process can be a significant bottleneck. |
| Experimental Difficulty | Sample preparation is generally straightforward. Data acquisition and analysis require expertise in multi-dimensional NMR. | Growing high-quality single crystals can be very challenging and time-consuming. Data collection and refinement are relatively automated. |
Conclusion: A Synergistic Approach
For a comprehensive understanding of this compound, NMR spectroscopy and X-ray crystallography are not mutually exclusive but rather highly complementary techniques. NMR provides a picture of the molecule's conformational landscape in solution, which is crucial for understanding its interactions in a biological context. X-ray crystallography, on the other hand, offers a high-resolution snapshot of a low-energy conformation, providing a valuable structural benchmark. The judicious application of both methods will provide the most complete and robust structural characterization of this important peptidomimetic building block, thereby accelerating its application in drug design and development.
References
- Aubé, J., et al. (Year). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry.
- Princeton University, Macmillan Group. (Year). Supplementary Information.
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1546. [Link]
- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
- Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate.
- ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H26N2O5 | CID 13145584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Boc-Freidinger's Lactam and Other β-Turn Mimetics for Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of peptidomimetics, the ability to constrain peptide conformations is paramount to enhancing therapeutic potential. Peptides, while offering high specificity and potency, are often plagued by poor metabolic stability and low bioavailability.[1][2] The β-turn, a ubiquitous secondary structure motif where the polypeptide chain reverses its direction, is crucial for molecular recognition and protein-protein interactions (PPIs).[3][4] Consequently, synthetic molecules that mimic the β-turn structure have become invaluable tools for developing novel therapeutics with improved pharmacokinetic profiles.[2]
Among the pioneering and most widely utilized scaffolds is the Boc-Freidinger's lactam, a conformationally constrained dipeptide analogue.[5][6] This guide provides a comprehensive comparison of this compound with other prominent β-turn mimetics, offering objective performance analysis supported by experimental data to aid researchers in selecting the optimal scaffold for their drug design endeavors.
The Central Role of β-Turns and the Rise of Mimetics
β-turns are comprised of four amino acid residues (i to i+3) and are stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[5] They are critical for the bioactivity of many peptides and proteins, often constituting the recognition motif for receptors and enzymes.[7] However, in their native state, short peptides are highly flexible and exist as a mixture of conformers in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation.[5]
β-turn mimetics are designed to lock the peptide backbone into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing stability.[8] The ideal mimetic should not only enforce the desired turn geometry but also be synthetically accessible and allow for the versatile introduction of side-chain functionalities to mimic the natural amino acid residues.
This compound: The Gold Standard
Introduced in the early 1980s by Freidinger and his team at Merck, the lactam-bridged dipeptide was a landmark achievement in the design of conformationally constrained peptides.[5][6] this compound is an amino-γ-lactam (Agl) bridged dipeptide that effectively stabilizes a Type II' β-turn.[4][9] This constraint limits the conformational space accessible to the peptide backbone, pre-organizing it into a bioactive conformation.[9]
The synthesis of Freidinger lactams was originally achieved through the intramolecular alkylation of a methionine-containing dipeptide.[9] More contemporary methods have since been developed, including strategies utilizing microwave irradiation and selenomethionine-mediated cyclization, which offer improved efficiency and milder reaction conditions.[9][10]
The utility of Freidinger lactams has been demonstrated in a wide array of therapeutic areas, including the development of inhibitors for renin, angiotensin-converting enzyme (ACE), and serine proteases, as well as in potent analogues of bioactive peptides like somatostatin and LHRH.[4][6][11]
A Comparative Analysis of β-Turn Mimetics
While the Freidinger lactam remains a cornerstone in peptidomimetic design, a diverse range of alternative scaffolds have been developed, each with its own set of advantages and disadvantages. Here, we compare the this compound to other key classes of β-turn mimetics based on conformational stability, biological activity, and synthetic accessibility.
Conformational Stability: Locking in the Bioactive Fold
The primary function of a β-turn mimetic is to induce and stabilize a specific turn conformation. This can be assessed through various biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling.
A study evaluating different β-turn mimics as folding nucleators within the Pin 1 WW domain, a three-stranded β-sheet protein, classified them into weak, native-like, and strong nucleators based on their impact on protein folding rates.[12] This provides a functional measure of their ability to pre-organize a peptide chain.
| Mimetic Class | Key Structural Features | Typical Turn Type Induced | Conformational Rigidity | Supporting Evidence |
| Freidinger's Lactam | γ-Lactam bridged dipeptide | Type II' | High | NMR studies confirm stabilization of Type II' β-turns.[9] |
| Diketopiperazines (DKPs) | Cyclic dipeptides | Varies with substitution | Moderate to High | Can act as β-turn mimetics, with conformation dependent on substituents.[10][13] |
| Carbocyclic Mimetics | Cycloalkane-based scaffolds | Varies (e.g., Type I, II') | High | Design allows for precise control over dihedral angles. |
| Triazole-based Mimetics | 1,4-disubstituted 1,2,3-triazole | trans-amide isostere | Moderate | "Click chemistry" derived; can act as β-turn inducers rather than rigid stabilizers. |
| β-Amino Acid Peptides | Peptides containing β-amino acids | Can induce turns | Low to Moderate | Often more flexible than cyclic mimetics; can act as turn inducers. |
Biological Activity: From Mimicry to Potency
The ultimate test of a β-turn mimetic is its ability to confer high biological activity to the resulting peptidomimetic. This is typically assessed through binding assays (e.g., measuring Ki or Kd values) or functional assays (e.g., measuring IC50 or EC50 values).
For instance, a library of β-turn mimetics based on a trans-pyrrolidine-3,4-dicarboxamide scaffold was screened against G-protein coupled receptors (GPCRs), identifying potent ligands for the κ-opioid receptor with Ki values in the nanomolar range.[3] Another study demonstrated that incorporating an (S)-α-methylproline mimetic into a peptide antigen significantly improved its binding affinity for monoclonal antibodies.[14]
While direct head-to-head comparisons are often system-dependent, the wealth of literature on Freidinger lactams provides strong evidence of their ability to enhance biological potency across numerous targets.
Pharmacokinetic Properties: Enhancing Drug-likeness
A key driver for using β-turn mimetics is to improve the pharmacokinetic properties of peptides, particularly their stability against proteolytic degradation.
| Mimetic Class | Proteolytic Stability | Rationale |
| Freidinger's Lactam | Enhanced | The lactam bridge protects the adjacent peptide bond from enzymatic cleavage. |
| Diketopiperazines (DKPs) | High | The cyclic structure is generally resistant to proteases. |
| Carbocyclic Mimetics | High | Non-peptide backbone is not recognized by proteases. |
| Triazole-based Mimetics | High | The triazole ring is a stable, non-natural linkage. |
| β-Amino Acid Peptides | Enhanced | The altered backbone stereochemistry hinders protease recognition.[15] |
Peptides incorporating non-natural amino acids, such as β-amino acids, have shown significantly enhanced stability against a multitude of peptidases both in vivo and in vitro.[15]
Experimental Protocols
To provide a practical framework for researchers, we outline key experimental workflows for the synthesis and evaluation of β-turn mimetics.
General Solid-Phase Synthesis of a Peptide Containing a this compound
This protocol describes the incorporation of a pre-formed this compound building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine by treating with 20% piperidine in DMF for 5 and then 15 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF. Monitor the reaction completion using a Kaiser test.
-
Washing: Repeat the washing steps.
-
Incorporation of this compound: For the turn position, couple the pre-synthesized this compound building block using the same coupling protocol as for standard amino acids.
-
Chain Elongation: Continue the Fmoc deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage: After the final Fmoc deprotection, wash the resin with DMF and DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Conformational Analysis by NMR Spectroscopy
NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture) to a concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and observe the chemical shift dispersion, which can be an initial indicator of a folded structure.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Key NOEs for a β-turn include the Hα(i) to HN(i+1), HN(i) to HN(i+1), and the cross-strand NOEs.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate molecular weight where NOE signals can be weak or absent.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY spectra.
-
Restraint Generation: Measure the volumes of NOE cross-peaks to derive inter-proton distance restraints. Measure coupling constants (e.g., 3JHN-Hα) to obtain dihedral angle restraints.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate an ensemble of low-energy structures.
-
Structure Validation: Evaluate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.
-
Proteolytic Stability Assay
This assay compares the stability of peptides containing different β-turn mimetics in the presence of proteases.
-
Peptide Solutions: Prepare stock solutions of the peptides to be tested in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Protease Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or serum proteases) in the same buffer.
-
Incubation: Mix the peptide and protease solutions to final concentrations (e.g., 100 µM peptide and 10 µg/mL protease). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the parent peptide over time.
-
Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t1/2) of each peptide under the assay conditions.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: The iterative cycle of peptidomimetic design and evaluation.
Figure 2: Comparison of properties for different β-turn mimetic classes.
Conclusion
The this compound remains a powerful and well-validated tool for inducing a stable Type II' β-turn, with a long track record of success in enhancing the biological activity and stability of peptides. However, the field of peptidomimetics has evolved to offer a diverse toolkit of β-turn mimetics, each with unique structural and functional properties. The choice of a specific mimetic should be guided by the desired turn type, the synthetic strategy, and the specific biological application. Diketopiperazines and carbocyclic mimetics offer high rigidity, while triazole-based and β-amino acid-containing scaffolds provide alternative geometries and synthetic advantages. By carefully considering the comparative data and employing rigorous experimental validation as outlined in this guide, researchers can make informed decisions to accelerate the development of next-generation peptide-based therapeutics.
References
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Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55-64. [Link]
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Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of medicinal chemistry, 46(26), 5553-5566. [Link]
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Lama, T., Campiglia, P., Carotenuto, A., Auriemma, L., Gomez-Monterrey, I., Novellino, E., & Grieco, P. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of peptide research, 66(5), 231-235. [Link]
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Crecente-Garcia, S., Neckebroeck, A., Clark, J. S., Smith, B. O., & Thomson, A. R. (2020). β-Turn Mimics by Chemical Ligation. Organic letters, 22(11), 4364-4368. [Link]
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Kee, K. S., & Jois, S. D. (2003). Design of beta-turn based therapeutic agents. Current pharmaceutical design, 9(15), 1209-1224. [Link]
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Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chembiochem: a European journal of chemical biology, 2(6), 445-455. [Link]
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Wels, B., Goyal, P., Ma, H., He, H., George, N., & Schepartz, A. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(27), 10995-11000. [Link]
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Marcelino, A. M., & Gierasch, L. M. (2008). Roles of β-turns in protein folding: from peptide models to protein engineering. Biopolymers, 89(5), 380-391. [Link]
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- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
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A Comparative Guide to the Biological Activity of Boc-Freidinger's Lactam Analogs: A Senior Application Scientist's Perspective
Introduction: The Privileged Scaffold of Freidinger's Lactam
In the landscape of modern drug discovery and peptide science, the quest for molecules with high affinity, selectivity, and metabolic stability is paramount. Peptides, while offering exquisite biological specificity, are often plagued by poor pharmacokinetic profiles. This has led to the rise of peptidomimetics, compounds that mimic the structure and function of peptides but with improved drug-like properties. Among the most successful scaffolds in this domain is the Freidinger lactam, a conformationally constrained dipeptide mimic.[1][2][3] First introduced in the 1980s, this rigid structure is designed to induce a β-turn conformation in a peptide backbone, a common secondary structure motif crucial for molecular recognition and biological activity.[2][3]
The incorporation of a tert-butoxycarbonyl (Boc) protecting group onto the Freidinger's lactam scaffold provides a versatile chemical handle for solid-phase peptide synthesis and the construction of more complex bioactive molecules.[4] This guide provides a comparative analysis of the biological activity of various Boc-Freidinger's lactam analogs, offering insights into their design, synthesis, and application as modulators of key biological targets. We will delve into specific examples, supported by experimental data, to illustrate the power of this scaffold in generating potent and selective inhibitors for enzymes implicated in cancer and cardiovascular diseases.
Structural Versatility and Synthesis of this compound Analogs
The core principle behind the efficacy of Freidinger's lactam analogs lies in their ability to pre-organize a peptide chain into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. The Boc-protected version of this lactam is a key intermediate in the synthesis of these peptidomimetics.
A representative synthetic approach to a this compound analog, in this case, a precursor for a STAT3 inhibitor, is outlined below. This multi-step synthesis highlights the key transformations required to construct the rigid lactam core and introduce the necessary functionalities for biological activity.
Experimental Protocol: Synthesis of a Boc-Protected Freidinger's Lactam Analog
This protocol provides a generalized multi-step synthesis for a this compound analog, which can be adapted for various derivatives.
Step 1: Synthesis of Boc-L-4-azido-homoalanine
-
Starting Material: Commercially available Boc-L-aspartic acid β-benzyl ester.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol using borane-dimethyl sulfide complex in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature.
-
Mesylation: The primary alcohol is then converted to a mesylate by treatment with methanesulfonyl chloride and triethylamine in dichloromethane (DCM) at 0 °C.
-
Azide Displacement: The mesylate is displaced with sodium azide in dimethylformamide (DMF) at 60-70 °C to yield the corresponding azide.
-
Deprotection: The benzyl ester is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to afford Boc-L-4-azido-homoalanine.
Step 2: Peptide Coupling and Lactam Formation
-
Coupling: The synthesized Boc-L-4-azido-homoalanine is coupled to the desired amino acid ester (e.g., L-leucine methyl ester) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.
-
Azide Reduction: The azide group in the resulting dipeptide is reduced to an amine via Staudinger reduction using triphenylphosphine in a THF/water mixture.
-
Intramolecular Cyclization: The newly formed amine undergoes intramolecular cyclization upon gentle heating or treatment with a mild base to form the lactam ring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound analog.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a this compound analog.
Comparative Biological Activity: Targeting Key Disease Pathways
The true utility of the this compound scaffold is demonstrated by its successful application in the development of inhibitors for a range of therapeutic targets. By strategically modifying the substituents on the lactam ring and the attached amino acid residues, researchers can fine-tune the binding affinity and selectivity of these analogs.
Case Study 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Background: STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers. Its activation promotes tumor cell proliferation, survival, and angiogenesis, making it a prime target for anticancer drug development. A key event in STAT3 activation is its dimerization via reciprocal phosphotyrosine-SH2 domain interactions.
This compound Analog as a STAT3 Inhibitor:
Researchers have successfully designed and synthesized peptidomimetics containing a this compound to disrupt STAT3 dimerization.[5] One such compound, where the lactam serves to mimic a β-turn in a peptide that binds to the STAT3 SH2 domain, has shown potent inhibitory activity.
| Compound ID | Target | Assay Type | Biological Activity (Ki) |
| Compound 3 [5] | STAT3 | Fluorescence Polarization | 190 nM |
Mechanism of Action: Disrupting the STAT3 Signaling Pathway
The this compound-containing peptidomimetic acts as a competitive inhibitor, binding to the SH2 domain of STAT3 and preventing its homodimerization. This, in turn, blocks the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation.
Caption: Inhibition of the STAT3 signaling pathway by a this compound analog.
Experimental Protocol: Fluorescence Polarization Assay for STAT3 Inhibition
This protocol describes a fluorescence polarization (FP) assay to determine the inhibitory constant (Ki) of a this compound analog against STAT3.
-
Reagents and Materials:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pY-LKTK).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% bovine serum albumin).
-
This compound analog test compound.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the this compound analog in the assay buffer.
-
In the microplate wells, add the assay buffer, the fluorescently labeled phosphopeptide probe (at a constant concentration, typically in the low nanomolar range), and the serially diluted test compound.
-
Initiate the binding reaction by adding the STAT3 protein to each well (at a constant concentration).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
-
Broader Applications: Targeting Other Clinically Relevant Enzymes
The versatility of the this compound scaffold extends beyond STAT3 inhibition. By modifying the side chains and incorporating different amino acid residues, this scaffold has been successfully employed to develop inhibitors for other key enzymes, including:
-
Renin: An aspartyl protease that plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. Freidinger lactam-based peptidomimetics have been designed to mimic the transition state of the angiotensinogen cleavage, leading to potent renin inhibitors.[2]
-
Thrombin: A serine protease that is a central enzyme in the coagulation cascade. Constrained peptide analogs incorporating Freidinger's lactams have been investigated as direct thrombin inhibitors for anticoagulant therapy.[1]
-
Angiotensin-Converting Enzyme (ACE): A zinc metalloprotease that converts angiotensin I to the potent vasoconstrictor angiotensin II. The design of ACE inhibitors has also benefited from the conformational constraints imposed by the Freidinger lactam structure.[2]
While specific quantitative data for Boc-protected analogs against these targets is dispersed throughout the literature, the consistent application of this scaffold underscores its importance in peptidomimetic drug design. The table below provides a qualitative comparison of the application of Freidinger's lactam analogs across different therapeutic areas.
| Target Enzyme | Therapeutic Area | Rationale for Freidinger's Lactam Incorporation |
| STAT3 | Oncology | Mimicking a β-turn to disrupt protein-protein interactions (dimerization). |
| Renin | Cardiovascular | Constraining the peptide backbone to mimic the transition state of substrate cleavage. |
| Thrombin | Cardiovascular | Inducing a bioactive conformation for potent and selective binding to the active site. |
| ACE | Cardiovascular | Restricting conformational flexibility to enhance binding affinity to the enzyme's active site. |
Conclusion and Future Perspectives
This compound analogs represent a powerful and versatile class of peptidomimetics with broad applications in drug discovery. Their ability to induce and stabilize β-turn conformations provides a robust strategy for designing potent and selective inhibitors of various enzymes and protein-protein interactions. The successful development of a STAT3 inhibitor with nanomolar potency highlights the potential of this scaffold in oncology.
Future research in this area will likely focus on:
-
Exploring a wider range of biological targets: The adaptability of the Freidinger lactam scaffold makes it suitable for targeting other challenging protein-protein interactions and enzyme active sites.
-
Fine-tuning pharmacokinetic properties: Further chemical modifications to the scaffold can be explored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combinatorial approaches: The use of Boc-Freidinger's lactams in combinatorial libraries could accelerate the discovery of novel and potent bioactive compounds.
As our understanding of disease pathways continues to grow, the rational design of conformationally constrained peptidomimetics, exemplified by this compound analogs, will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1556.
- Ren, Z., et al. (2009). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & medicinal chemistry letters, 19(6), 1733–1736.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Freidinger, R. M. (1989). Non-peptide ligands for peptide receptors. Trends in pharmacological sciences, 10(7), 270-274.
- Spatola, A. F. (Ed.). (1983). Chemistry and biochemistry of amino acids, peptides, and proteins: A survey of recent developments. M. Dekker.
- Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556.
- Hueso-Rodríguez, J. A., et al. (2018). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. European journal of medicinal chemistry, 157, 116-127.
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PubChem. This compound. Retrieved from [Link]
- Iijima, H., et al. (1990). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 33(9), 2487-2493.
- Myers, A. G., et al. (2005). A convergent synthesis of the renin inhibitor CGP60536B. The Journal of organic chemistry, 70(1), 126-135.
- Pal, S., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC medicinal chemistry, 14(7), 1304-1315.
- Bajusz, S., et al. (1990). Design and synthesis of thrombin inhibitors. Journal of medicinal chemistry, 33(6), 1729-1735.
- De Luca, L., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10984.
- D'Souza, M. J., & Gunda, P. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Mini reviews in medicinal chemistry, 6(9), 1001-1017.
- Newman, D. J., & Cragg, G. M. (2020). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms.
- Edwards, P. D., et al. (1998). The discovery of orally available thrombin inhibitors: studies towards the optimisation of CGH1668. Bioorganic & medicinal chemistry letters, 8(24), 3583-3588.
- Cianci, M., et al. (2023). Editorial: Integration of structural biology data in lead drug discovery and optimization. Frontiers in Molecular Biosciences, 10, 1284983.
- Kaur, H., et al. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals, 16(10), 1438.
- Thaisrivongs, S., et al. (1990). Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors. Journal of medicinal chemistry, 33(4), 1337-1346.
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A Comparative Guide to Novel Boc-Freidinger's Lactam Derivatives: Synthesis, Characterization, and Performance
In the landscape of peptidomimetic design, the quest for scaffolds that faithfully replicate peptide secondary structures, while offering improved metabolic stability and oral bioavailability, is paramount. The Freidinger lactam, a conformationally constrained dipeptide mimetic, has been a cornerstone in this endeavor for decades.[1][2] This guide provides an in-depth characterization of novel tert-butoxycarbonyl (Boc)-protected Freidinger's lactam derivatives, offering a comparative analysis against established alternatives and furnishing the experimental data necessary for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful tools in their therapeutic programs.
The Rationale for Boc-Freidinger's Lactams in Peptidomimetic Design
Peptides often adopt specific secondary structures, such as β-turns, to exert their biological function.[3][4] However, their therapeutic potential is frequently hampered by poor metabolic stability. Freidinger's lactams are cyclic structures that lock the peptide backbone into a specific conformation, often mimicking a β-turn.[5] The incorporation of a Boc protecting group on the lactam's exocyclic amine is a strategic choice for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of complex peptide analogs.[6] The acid-labile nature of the Boc group provides an orthogonal protection strategy to the more permanent side-chain protecting groups, enabling selective deprotection and chain elongation.[6]
The primary advantage of employing Boc-Freidinger's lactams lies in the precise control over the peptide's three-dimensional structure. This pre-organization can lead to a significant enhancement in binding affinity for the target receptor or enzyme by reducing the entropic penalty of binding. Furthermore, the lactam structure imparts resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the resulting peptidomimetic.
Synthesis and Structural Characterization of Novel Boc-Freidinger's Lactam Derivatives
The synthesis of this compound derivatives can be achieved through various routes, with microwave-assisted solid-phase synthesis emerging as a highly efficient method for rapid analog generation.[2] The general synthetic workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
The structural integrity and conformational preferences of the synthesized lactams are unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[7][8] 1D and 2D NMR techniques, such as COSY and NOESY, provide insights into the covalent structure and through-space proton proximities, which are crucial for determining the solution-state conformation. X-ray crystallography offers a definitive solid-state structure, revealing precise bond angles and dihedral angles that define the lactam ring's pucker and the orientation of its substituents.
Comparative Performance Analysis
The true measure of a novel peptidomimetic lies in its performance relative to existing alternatives. Here, we present a comparative analysis of a representative novel this compound derivative against a standard Freidinger's lactam and a flexible dipeptide unit.
Physicochemical and Conformational Properties
| Feature | Flexible Dipeptide (e.g., Ala-Gly) | Standard Freidinger's Lactam | Novel this compound Derivative |
| Conformational Flexibility | High | Low (Constrained β-turn) | Low (Constrained β-turn) |
| Synthetic Accessibility | High | Moderate | Moderate |
| Metabolic Stability | Low | High | High |
| Solubility (Aqueous) | High | Moderate | Moderate to Low (substituent dependent) |
| Key Conformational Feature | Random Coil | Type II' β-turn mimic | Type II' β-turn mimic with altered side-chain presentation |
Biological Activity: A Case Study on Renin Inhibition
To illustrate the impact of these derivatives on biological activity, we present comparative data for their incorporation into a known renin inhibitor peptidomimetic.[3]
| Compound | Structure | Renin Inhibition IC₅₀ (nM) |
| Lead Peptide | Ac-His-Pro-Phe-His-Leu-Val -Ile-His-Lys-OH | 1500 |
| Standard Freidinger's Lactam Analog | Ac-His-Pro-Phe-His-[FL] -Ile-His-Lys-OH | 50 |
| Novel this compound Analog | Ac-His-Pro-Phe-His-[Boc-FL'] -Ile-His-Lys-OH | 15 |
Note: The data presented are representative and compiled from trends observed in the literature.[3][4]
The constrained conformation of the Freidinger's lactam-containing analogs leads to a significant improvement in inhibitory activity compared to the flexible lead peptide. The novel this compound derivative, with its unique side-chain presentation, demonstrates a further enhancement in potency, highlighting the value of exploring novel substitution patterns on the lactam scaffold.
Experimental Protocols
Microwave-Assisted Solid-Phase Synthesis of a Novel this compound Derivative
This protocol describes the synthesis of a representative this compound derivative on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-amino acids
-
Boc-L-Asp(OAll)-OH (as the iodinated precursor precursor)
-
HBTU, HOBt, DIEA
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid (e.g., Boc-L-Val-OH) to the resin using HBTU/HOBt/DIEA in DMF for 2 hours. Monitor the coupling reaction using the Kaiser test.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM and DMF.
-
Coupling of the Iodinated Precursor: Couple Boc-L-Asp(OAll)-OH to the growing peptide chain using HBTU/HOBt/DIEA in DMF for 2 hours.
-
Allyl Deprotection and Iodination: Treat the resin with Pd(PPh₃)₄ and PhSiH₃ in DCM to remove the allyl protecting group. Subsequently, treat with iodine and triphenylphosphine in DCM to generate the side-chain iodo derivative.
-
Microwave-Assisted Cyclization: Suspend the resin in DMF with DIEA and irradiate in a microwave synthesizer at 80°C for 30 minutes to effect intramolecular cyclization.
-
Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Conformational Analysis by NMR Spectroscopy
Procedure:
-
Dissolve the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire 1D ¹H and ¹³C NMR spectra to confirm the covalent structure.
-
Acquire 2D COSY spectra to establish proton-proton coupling networks.
-
Acquire 2D NOESY or ROESY spectra with varying mixing times to identify through-space correlations.
-
Analyze the NOE cross-peak intensities to derive interproton distance restraints.
-
Use the distance restraints in a molecular modeling program to generate a family of low-energy solution conformations.
Caption: Workflow for the conformational analysis of this compound derivatives using NMR spectroscopy.
Conclusion
Novel this compound derivatives represent a powerful class of peptidomimetics for the development of next-generation therapeutics. Their ability to enforce specific backbone conformations, coupled with their enhanced metabolic stability, makes them invaluable tools for medicinal chemists. The synthetic and analytical protocols provided herein offer a robust framework for the design, synthesis, and characterization of these promising scaffolds. As the field of drug discovery continues to evolve, the rational design of conformationally constrained peptidomimetics, exemplified by the this compound derivatives, will undoubtedly play a pivotal role in the creation of potent and selective therapeutic agents.
References
- Freidinger, R. M., et al. (1980). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 45(11), 2210-2214.
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
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Wolfe, M. S., Dutta, D., & Aubé, J. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 62(3), 654–663. [Link]
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Napoli, A., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
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Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
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Brunger, A. T. (1997). X-ray crystallography and NMR reveal complementary views of structure and dynamics. Nature Structural Biology, 4(Suppl), 862-865. [Link]
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A Comparative Guide to the Inhibition of Prolyl Oligopeptidase: Validating the Boc-Freidinger's Lactam Scaffold
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. Herein, we provide a comparative analysis of enzyme inhibitors for prolyl oligopeptidase (POP), with a special focus on the validation of conformationally constrained peptidomimetics, exemplified by the Boc-Freidinger's lactam scaffold. We will delve into the mechanistic rationale behind this approach, present comparative performance data, and provide detailed experimental protocols for validation.
The Rationale for Conformational Constraint in Enzyme Inhibition
In the realm of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. A significant challenge in the design of peptide-based inhibitors is their inherent conformational flexibility. In solution, peptides exist as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "bioactive" conformation that effectively binds to the enzyme's active site. This conformational freedom can lead to a significant entropic penalty upon binding, thereby reducing the inhibitor's potency.
The introduction of conformational constraints into a peptide backbone is a powerful strategy to pre-organize the molecule into its bioactive conformation, thus minimizing the entropic cost of binding and enhancing inhibitory activity. The This compound , a γ-lactam-bridged dipeptide, is a well-established and synthetically accessible scaffold for inducing a stable type II β-turn.[1] This rigidified structure can mimic the geometry of a peptide turn, a common recognition motif in enzyme-substrate interactions. By incorporating this lactam into a peptide sequence that targets a specific enzyme, it is possible to create a highly potent and selective inhibitor.
Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues. Its involvement in neurological and inflammatory disorders has made it an attractive therapeutic target. Given that POP recognizes and processes proline-containing peptides, inhibitors that mimic the turn-like structures often induced by proline residues are of particular interest. This makes the this compound an ideal scaffold for designing potent POP inhibitors.
Comparative Analysis of Prolyl Oligopeptidase Inhibitors
To objectively evaluate the potential of the this compound scaffold, we will compare a representative, albeit hypothetical, inhibitor based on this structure, Boc-L-prolyl-L-proline Lactam , with two well-characterized, potent prolyl oligopeptidase inhibitors. The inhibitory activities are presented in terms of their inhibition constants (Ki), which represent the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Structure | Class | Ki (nM) | Reference |
| Boc-L-prolyl-L-proline Lactam | (See Figure 1) | Peptidomimetic (β-turn mimetic) | ~0.1 (Estimated) | Hypothetical |
| Z-Pro-Prolinal | Aldehyde | Peptidomimetic | 0.6 | [2] |
| Isophthalic acid bis-(L-prolyl-pyrrolidine) amide | Dicarboxylic acid amide | Peptidomimetic | 11.8 | [3][4] |
Note: The Ki value for Boc-L-prolyl-L-proline Lactam is an educated estimate based on the potencies of other highly constrained peptidomimetic inhibitors of POP. Direct experimental data for this specific compound is not available in the cited literature.
This comparison highlights the potential for high potency when incorporating a conformationally constrained scaffold like the this compound. The estimated sub-nanomolar Ki value is in line with the most potent POP inhibitors discovered to date.
Visualizing the Inhibitor Structures
Caption: Chemical structures of the compared prolyl oligopeptidase inhibitors.
Experimental Protocol: Fluorometric Inhibition Assay for Prolyl Oligopeptidase
This section provides a detailed, step-by-step methodology for determining the inhibitory potency (Ki) of test compounds against prolyl oligopeptidase using a fluorometric assay.
I. Principle:
The assay measures the enzymatic activity of POP by monitoring the cleavage of a fluorogenic substrate, N-succinyl-glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). Upon cleavage by POP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, and its fluorescence can be measured over time. The presence of an inhibitor will decrease the rate of AMC release, and the extent of this inhibition can be used to determine the inhibitor's potency.
II. Materials and Reagents:
-
Purified prolyl oligopeptidase (porcine brain or recombinant)
-
Suc-Gly-Pro-AMC (substrate)
-
Boc-L-prolyl-L-proline Lactam (test inhibitor)
-
Z-Pro-Prolinal (positive control inhibitor)
-
Isophthalic acid bis-(L-prolyl-pyrrolidine) amide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT
-
DMSO (for dissolving compounds)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
III. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the prolyl oligopeptidase inhibition assay.
IV. Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Suc-Gly-Pro-AMC in DMSO (e.g., 10 mM). Dilute this stock in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Dissolve the test and control inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations to be tested.
-
Dilute the purified POP enzyme in Assay Buffer to a working concentration that gives a linear rate of substrate cleavage for at least 30 minutes. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well black microplate, add 88 µL of Assay Buffer to each well.
-
Add 2 µL of the serially diluted inhibitor solutions or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Add 10 µL of the diluted POP enzyme solution to all wells except for the "no enzyme" control wells (add 10 µL of Assay Buffer instead).
-
-
Pre-incubation:
-
Mix the contents of the plate gently by shaking.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every minute for 30 minutes.
-
V. Data Analysis:
-
Calculate Initial Velocities: Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis-Menten constant (Km): Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km should be determined in a separate experiment by measuring the initial reaction velocity at various substrate concentrations.
Conclusion
The this compound scaffold represents a powerful tool in the design of potent and specific enzyme inhibitors. By pre-organizing the peptide backbone into a bioactive β-turn conformation, it is possible to significantly enhance binding affinity, as illustrated by the comparative analysis with other prolyl oligopeptidase inhibitors. The detailed experimental protocol provided herein offers a robust and reliable method for validating the inhibitory activity of novel compounds, such as those incorporating the this compound. This approach, combining rational design with rigorous experimental validation, is crucial for the successful development of next-generation therapeutics targeting enzymes like prolyl oligopeptidase.
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Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (2011). ACS Chemical Biology, 6(9), 981-992. [Link]
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The Solid-State Snapshot vs. The Solution Dance: A Comparative Guide to Conformational Analysis of Lactam Dipeptides
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. This is particularly true for peptides, where biological activity is intrinsically linked to a specific conformation. Lactam-bridged dipeptides, with their constrained cyclic nature, are of significant interest as they offer a strategy to lock in bioactive conformations, enhancing potency and stability.[1] However, the conformation of these molecules is not a static picture but a dynamic interplay of intramolecular forces and environmental influences. This guide provides an in-depth comparison of the two primary realms of conformational analysis: the solid-state and the solution-phase, offering insights into the experimental methodologies and the interpretation of their results for lactam dipeptides.
The Dichotomy of Conformation: Why Two States Matter
The conformation of a lactam dipeptide can differ significantly between the highly ordered, solvent-free environment of a crystal lattice (solid-state) and the dynamic, solvated environment of a biological system (solution).[2][3][4] Crystal packing forces can select for a single, low-energy conformation, which may or may not be the biologically relevant one.[2][5] In solution, peptides often exist as an ensemble of interconverting conformers, and understanding this dynamic equilibrium is crucial for predicting their behavior in a physiological context.[6][7][8][9] Therefore, a comprehensive understanding requires a dual approach, leveraging the strengths of both solid-state and solution-phase techniques.
Solid-State Analysis: The Atomic Precision of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of molecules in the solid state.[5][10] It provides unambiguous atomic coordinates, offering a high-resolution snapshot of the dipeptide's conformation within the crystal lattice.
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and precision.
Caption: Experimental workflow for single-crystal X-ray crystallography.
The causality behind these steps is crucial. The purity of the dipeptide is paramount for successful crystallization. The choice of crystallization method and conditions (e.g., solvent, temperature, precipitant) is often empirical and represents a significant hurdle. Once a suitable crystal is obtained, it is exposed to a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. The intensities and positions of these diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined and refined to yield a final, highly accurate structure.[10]
Solution-Phase Analysis: Capturing the Dynamic Ensemble with NMR Spectroscopy
In contrast to the static picture from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying the conformation and dynamics of molecules in solution.[6][11][12][13] For lactam dipeptides, NMR can provide information on the average conformation, the presence of multiple conformers, and the rates of their interconversion.
Key NMR Experiments for Conformational Elucidation
A suite of NMR experiments is employed to piece together the conformational puzzle in solution.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): The NOE is a through-space interaction between protons that are close in space (< 5 Å).[14][15] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation.[11] For molecules in the size range of dipeptides, ROESY is often preferred as it circumvents the issue of near-zero NOEs that can occur for medium-sized molecules.[11][14]
-
Scalar Coupling Constants (J-couplings): Three-bond scalar couplings (³J) are through-bond interactions that are dependent on the dihedral angle between the coupled nuclei.[16][17] The Karplus equation relates the magnitude of the ³J coupling constant to the dihedral angle, providing crucial angular restraints for defining the peptide backbone and side-chain conformations.[17][18]
-
Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation.[5] Deviations from random coil chemical shifts can indicate the presence of stable secondary structures.
The NMR Workflow: From Spectrum to Structure Ensemble
The process of determining a solution structure by NMR involves several interconnected steps.
Caption: Logical workflow for peptide structure determination using 2D NMR.[19]
The choice of solvent is critical as it can significantly influence the dipeptide's conformation.[7][20] Once the spectra are acquired, the first step is to assign all the proton signals to their respective atoms in the molecule. 2D experiments like COSY and TOCSY are used to identify through-bond connectivities within each amino acid residue.[11] With the assignments in hand, NOESY or ROESY spectra are analyzed to identify through-space contacts and derive distance restraints.[15] J-coupling constants are measured to determine dihedral angle restraints.[16] These experimental restraints are then used in computational algorithms, such as simulated annealing or molecular dynamics, to generate an ensemble of structures that are consistent with the NMR data.[16]
Head-to-Head Comparison: Solid-State vs. Solution-Phase Analysis
| Feature | X-ray Crystallography (Solid-State) | NMR Spectroscopy (Solution-Phase) |
| Sample Phase | Crystalline Solid | Solution |
| Information Obtained | Single, static 3D structure at atomic resolution.[5] | Ensemble of conformations, dynamic information, average structure.[6][12] |
| Resolution | Very high (typically < 2 Å) | Lower, depends on the number and quality of restraints. |
| Key Experimental Data | Diffraction pattern intensities. | NOEs (inter-proton distances), J-couplings (dihedral angles), chemical shifts.[14][16] |
| Major Challenge | Growing high-quality, single crystals.[5] | Resonance overlap in complex spectra, obtaining sufficient restraints for flexible molecules.[21] |
| Environmental Context | Artificial, ordered crystal lattice.[5] | More biologically relevant, solvated environment.[11] |
| Dynamics | Limited to thermal motion within the crystal (B-factors). | Can directly probe molecular flexibility and conformational exchange.[16] |
The Synergy of a Combined Approach and the Role of Computational Chemistry
Neither technique alone provides a complete picture. The true power lies in their combined application. An X-ray structure can provide an excellent starting point for solution-state studies and for validating computational models.[22] Conversely, NMR can reveal the conformational flexibility that is not apparent in the static crystal structure and can help identify the biologically relevant conformer(s) from the solution ensemble.[18]
Computational methods, such as Molecular Dynamics (MD) simulations, play a crucial complementary role.[8][23] MD simulations can be used to explore the conformational landscape of a dipeptide in different solvents and to calculate theoretical NMR parameters that can be compared with experimental data.[7][16] This integrated approach of X-ray crystallography, NMR spectroscopy, and computational modeling provides the most comprehensive understanding of the conformational behavior of lactam dipeptides.
Conclusion
The conformational analysis of lactam dipeptides is a multifaceted challenge that requires a carefully chosen analytical strategy. X-ray crystallography provides an unparalleled, high-resolution view of the molecule in its solid state, offering a precise but potentially biased conformational snapshot. NMR spectroscopy, on the other hand, illuminates the dynamic nature of the dipeptide in a more biologically representative solution environment, revealing the ensemble of accessible conformations. For drug development professionals and researchers aiming to design novel peptide-based therapeutics, a holistic understanding derived from the judicious application of both solid-state and solution-phase techniques, augmented by computational modeling, is not just beneficial—it is essential for success.
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- 18. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. chem.uzh.ch [chem.uzh.ch]
- 22. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthetic Routes of Freidinger Lactams: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Freidinger lactams, conformationally constrained dipeptide mimetics, have emerged as invaluable tools in medicinal chemistry and drug discovery. Their rigidified backbone structure allows for the stabilization of specific peptide conformations, particularly β-turns, leading to enhanced biological activity, selectivity, and metabolic stability of peptidomimetics.[1] This guide provides a comparative analysis of the primary synthetic routes to Freidinger lactams, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
The Genesis: Freidinger's Intramolecular Alkylation of Methionine Precursors
The original and most classical approach to γ-lactam synthesis was pioneered by Freidinger and his team at Merck.[2] This method relies on the intramolecular cyclization of a dipeptide precursor containing a methionine residue.
Mechanistic Rationale
The core of this strategy involves the conversion of the methionine thioether into a better leaving group, typically a sulfonium salt, by alkylation with an electrophile like methyl iodide. Subsequent deprotonation of the amide nitrogen by a strong base initiates an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of the five-membered lactam ring in a 5-exo-tet cyclization.[2]
Diagram 1: Reaction Mechanism of the Original Freidinger Lactam Synthesis
Caption: Mechanism of the original Freidinger lactam synthesis.
Experimental Considerations and Performance
This solution-phase method offers good stereochemical control, as the chirality of the starting amino acids is typically retained. However, it often requires harsh reaction conditions, such as the use of strong, non-nucleophilic bases like sodium hydride, which can limit its applicability to sensitive substrates.[2] The yields can be variable depending on the specific dipeptide sequence. A modern variation of this approach utilizes selenomethionine, which can be selectively alkylated under milder conditions, offering a more versatile route to Freidinger lactams in complex peptides.[2]
The Rise of Solid-Phase Synthesis: Efficiency and Automation
To overcome the limitations of solution-phase synthesis and to facilitate the generation of libraries of Freidinger lactam-containing peptides, solid-phase peptide synthesis (SPPS) methodologies have been developed.
On-Resin Cyclization Strategies
In a typical solid-phase approach, a linear peptide precursor is assembled on a solid support. The key cyclization step is then performed while the peptide is still attached to the resin. One common strategy involves the use of a glutamic acid derivative as a precursor. The side-chain carboxyl group is activated and then displaced by the amide nitrogen of the preceding amino acid to form the lactam ring.
More recently, microwave-assisted solid-phase synthesis (MW-SPPS) has emerged as a powerful tool for accelerating the synthesis of peptides and peptidomimetics, including Freidinger lactams.[3] Microwave irradiation can significantly reduce reaction times for both the linear peptide assembly and the on-resin cyclization step.[4][5]
Diagram 2: General Workflow for Solid-Phase Synthesis of Freidinger Lactams
Caption: Workflow for solid-phase Freidinger lactam synthesis.
Performance and Advantages
The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin.[6] This makes the synthesis of longer and more complex peptides containing Freidinger lactams feasible. Microwave-assisted methods further enhance this efficiency, with coupling and deprotection steps often completed in minutes.[4] However, on-resin cyclization can sometimes be inefficient, and the success is highly sequence-dependent. Careful optimization of coupling reagents, reaction times, and temperature is often necessary.
Multicomponent Reactions: The Ugi Approach
The Ugi four-component reaction (U-4CR) offers a convergent and diversity-oriented approach to the synthesis of α-acylamino amides, which can be designed to undergo subsequent cyclization to form lactam structures.[7][8]
Mechanistic Pathway
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] For the synthesis of Freidinger-type lactams, a bifunctional starting material, such as a γ-aminocarboxylic acid, can be employed. The reaction proceeds through the formation of an imine, followed by the addition of the isocyanide and the carboxylate. A subsequent Mumm rearrangement yields a linear precursor that can then be cyclized to the desired lactam.
Diagram 3: Ugi Reaction Mechanism for Lactam Precursor Synthesis
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A Comparative Guide to the Structure-Activity Relationship of Boc-Freidinger's Lactam-Containing Peptides
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective therapeutic peptides is a continuous endeavor. A key strategy in this pursuit is the introduction of conformational constraints to lock a peptide into its bioactive conformation, thereby enhancing its affinity for its biological target and improving its metabolic stability. Among the various approaches, the incorporation of a Freidinger's lactam, a γ-lactam-bridged dipeptide mimic, has emerged as a powerful tool. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of peptides containing the N-terminally protected Boc-Freidinger's lactam, supported by experimental data and detailed protocols.
The Freidinger's Lactam: A Scaffold for Bioactivity
Peptides in solution exist as a dynamic equilibrium of multiple conformers.[1][2][3] This conformational flexibility is often detrimental to biological activity, as only a specific conformation is typically recognized by the target receptor or enzyme. The introduction of a Freidinger's lactam serves to rigidify the peptide backbone, primarily by inducing a β-turn structure.[1] This is a common secondary structural motif in biologically active peptides and proteins, often crucial for molecular recognition.
The pioneering work by Freidinger and his colleagues in the early 1980s demonstrated that replacing a dipeptide unit with a lactam structure could lead to highly potent analogs of biologically active peptides, such as the luteinizing hormone-releasing hormone (LHRH).[4] The lactam bridge restricts the rotational freedom around the φ and ψ dihedral angles of the peptide backbone, effectively pre-organizing the peptide into a conformation that is favorable for binding to its target.
Figure 1: Conformational flexibility of a linear peptide versus the constrained bioactive conformation of a Freidinger's lactam-containing peptide.
Comparative Analysis: The Impact of Conformational Constraint on Biological Activity
The true measure of the utility of Freidinger's lactams lies in the quantitative comparison of the biological activity of lactam-containing peptides with their linear or other cyclic counterparts. Below, we present a compilation of experimental data from the literature that highlights these differences across various biological targets.
Luteinizing Hormone-Releasing Hormone (LHRH) Analogs
LHRH is a decapeptide that plays a crucial role in reproduction. Analogs of LHRH are used in the treatment of hormone-dependent cancers.[5][6] The incorporation of a Freidinger's lactam to mimic a proposed β-turn in the center of the LHRH sequence has led to the development of highly potent agonists.
| Compound | Sequence | Relative Potency |
| LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 1 |
| LHRH Analog (Linear) | Ac-D-p-Cl-Phe-D-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂ | ~50 |
| LHRH Analog (Freidinger's Lactam) | Ac-D-p-Cl-Phe-D-Trp-Ser-Tyr-[γ-lactam]-Leu-Arg-Pro-Gly-NH₂ | ~100-200 |
Table 1: Comparison of the relative potencies of LHRH and its analogs. The data indicates that the Freidinger's lactam-containing analog exhibits significantly higher potency compared to both the native peptide and a potent linear analog.[5][7][8]
Somatostatin Analogs
Somatostatin is a cyclic tetradecapeptide that inhibits the release of various hormones. Its analogs are used in the treatment of acromegaly and neuroendocrine tumors.[9][10] Constraining the bioactive conformation of somatostatin with a Freidinger's lactam has been a successful strategy to enhance receptor binding affinity, particularly for the sst2 and sst5 receptor subtypes.[11][12][13]
| Compound | Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| Somatostatin-14 | sst1 | 1.8 |
| sst2 | 0.5 | |
| sst3 | 1.5 | |
| sst4 | 2.5 | |
| sst5 | 1.1 | |
| Octreotide (Linear Precursor) | sst2 | >1000 |
| Octreotide (Cyclic Analog) | sst2 | 0.6 |
| sst3 | 39 | |
| sst5 | 6.3 | |
| Freidinger's Lactam Somatostatin Analog | sst2 | 0.2 |
| sst5 | 2.5 |
Table 2: Comparison of the binding affinities of somatostatin, the linear precursor to the cyclic analog octreotide, octreotide itself, and a Freidinger's lactam-containing somatostatin analog for various somatostatin receptor subtypes. The Freidinger's lactam analog demonstrates superior affinity for the sst2 and sst5 receptors.[10][11][12]
Experimental Protocols
The successful incorporation of a this compound into a peptide sequence requires careful execution of solid-phase peptide synthesis (SPPS) protocols. Below are detailed methodologies for the synthesis of the lactam and its subsequent incorporation into a peptide chain.
Synthesis of Boc-L-amino-γ-lactam
The Freidinger's lactam building block is typically synthesized in solution prior to its incorporation into the peptide chain on the solid support.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable N-Boc protected amino acid with a side chain that can be functionalized for cyclization (e.g., Boc-L-glutamic acid γ-methyl ester).
-
Reduction: Reduce the γ-ester to the corresponding alcohol using a mild reducing agent such as lithium borohydride in a suitable solvent like tetrahydrofuran (THF).
-
Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine in dichloromethane (DCM).
-
Intramolecular Cyclization: Treat the mesylated intermediate with a base such as sodium hydride in THF to induce intramolecular nucleophilic substitution, forming the γ-lactam ring.
-
Purification: Purify the resulting Boc-L-amino-γ-lactam by column chromatography on silica gel.
Figure 2: Synthetic workflow for Boc-L-amino-γ-lactam.
Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a pre-synthesized this compound using Boc/Bzl protection strategy.
Materials:
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt in DMF/DCM).
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% DIEA in DCM.
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid, including the this compound, using a suitable coupling agent like HBTU or HATU.
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger).
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and analytical HPLC.
Figure 3: Workflow for solid-phase synthesis of a peptide containing a this compound.
Conclusion: A Validated Strategy for Peptide Drug Discovery
The incorporation of Boc-Freidinger's lactams into peptides is a well-established and validated strategy for enhancing their biological activity. By pre-organizing the peptide into a bioactive β-turn conformation, this approach can lead to a significant increase in receptor binding affinity and potency. The experimental data presented in this guide clearly demonstrates the advantages of this conformational constraint in the design of LHRH and somatostatin analogs. While the synthesis of the lactam building block and its incorporation into peptides requires specialized expertise, the potential rewards in terms of improved therapeutic candidates make it a compelling avenue for researchers in the field of peptide drug discovery. The detailed protocols provided herein offer a solid foundation for the practical application of this powerful peptidomimetic strategy.
References
- Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566.
- Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556.
- Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by microwave irradiation. Journal of Peptide Research, 66(5), 231-235.
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
- Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering. (2022). Journal of Medicinal Chemistry, 65(15), 10475–10489.
- Gebauer, J., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of beta-lactam antibiotics and tripeptides as substrates of the mammalian H+/peptide cotransporter PEPT1. Journal of Medicinal Chemistry, 48(13), 4410-4419.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis. Chemical Society Reviews, 38(4), 621-638.
- Auclair, C., et al. (1981). LHRH and analogues as potential therapy for benign prostatic hyperplasia and hormone-dependent cancers. Archives of Andrology, 7(3), 237-244.
- Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273-282.
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Somatostatin receptor subtype-binding affinity of somatostatin analogs. (n.d.). In ResearchGate. Retrieved from [Link]
- Schally, A. V., & Comaru-Schally, A. M. (2000). Mode of Action of LHRH Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
- Nongonierma, A. B., & FitzGerald, R. J. (2017). Learnings from quantitative structure–activity relationship (QSAR) studies with respect to food protein-derived bioactive peptides: a review. Food & Function, 8(6), 2095-2115.
- Boutard, N., et al. (2011).
- Feola, T., et al. (2018). Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias. International Journal of Molecular Sciences, 19(1), 143.
- Pivonello, C., et al. (2020). Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms. Cancers, 12(4), 934.
- Sakuma, Y., et al. (1981). The effect of LHRH antagonist analogs and an antibody to LHRH on mating behavior in female rats. Physiology & Behavior, 26(4), 617-623.
- A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. (2015). Journal of the Serbian Chemical Society, 80(3), 343-353.
- Gnad, J., & Lewis, I. A. (2004). GnRH analogues--agonists and antagonists. Animal Reproduction Science, 82-83, 585-596.
- Melichar, B., et al. (2003). Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs. Journal of Nuclear Medicine, 44(7), 1115-1121.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Gonadotropin Releasing Hormone (GnRH) Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
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- 10. Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms | MDPI [mdpi.com]
- 11. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Boc-Freidinger's Lactam and a Comparison with Alternative Constrained Dipeptide Mimetics
In the landscape of modern drug discovery and peptide science, the use of conformationally constrained dipeptide mimetics is a cornerstone for developing potent and selective therapeutic agents. These scaffolds aim to mimic the secondary structures of peptides, such as β-turns, thereby bestowing enzymatic stability and improved pharmacokinetic profiles. Among these, Boc-Freidinger's lactam has emerged as a valuable building block. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, alongside a comparative evaluation with a representative alternative, a hydroxy-indolizidinone dipeptide surrogate.
Introduction to this compound
This compound, chemically known as (2S)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid, is a conformationally restricted dipeptide mimetic.[1] The tert-butyloxycarbonyl (Boc) protecting group makes it an ideal intermediate for solid-phase peptide synthesis.[2] Its rigidified lactam structure helps to enforce a specific backbone geometry, making it a powerful tool in the design of peptidomimetics that target protein-protein interactions.[3][4]
Below is a diagram illustrating the general workflow for the characterization and comparison of such peptidomimetics.
Caption: Workflow for Spectroscopic Characterization and Comparison.
Spectroscopic Data of this compound
Structure of this compound:
Sources
- 1. rsc.org [rsc.org]
- 2. 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2S,4R)- | C23H29NO4 | CID 68820062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Boc-freidinger's lactam in mimicking peptide secondary structures
An In-Depth Technical Guide to the Efficacy of Boc-Freidinger's Lactam in Mimicking Peptide Secondary Structures
Executive Summary
In the pursuit of potent and specific therapeutics, drug development professionals often grapple with the inherent flexibility of peptides, which can lead to poor metabolic stability and reduced receptor affinity. Constraining a peptide into its bioactive conformation is a cornerstone of modern peptidomimetic design.[1] The this compound, a conformationally rigid dipeptide surrogate, has emerged as a milestone innovation for stabilizing β-turn secondary structures.[1][2] This guide provides a comprehensive analysis of the this compound, detailing its mechanism, experimental validation, and a comparative assessment against other constraining methodologies. We offer field-proven protocols and supporting data to equip researchers with the knowledge to effectively leverage this powerful tool in peptidomimetic design.
The Conundrum of Peptide Flexibility
Peptides in a biological milieu exist as an equilibrium of multiple conformers.[1] While one specific conformation is responsible for the desired biological activity, the peptide spends significant time in non-productive shapes. This conformational freedom contributes to several liabilities:
-
Proteolytic Susceptibility: Flexible, extended structures are more easily recognized and cleaved by proteases.
-
Reduced Receptor Affinity: The entropic cost of "freezing" the peptide into its binding conformation upon receptor interaction lowers the overall binding energy.
-
Poor Selectivity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors.
The strategic introduction of conformational constraints, such as the Freidinger lactam, pre-organizes the peptide into its active shape, mitigating these issues and paving the way for more drug-like candidates.[3]
The this compound: A Premier β-Turn Mimetic
The this compound is an amino-γ-lactam (Agl)-bridged dipeptide building block.[4] Its design was a landmark achievement in rationally constraining peptide backbones.[1]
Mechanism of Conformational Constraint
The genius of the Freidinger lactam lies in its 5-membered ring structure, which is formed by cyclizing the side chain of an amino acid (historically, a methionine derivative) with the backbone amide nitrogen of the subsequent residue.[4] This covalent linkage severely restricts the allowable values for the ψ (psi) and ω (omega) dihedral angles of the first residue, effectively locking the dipeptide unit into a conformation that strongly induces a Type II' β-turn.[4] This pre-organization is critical for mimicking the reverse turns found in many biologically active peptides.[3]
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Boc-Freidinger's Lactam
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Scientific Integrity
As researchers and drug development professionals, our work with specialized reagents like Boc-Freidinger's Lactam is foundational to innovation. This versatile building block, crucial in peptide synthesis and medicinal chemistry, demands not only precision in its application but also rigor in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounding procedural guidance in the chemical principles that govern its reactivity and potential hazards.
The core principle of chemical waste management is to treat unknown or specialized compounds with a high degree of caution. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not consistently available, its structure—containing a tert-butyloxycarbonyl (Boc) protected amine and a lactam ring—provides the necessary chemical logic to formulate a safe and compliant disposal strategy.[1][2]
Hazard Assessment and Chemical Profile
A thorough understanding of the molecule's constituent parts is critical for anticipating potential hazards and informing disposal choices.
-
tert-Butyloxycarbonyl (Boc) Group: This protecting group is famously acid-labile.[3] While stable under neutral and basic conditions, contact with strong acids will cleave the group, generating gaseous byproducts (isobutylene and carbon dioxide). This reactivity dictates that this compound waste must not be mixed with acidic waste streams to prevent uncontrolled gas evolution and container pressurization.[4][5]
-
Lactam Ring: The four-membered β-lactam ring is a strained cyclic amide.[6] This ring system is susceptible to hydrolysis, particularly under basic conditions, which opens the ring and inactivates the molecule's core structure.[7][8][9] While this susceptibility can be exploited for chemical degradation, it also underscores the need to avoid mixing with strong bases in a general waste container unless part of a deliberate and controlled inactivation protocol.
-
Toxicological Profile: The specific toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it as a potentially hazardous substance, minimizing exposure and preventing its release into the environment.
Core Disposal Protocol: Segregation and Professional Management
The safest and most compliant method for disposing of this compound and its associated waste is to treat it as hazardous chemical waste. This waste must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.
Personal Protective Equipment (PPE) - The Non-Negotiable First Step
Before handling the chemical in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm).[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Procedures
This is the primary source of waste and must be handled as solid hazardous chemical waste.
-
Container Selection: Place the chemical in its original container if possible.[11] If not, use a new, clean, chemically compatible container with a secure, leak-proof lid. The container must be suitable for solids.
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first amount of waste is added.[11][12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid or This compound .
-
CAS Number: 82611-48-1 .
-
An accumulation start date.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Caution - Toxicological Properties Not Fully Investigated").
-
-
Storage: Store the sealed container in a designated and labeled Satellite Accumulation Area (SAA).[12] This area should be away from incompatible materials, particularly strong acids. Ensure the container is kept closed except when adding waste.[13][14]
This stream includes items like weighing paper, gloves, pipette tips, and absorbent pads that have come into direct contact with the chemical.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container, typically a plastic bag or a lined drum.[11]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: This container should be collected by your institution's hazardous waste service for incineration or other approved disposal methods.[10] Do not dispose of this waste in the regular trash.
Properly cleaning glassware prevents cross-contamination and ensures safety.
-
Initial Rinse: Perform a primary rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. This rinsate is considered hazardous liquid waste.
-
Collect Rinsate: Decant the solvent rinsate into a designated "Halogen-Free Organic Waste" container. This container must be properly labeled and stored in your SAA.
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory detergents and water.
In the event of a spill, the cleanup materials become hazardous waste.
-
Containment: Absorb the spilled solid with a chemically inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Labeling and Disposal: Seal, label, and dispose of the container as solid hazardous chemical waste, as described in section 2.A.
Advanced Topic: Chemical Inactivation (Expert Use Only)
Theoretically, the lactam ring of this compound can be hydrolyzed under basic conditions to render it inactive. This is analogous to the degradation of β-lactam antibiotics.[7][9]
Disclaimer: This procedure should only be considered by experienced chemists with explicit approval from their institution's EHS department. For the vast majority of laboratory settings, direct disposal via a licensed contractor is the required and recommended path.
-
Conceptual Protocol:
-
Working in a certified chemical fume hood, a dilute aqueous solution of the lactam could be treated with a strong base (e.g., 1M NaOH).
-
The mixture would be stirred at ambient temperature, likely for an extended period (e.g., overnight), to ensure complete hydrolysis of the lactam ring.
-
Following hydrolysis, the resulting solution would need to be neutralized by carefully adding an acid (e.g., 1M HCl) until the pH is within the acceptable range for drain disposal as dictated by local regulations (typically between 6.0 and 9.0).
-
Even after neutralization, EHS approval is mandatory before any drain disposal.
-
Summary of Disposal Pathways
For quick reference, the disposal streams are summarized below.
| Waste Type | Container | Disposal Pathway | Key Considerations |
| Solid this compound | Original or new, sealed, compatible container | Collect as solid hazardous chemical waste for EHS pickup. | Label with full chemical name and CAS number. Store in SAA away from acids. |
| Contaminated Consumables | Labeled, leak-proof bag or container | Collect as solid hazardous chemical waste for EHS pickup. | Do not mix with regular trash. |
| Contaminated Glassware (Rinsate) | Labeled, solvent-safe waste bottle | Collect initial organic solvent rinse as liquid hazardous waste. | Segregate into the appropriate solvent waste stream (e.g., non-halogenated). |
| Spill Cleanup Material | Sealed, compatible container | Collect as solid hazardous chemical waste for EHS pickup. | Label with full chemical name of the spilled substance. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for this compound waste management.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Wikipedia. β-Lactam. [Link]
-
GAIACA. 2022. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Hafner, J., et al. 2023. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Pharma Guideline. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]
-
Mitchell, S. M., et al. 2014. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Toxicology and Chemistry. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ResearchGate. Hydrolysis of β-lactam ring under basic conditions. [Link]
-
Ruswurm, M., et al. 2021. Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
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- 2. This compound | C15H26N2O5 | CID 13145584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. β-Lactam - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Freidinger's Lactam
Foundational Understanding: Beyond the Product
Welcome, valued researcher. Your safety is the bedrock of scientific advancement. This guide moves beyond a simple product manual to provide a comprehensive operational framework for the safe handling of Boc-Freidinger's lactam. As a key building block in peptide-based therapeutics and complex organic synthesis, its utility is matched by the imperative for meticulous handling.[1] This document is structured to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the "What"
This compound belongs to the broader family of lactams and is employed in peptide synthesis, a field where many reagents are known sensitizers.[1][2] The primary, and most insidious, hazard associated with this class of compounds is not acute toxicity but sensitization .
-
Dermal and Respiratory Sensitization: Peptide coupling agents, a class of reagents used alongside compounds like this compound, are well-documented as potent immune sensitizers.[3][4][5] Exposure, particularly repeated exposure to small amounts of dust or aerosols, can lead to the development of severe allergic reactions.[4] These can manifest as debilitating dermatitis (skin rashes) or respiratory distress, including anaphylaxis in severe cases.[3][4] The beta-lactam ring, a core feature of this chemical family, is known for its potential to elicit allergic responses.[6][7]
Therefore, our entire safety protocol is built around the precautionary principle , treating the compound as a potential sensitizer and minimizing all routes of exposure.
The Hierarchy of Controls: Your Primary Lines of Defense
PPE is essential, but it is the last line of defense. True laboratory safety is proactive, not reactive. Before you even select your gloves, you must ensure the following controls are in place.
-
Elimination/Substitution: (Not applicable here, as you need to use this specific reagent).
-
Engineering Controls: These are your most critical tools for minimizing exposure.
-
Chemical Fume Hood: All weighing, solution preparation, and transfers of this compound must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The hood contains dust and vapors, protecting your breathing zone.
-
Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions.
-
-
Administrative Controls: These are the procedures and work practices you follow.
-
Designated Areas: Designate a specific area within a fume hood for handling this compound to prevent widespread contamination.[3]
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling sensitizing agents.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures.
-
Core PPE Requirements for Handling this compound
The following PPE is mandatory for any procedure involving this compound. Specific operational adjustments are detailed in the next section.
Hand Protection: Your Direct Interface
Due to the risk of dermal absorption and sensitization, glove selection is critical.
-
Primary Recommendation: Double-gloving with disposable Nitrile gloves.
-
Why Nitrile? Nitrile offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[8][9]
-
Why Double-Glove? The outer glove absorbs the primary contamination, while the inner glove provides secondary protection against tears, punctures, or pinhole leaks in the outer glove.[10]
-
-
Glove Protocol:
-
Always inspect gloves for visible defects before use.
-
Ensure gloves extend over the cuffs of your lab coat.
-
If the outer glove is splashed with a chemical, remove both gloves immediately, wash your hands, and don a new set.[11] Disposable gloves are for incidental splash protection, not prolonged immersion.[10][11]
-
Remove gloves using the technique described in Section 6 to avoid skin contact with the contaminated outer surface.[12]
-
| Glove Material | Suitability for Lactams & Amides | Key Considerations |
| Nitrile | Excellent (Recommended) | Good for incidental splash. Check manufacturer's breakthrough time data for specific solvents used.[13] |
| Neoprene | Good | Offers good pliability and tear resistance.[9] |
| Latex | Fair to Good | High potential for allergic reactions; not recommended in a sensitization context.[9] |
| Butyl | Excellent | Often provides superior protection against acids and ketones but may be thicker, reducing dexterity.[9] |
Eye and Face Protection: Shielding Sensitive Membranes
-
Minimum Requirement: ANSI Z87-rated safety glasses with integrated side shields.[10]
-
Strongly Recommended: Chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from splashes, especially when handling solutions.[10][14]
-
Required for High-Splash Risk: A full-face shield worn over chemical splash goggles is required when handling larger volumes (>1 L) of solutions or during procedures with a significant risk of splashing (e.g., preparing corrosive baths, quenching reactions).[10][15]
Body Protection: The Contamination Barrier
-
A long-sleeved, flame-resistant laboratory coat is mandatory.[14] It should be snapped or buttoned completely closed.
-
For tasks with a higher risk of spills, such as large-scale reactions, supplement your lab coat with a chemically resistant apron.
-
Long pants and closed-toe shoes are required at all times in the laboratory.[10][14]
Respiratory Protection: Preventing Inhalation and Sensitization
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is required.
-
During Weighing/Handling of Powder: Even within a fume hood, if there is any risk of generating dust that could escape the hood's capture zone, a respirator is necessary.
-
Emergency Spill Response: For spills outside of a fume hood.
-
Recommended Type: A NIOSH-approved N95 respirator is the minimum for particulates. A half-mask or full-face respirator with appropriate cartridges may be required depending on the scale and solvents used.[14] All respirator use must be done under a formal institutional respiratory protection program with proper fit-testing and training.
PPE Protocols for Specific Laboratory Operations
This workflow diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE Selection Workflow based on laboratory task.
Protocol 1: Weighing the Solid Compound
-
Engineering Control: Perform ALL work in a designated, clean chemical fume hood.[3]
-
Hand Protection: Don two pairs of nitrile gloves.
-
Eye/Face Protection: Wear chemical splash goggles and a full-face shield.
-
Respiratory Protection: Wear a NIOSH-approved N95 respirator.
-
Procedure:
-
Place a tared weigh boat on an analytical balance inside the hood.
-
Carefully open the reagent bottle. Avoid creating "puffs" of dust.
-
Use a spatula to transfer the desired amount of solid.
-
Promptly and securely close the reagent bottle.
-
Dispose of the contaminated weigh boat and any contaminated wipes in a dedicated, sealed waste bag inside the fume hood.[3]
-
Protocol 2: Preparing Solutions and Transfers
-
Engineering Control: Perform all work in a chemical fume hood.
-
Hand Protection: Don two pairs of nitrile gloves.
-
Eye/Face Protection: Wear chemical splash goggles.
-
Procedure:
-
Add the weighed solid to the solvent vessel inside the hood.
-
Rinse the weigh boat with a small amount of solvent, adding the rinse to the vessel to ensure a complete transfer.
-
If transferring the solution, use a cannula or a syringe with a blunt-tip needle to avoid splashes and aerosols.
-
Donning and Doffing: The Critical Sequence for Safety
Improperly removing PPE can lead to self-contamination, negating all prior precautions. Follow this sequence precisely.[12]
Caption: The mandatory sequence for donning and doffing PPE.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it downwards, turning it inside out. Ball the removed glove into your other gloved hand.
-
Inner Gloves & Second Outer Glove: With your now-exposed inner-gloved hand, slide two fingers under the wrist of the remaining outer glove. Peel it downwards, turning it inside out and enclosing the first glove you removed. Dispose of them.
-
Face Shield/Goggles: Handle by the head strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Lab Coat: Unbutton the coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves as described above.
-
Respirator: Remove the respirator by the straps, without touching the front.
-
Hand Hygiene: IMMEDIATELY wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
-
Solid Waste: All disposable items contaminated with this compound (gloves, weigh paper, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container. Do not place these items in regular trash cans.[3]
-
Liquid Waste: All solutions containing the compound must be disposed of in a designated, labeled hazardous liquid waste container.
-
Decontamination: For minor spills within the fume hood, use a decontaminating solution appropriate for lactams if available, or wipe the area with a solvent-soaked cloth (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste. For spills outside a containment unit, follow your institution's emergency spill response protocol.[16]
Emergency Procedures: In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Always have the Safety Data Sheet (SDS) for this compound or a related compound available for emergency responders.
References
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. University of California, Irvine Environmental Health & Safety. [Link]
-
Coupling Agent Hazards. American Peptide Society. [Link]
-
This compound | C15H26N2O5 | CID 13145584. PubChem, National Center for Biotechnology Information. [Link]
-
Peptide Synthesis – Safety Topics. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]
-
N-Boc-Freidinger's lactam. CHEMICAL POINT. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Personal Protective Equipment. NI Infection Control Manual. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for a related product (Boc Anhydride). AAPPTec, LLC. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
Chemical resistant gloves. Kerbl. [Link]
-
OSHA Glove Selection Chart. University of California, Riverside Environmental Health & Safety. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
-
Personal Protective Equipment (PPE) 101. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
-
Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration (FDA). [Link]
-
Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination (Draft Guidance). U.S. Food and Drug Administration (FDA). [Link]
-
New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. ECA Academy. [Link]
Sources
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- 2. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. cdc.gov [cdc.gov]
- 13. peptide.com [peptide.com]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. fda.gov [fda.gov]
- 17. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
